molecular formula C26H54NO7P B1584178 C16-PAF CAS No. 65154-06-5

C16-PAF

Numéro de catalogue: B1584178
Numéro CAS: 65154-06-5
Poids moléculaire: 523.7 g/mol
Clé InChI: HVAUUPRFYPCOCA-AREMUKBSSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Blood Platelet Activating Factor-Acether, commonly known as Platelet-Activating Factor (PAF), is a potent phospholipid-derived mediator with significant implications in physiological and pathological processes. It was first identified by its ability to cause platelet aggregation but is now recognized as a key player in inflammation, allergic responses, anaphylaxis, and shock . This molecule is produced by a variety of cells involved in host defense, including platelets, endothelial cells, neutrophils, monocytes, and macrophages . In research, PAF-acether is crucial for investigating the molecular mechanisms of cell-cell interactions. It transmits signals between cells and can act over short distances (paracrine/juxtacrine) or circulate in the bloodstream (endocrine) to trigger inflammatory and thrombotic cascades . Its primary role is mediating intercellular communication, especially in the vascular and inflammatory systems. For instance, PAF displayed on the surface of activated endothelial cells works in concert with P-selectin to promote neutrophil adhesion and activation, a fundamental step in acute inflammation . PAF's action is mediated through a specific G-protein coupled receptor, which upon activation, can trigger intracellular signaling pathways, including the translocation of nuclear factor-kappa B (NF-κB), leading to the expression of pro-inflammatory genes like monocyte chemotactic protein (MCP-1) and tumor necrosis factor (TNF-alpha) . Researchers utilize PAF-acether to model and study diseases such as asthma and bronchoconstriction, sepsis, shock, myocardial infarction, and stroke . Its ability to induce vasodilation and a dramatic drop in blood pressure makes it a critical agent in cardiovascular and shock research . The compound is also a valuable tool for probing the biochemistry of phospholipids, as it can be synthesized by cells via two distinct pathways: a de novo pathway that maintains basal levels for normal cellular function, and a remodeling pathway that is activated by inflammatory stimuli and contributes to the bulk of PAF production during inflammation . The in vivo concentration and activity of PAF are tightly regulated by a family of enzymes known as PAF-acetylhydrolases (PAF-AH), which inactivate it by removing the acetyl group at the sn-2 position . From a structural perspective, PAF-acether (1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine) has a glycerol backbone with a strict structural requirement for bioactivity. It features an ether-linked alkyl group (commonly hexadecyl) at the sn-1 position, a short-chain acetyl group at the sn-2 position, and a phosphocholine head group at the sn-3 position . Even minor alterations to this structure can significantly diminish or abolish its biological activity . This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Propriétés

IUPAC Name

[(2R)-2-acetyloxy-3-hexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H54NO7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-31-23-26(34-25(2)28)24-33-35(29,30)32-22-20-27(3,4)5/h26H,6-24H2,1-5H3/t26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVAUUPRFYPCOCA-AREMUKBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H54NO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00225377
Record name 1-Hexadecyl-2-acetyl-glycero-3-phosphocholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00225377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

523.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74389-68-7
Record name Platelet-activating factor
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74389-68-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Hexadecyl-2-acetyl-glycero-3-phosphocholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074389687
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Platelet Activating Factor
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02261
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1-Hexadecyl-2-acetyl-glycero-3-phosphocholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00225377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PLATELET-ACTIVATING FACTOR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42EWD89I80
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Platelet-activating factor
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0062195
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of C16-PAF

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platelet-activating factor (PAF) is a potent phospholipid mediator involved in a diverse range of physiological and pathological processes, including inflammation, allergic responses, and thrombosis. C16-PAF, a prominent molecular species of PAF with a 16-carbon alkyl chain at the sn-1 position, exerts its effects by binding to a specific G-protein coupled receptor, the PAF receptor (PAFR). This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its interaction with the PAFR and the subsequent intracellular signaling cascades. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the study of PAF biology and the development of novel therapeutics targeting this pathway.

Data Presentation: Quantitative Parameters of this compound Action

The biological activity of this compound is characterized by its high affinity for the PAFR and its potency in eliciting various cellular responses. The following tables summarize key quantitative data related to the interaction of this compound with its receptor and its functional effects.

Table 1: Receptor Binding Affinity (Kd)

Cell/Tissue TypeSpeciesKd (nM)Reference
PlateletsHuman37 ± 13[1]
Peritoneal Polymorphonuclear LeukocytesRat4.74 ± 2.59[2]
Isolated Membranes from Peritoneal PMNsRat0.61 ± 0.1[2]

Table 2: Effective Concentrations (EC50) and Dose Ranges for Cellular Responses

Cellular ResponseCell/Tissue TypeSpeciesEC50/Dose RangeReference
Platelet AggregationPlateletsHumanThreshold: ~100 nM; Dose-dependent: 50 nM - 14 µM[3][4]
Calcium MobilizationCerebral Microvascular Endothelial CellsBovineEC50: 4.75 nM
IP3 FormationCerebral Microvascular Endothelial CellsBovineEC50: 12.4 nM
Vascular PermeabilityTracheaRat6 µg/kg (i.v.) caused a 7-fold increase
Vascular PermeabilityPancreas and DuodenumRat5.0 µg/kg increased permeability 15- and 5-fold, respectively
Neuronal Loss (in vitro)Cerebellar Granule Neurons (PAFR-/-)Mouse0.5 - 1.5 µM (concentration-dependent)

Signaling Pathways

Upon binding of this compound, the PAFR undergoes a conformational change, enabling it to couple to and activate several heterotrimeric G-proteins, primarily Gq, Gi, and G12/13. This initiates a cascade of intracellular signaling events that ultimately mediate the diverse biological effects of this compound.

Gq-Mediated Signaling

The activation of Gq by the PAFR leads to the stimulation of Phospholipase C-β (PLC-β). PLC-β then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The resulting increase in intracellular calcium, along with DAG, activates various isoforms of Protein Kinase C (PKC). This pathway is central to many this compound-induced cellular responses, including platelet aggregation and endothelial cell activation.

Gq_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol C16_PAF This compound PAFR PAFR C16_PAF->PAFR Gq Gq PAFR->Gq activates PLC_beta PLC-β Gq->PLC_beta activates PIP2 PIP2 PLC_beta->PIP2 hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC activates ER Endoplasmic Reticulum IP3->ER binds to receptor on Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC activates Downstream Downstream Cellular Responses PKC->Downstream phosphorylates targets leading to

This compound Gq-mediated signaling pathway.
Gi-Mediated Signaling

The coupling of the PAFR to Gi proteins leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP attenuates the activity of Protein Kinase A (PKA). The Gi pathway is particularly important in mediating chemotaxis and cross-regulatory signals.

Gi_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol C16_PAF This compound PAFR PAFR C16_PAF->PAFR Gi Gi PAFR->Gi activates AC Adenylyl Cyclase Gi->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA activates Downstream Modulation of Cellular Responses (e.g., Chemotaxis) PKA->Downstream phosphorylates targets

This compound Gi-mediated signaling pathway.
G12/13-Mediated Signaling

Activation of G12/13 proteins by the PAFR initiates a signaling cascade that involves the activation of the small GTPase RhoA. G12/13 act as guanine (B1146940) nucleotide exchange factors (GEFs) for RhoA, promoting the exchange of GDP for GTP. Activated RhoA then stimulates Rho-associated kinase (ROCK), which in turn phosphorylates various downstream targets, leading to cytoskeletal rearrangements, such as the formation of stress fibers and focal adhesions. This pathway is crucial for processes like cell migration and neurite retraction.

G1213_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol C16_PAF This compound PAFR PAFR C16_PAF->PAFR G1213 G12/13 PAFR->G1213 activates RhoGEF RhoGEF (e.g., p115RhoGEF) G1213->RhoGEF activates RhoA_GDP RhoA-GDP (inactive) RhoGEF->RhoA_GDP promotes GTP exchange on RhoA_GTP RhoA-GTP (active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK activates Downstream Cytoskeletal Rearrangement (e.g., Stress Fibers) ROCK->Downstream phosphorylates targets leading to

This compound G12/13-mediated signaling pathway.
MAPK/ERK Pathway Activation

A common downstream consequence of PAFR activation through various G-protein pathways is the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK) pathway. The activation of ERK involves a series of phosphorylation events, often initiated by PKC or other upstream kinases, leading to the phosphorylation and activation of MEK (MAPK/ERK kinase), which in turn phosphorylates and activates ERK. Activated ERK translocates to the nucleus, where it regulates the activity of various transcription factors, influencing gene expression and cellular processes such as proliferation, differentiation, and survival.

MAPK_ERK_Pathway PAFR_activation PAFR Activation (via Gq, Gi, etc.) Upstream_Kinases Upstream Kinases (e.g., PKC, Src) PAFR_activation->Upstream_Kinases activates Ras_Raf Ras/Raf Upstream_Kinases->Ras_Raf activates MEK MEK Ras_Raf->MEK phosphorylates & activates ERK ERK MEK->ERK phosphorylates & activates Nuclear_Translocation Nuclear Translocation ERK->Nuclear_Translocation Transcription_Factors Transcription Factors (e.g., Elk-1, c-Fos) Nuclear_Translocation->Transcription_Factors activates Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression regulates Cellular_Responses Cellular Responses (Proliferation, Differentiation, etc.) Gene_Expression->Cellular_Responses leads to

This compound-induced MAPK/ERK signaling cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the mechanism of action of this compound.

Radioligand Binding Assay for PAFR

This assay is used to determine the binding affinity (Kd) and the maximum number of binding sites (Bmax) of a radiolabeled ligand, such as [3H]-PAF, to the PAFR.

Radioligand_Binding_Workflow start Start prep_membranes Prepare Cell Membranes (expressing PAFR) start->prep_membranes incubation Incubate Membranes with varying concentrations of [3H]-PAF (Total Binding) prep_membranes->incubation incubation_nsb Incubate Membranes with [3H]-PAF and excess unlabeled this compound (Non-Specific Binding) prep_membranes->incubation_nsb filtration Separate Bound and Free Ligand (Vacuum Filtration) incubation->filtration incubation_nsb->filtration scintillation Quantify Radioactivity (Scintillation Counting) filtration->scintillation analysis Data Analysis (Scatchard or non-linear regression) to determine Kd and Bmax scintillation->analysis end End analysis->end

Workflow for a PAFR radioligand binding assay.

Methodology:

  • Membrane Preparation: Homogenize cells or tissues expressing the PAFR in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, which are then washed and resuspended in a binding buffer.

  • Incubation: In a multi-well plate, incubate the membrane preparation with increasing concentrations of [3H]-PAF. For determining non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled this compound.

  • Separation: After incubation, rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter. The filters are then washed with ice-cold buffer to remove any unbound radioligand.

  • Quantification: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data are then analyzed using Scatchard analysis or non-linear regression to determine the Kd and Bmax values.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration upon stimulation with this compound, typically using a fluorescent calcium indicator like Fluo-4 AM.

Methodology:

  • Cell Preparation: Plate cells expressing the PAFR in a multi-well plate and allow them to adhere.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in a buffer containing the dye. The AM ester form of the dye allows it to cross the cell membrane, where it is cleaved by intracellular esterases, trapping the fluorescent indicator inside the cell.

  • Stimulation and Measurement: Place the plate in a fluorescence microplate reader. Record a baseline fluorescence reading, and then inject a solution of this compound into each well. Immediately begin recording the fluorescence intensity over time. The increase in fluorescence corresponds to the rise in intracellular calcium.

  • Data Analysis: The change in fluorescence intensity is used to quantify the calcium response. EC50 values can be determined by testing a range of this compound concentrations.

Western Blot for ERK Activation

This technique is used to detect the phosphorylation of ERK, a key indicator of MAPK pathway activation, in response to this compound stimulation.

Methodology:

  • Cell Treatment and Lysis: Treat cells with this compound for various time points. After treatment, lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading of samples.

  • SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the phosphorylated form of ERK (p-ERK). After washing, incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: Detect the signal using a chemiluminescent substrate and an imaging system.

  • Normalization: To ensure that any observed changes in p-ERK are not due to differences in the total amount of ERK protein, the membrane is often stripped and re-probed with an antibody that recognizes total ERK. The p-ERK signal is then normalized to the total ERK signal.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the ability of this compound to induce the aggregation of platelets in a plasma sample.

Methodology:

  • Preparation of Platelet-Rich Plasma (PRP): Collect whole blood into a tube containing an anticoagulant (e.g., sodium citrate). Centrifuge the blood at a low speed to separate the PRP from red and white blood cells. Platelet-poor plasma (PPP) is prepared by centrifuging a separate aliquot of blood at a high speed.

  • Aggregation Measurement: Place a cuvette containing PRP into an aggregometer, which measures light transmission through the sample. The instrument is calibrated with PRP (0% aggregation) and PPP (100% aggregation). A small magnetic stir bar keeps the platelets in suspension.

  • Stimulation: Add a solution of this compound to the PRP, and the instrument records the change in light transmission over time. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.

  • Data Analysis: The extent of platelet aggregation is quantified by the change in light transmission. Dose-response curves can be generated by testing various concentrations of this compound to determine the EC50.

In Vivo Vascular Permeability Assay (Miles Assay)

This assay is used to assess the ability of this compound to increase vascular permeability in vivo.

Methodology:

  • Dye Injection: Anesthetize the experimental animal (e.g., a mouse or rat) and inject a solution of Evans blue dye intravenously. Evans blue binds to serum albumin, and its extravasation into tissues is a measure of increased vascular permeability.

  • Intradermal Injection: After a short circulation time, inject small volumes of this compound at various concentrations intradermally at different sites on the animal's back. A vehicle control is also injected at a separate site.

  • Tissue Collection and Dye Extraction: After a defined period, euthanize the animal and excise the skin at the injection sites. The extravasated Evans blue dye is then extracted from the tissue samples, typically using formamide.

  • Quantification: The amount of extracted dye is quantified by measuring its absorbance using a spectrophotometer. The increase in dye extravasation at the this compound injection sites compared to the vehicle control site indicates the increase in vascular permeability.

Conclusion

This compound is a potent lipid mediator that elicits a wide array of biological responses through its interaction with the PAF receptor. The activation of this G-protein coupled receptor initiates a complex network of intracellular signaling pathways, including those mediated by Gq, Gi, and G12/13 proteins. These signaling cascades lead to the mobilization of intracellular calcium, the modulation of cAMP levels, the activation of the MAPK/ERK pathway, and the regulation of cytoskeletal dynamics. The experimental protocols detailed in this guide provide a framework for the quantitative analysis of these signaling events and the functional consequences of this compound action. A thorough understanding of the this compound mechanism of action is crucial for the development of therapeutic strategies aimed at modulating PAF-driven pathological processes.

References

C16-PAF signaling pathway in neurons

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the C16-PAF Signaling Pathway in Neurons

For Researchers, Scientists, and Drug Development Professionals

Abstract

Platelet-activating factor (PAF) is a potent, bioactive phospholipid mediator integral to a multitude of physiological and pathological processes within the central nervous system (CNS). The 1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine (this compound) isoform is a predominant molecular species in the brain, exhibiting a complex and dualistic signaling nature that is highly dependent on the presence and activation of its cognate receptor.[1] Dysregulation of this compound metabolism and signaling is increasingly implicated in the pathogenesis of neurodegenerative disorders, neuroinflammation, and synaptic dysfunction.[2][3] This technical guide provides a comprehensive overview of the , detailing its biosynthesis, receptor-dependent and -independent mechanisms, downstream cellular effects, and its role in disease. We present quantitative data from key studies, detailed experimental protocols, and visual diagrams of the core pathways to serve as a resource for researchers and professionals in drug development.

This compound Metabolism: Synthesis and Degradation

This compound levels in neurons are tightly regulated through a balance of synthesis and degradation pathways. Two primary synthesis routes have been identified: the de novo pathway and the remodeling pathway.[4][5]

  • The Remodeling Pathway: This is the primary mechanism for producing PAF in response to inflammatory and pathological stimuli. It involves the hydrolysis of membrane phospholipids (B1166683) (1-alkyl-2-acyl-glycero-3-phosphocholine) by phospholipase A2 (PLA2) to form lyso-PAF. Subsequently, lyso-PAF is acetylated by lyso-PAF acetyltransferases (LPCATs) to yield active this compound.[5][6][7]

  • The de novo Pathway: This pathway synthesizes PAF from 1-alkyl-2-lyso-sn-glycero-3-phosphate through a series of enzymatic steps and is generally associated with maintaining physiological PAF levels.[5]

This compound is inactivated through hydrolysis by PAF acetylhydrolases (PAF-AHs), which remove the acetyl group at the sn-2 position to produce the biologically inactive lyso-PAF.[6][7][8]

References

C16-PAF: A Core Driver of the Inflammatory Cascade

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Platelet-Activating Factor (PAF) is a potent, endogenously produced phospholipid mediator that plays a pivotal role in the initiation and amplification of inflammatory and thrombotic events. C16-PAF, characterized by a 16-carbon alkyl chain at the sn-1 position, is a predominant and highly bioactive molecular species of PAF. It exerts its pleiotropic effects by binding to a specific G-protein coupled receptor, the PAF receptor (PAFR), which is expressed on a wide variety of cells involved in the immune and hemostatic systems. This technical guide provides a comprehensive overview of the function of this compound in the inflammatory response, detailing its biosynthesis, signaling pathways, and key physiological effects. This document is intended to serve as a resource for researchers and professionals involved in the study of inflammation and the development of novel therapeutics targeting PAF-mediated pathologies.

Introduction: The Significance of this compound in Inflammation

This compound (1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine) is a key lipid mediator implicated in a diverse range of inflammatory conditions, including sepsis, asthma, and allergic reactions.[1][2] Produced by various inflammatory cells such as neutrophils, macrophages, and endothelial cells, this compound acts as a potent chemoattractant for polymorphonuclear neutrophils and is a powerful inducer of increased vascular permeability. Its biological activities are initiated through interaction with the PAF receptor (PAFR), a G-protein coupled receptor present on the plasma and nuclear membranes of most cells within the vascular and innate immune systems.[3] The activation of PAFR by this compound triggers a cascade of intracellular signaling events, leading to cellular activation and subsequent alterations in cellular phenotype and function that drive the inflammatory response.[4] Dysregulation of the PAF signaling system has been linked to pathological inflammation and thrombosis, highlighting its importance as a potential therapeutic target.[5]

Biosynthesis of this compound

This compound is synthesized via two primary pathways: the remodeling pathway and the de novo pathway.[1][6]

  • The Remodeling Pathway: This is the principal route for this compound production during an inflammatory response. It involves the modification of existing membrane phospholipids. The process is initiated by the activation of phospholipase A2 (PLA2), which hydrolyzes the fatty acid at the sn-2 position of a membrane phospholipid (typically phosphatidylcholine), to yield lyso-PAF. Subsequently, lyso-PAF is acetylated by the enzyme lyso-PAF acetyltransferase (LPCAT) to produce this compound.[7]

  • The de novo Pathway: This pathway synthesizes this compound from simpler precursor molecules and is generally considered to be more involved in physiological processes rather than acute inflammatory responses.

The biological actions of this compound are tightly controlled and terminated by PAF acetylhydrolases (PAF-AH), enzymes that hydrolyze the acetyl group at the sn-2 position, rendering the molecule inactive.[5]

Diagram of this compound Biosynthesis Pathways

cluster_remodeling Remodeling Pathway cluster_denovo De novo Pathway cluster_inactivation Inactivation Membrane Phospholipid Membrane Phospholipid PLA2 PLA2 Membrane Phospholipid->PLA2 Lyso-PAF Lyso-PAF LPCAT LPCAT Lyso-PAF->LPCAT C16-PAF_remodeling This compound PAF-AH PAF-AH C16-PAF_remodeling->PAF-AH Hydrolysis PLA2->Lyso-PAF LPCAT->C16-PAF_remodeling Precursors Precursors Enzymatic Steps Multiple Enzymatic Steps Precursors->Enzymatic Steps C16-PAF_denovo This compound C16-PAF_denovo->PAF-AH Enzymatic Steps->C16-PAF_denovo Inactive Lyso-PAF Inactive Lyso-PAF PAF-AH->Inactive Lyso-PAF

Caption: Biosynthesis and inactivation of this compound.

This compound Signaling Pathways in Inflammation

Upon binding to its receptor, PAFR, this compound initiates a complex network of intracellular signaling cascades that are crucial for its pro-inflammatory effects. The PAFR can couple to various G-proteins, including Gq, Gi, and G12/13, leading to the activation of multiple downstream effector molecules.[3][8]

Key signaling events include:

  • Activation of Phospholipase C (PLC): Gq activation leads to the stimulation of PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores.[9] This increase in cytosolic calcium is a critical second messenger in many cellular activation processes.

  • Activation of Protein Kinase C (PKC): DAG, in conjunction with elevated intracellular calcium, activates PKC, which in turn phosphorylates a variety of substrate proteins, leading to cellular responses.

  • Activation of Mitogen-Activated Protein Kinases (MAPKs): this compound is a potent activator of the MAPK cascade, including the ERK pathway.[6] This is a central pathway that regulates gene expression and cellular processes such as proliferation and differentiation.

  • Inhibition of Adenylyl Cyclase: Through Gi coupling, PAFR activation can inhibit adenylyl cyclase, leading to decreased levels of cyclic AMP (cAMP).[3]

Diagram of this compound Signaling Pathway

This compound This compound PAFR PAFR This compound->PAFR Gq Gq PAFR->Gq Gi Gi PAFR->Gi PLC PLC Gq->PLC activates Adenylyl Cyclase Adenylyl Cyclase Gi->Adenylyl Cyclase inhibits PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca2+ Mobilization IP3->Ca2+ PKC PKC DAG->PKC Ca2+->PKC co-activates Inflammatory Response Inflammatory Response (Cytokine Release, Chemotaxis, Increased Vascular Permeability) Ca2+->Inflammatory Response MAPK MAPK Cascade (e.g., ERK) PKC->MAPK activates MAPK->Inflammatory Response cAMP cAMP Adenylyl Cyclase->cAMP

Caption: this compound signaling cascade via the PAF receptor.

Key Pro-Inflammatory Functions of this compound

The activation of the this compound signaling cascade culminates in a range of pro-inflammatory cellular responses.

Neutrophil Activation and Chemotaxis

This compound is a potent chemoattractant and activator of neutrophils. It induces a rapid, dose-dependent change in neutrophil phenotype, including the upregulation of CD11b and downregulation of CD62L, which facilitates their adhesion to the endothelium and migration into tissues.[10][11] Furthermore, this compound stimulates the production of reactive oxygen species (ROS) and enhances the phagocytic activity of neutrophils.[2][10]

Increased Vascular Permeability

A cardinal sign of inflammation is the increase in vascular permeability, leading to edema. This compound is a powerful inducer of this process.[6] It causes a dose-dependent increase in the extravasation of plasma proteins and fluids from the vasculature into the surrounding tissues.[12][13] This effect is rapid, occurring within minutes of this compound administration.[12]

Cytokine and Chemokine Release

This compound can stimulate the production and release of other pro-inflammatory mediators, thereby amplifying the inflammatory cascade. For instance, it enhances the production of interleukin-6 (IL-6) by alveolar macrophages and can promote the production of tumor necrosis factor-alpha (TNF-α) and cytokine-induced neutrophil chemoattractant (CINC).[2][14]

Platelet Aggregation

As its name suggests, this compound is a potent aggregator of platelets.[1] This activity contributes to the interplay between inflammation and thrombosis, which is a hallmark of many inflammatory diseases.[5]

Quantitative Data on this compound Function

The following tables summarize key quantitative data related to the biological activities of this compound.

Table 1: Effects of this compound on Vascular Permeability

ParameterSpeciesDose of this compoundObserved EffectReference
Vascular PermeabilityGuinea PigDose-dependentIncreased plasma loss of 125I-albumin, 125I-low density lipoproteins, and 125I-very low density lipoproteins.[12]
Vascular PermeabilityRat5.0 µg/kg15-fold increase in pancreas and 5-fold increase in duodenum vascular permeability.[15]
Pulmonary Microvascular PermeabilityRatDose-relatedIncreased pulmonary microvascular permeability.[13]

Table 2: Effects of this compound on Neutrophil Function

ParameterCell TypeThis compound ConcentrationObserved EffectReference
ChemokinesisHuman NeutrophilsNot specifiedC18:0 PAF showed greater activity than C16:0 PAF.[16]
Phenotype ChangeHuman NeutrophilsDose-dependentUpregulation of CD10, CD11b, and CD66b; downregulation of CD62L.[10]
ROS GenerationHuman NeutrophilsNot specifiedIncreased reactive oxygen species generation.[10]
Phagocytic ActivityHuman NeutrophilsNot specifiedIncreased phagocytic activity.[10]
Cell SizeHuman Neutrophils1 µMRapid increase in cell size, peaking after 20 minutes.[11]

Experimental Protocols for Studying this compound Function

This section details common methodologies used to investigate the role of this compound in inflammation.

In Vitro Assay: Neutrophil Chemotaxis

Objective: To assess the chemoattractant properties of this compound for neutrophils.

Methodology:

  • Neutrophil Isolation: Isolate human neutrophils from peripheral blood of healthy donors using density gradient centrifugation (e.g., Ficoll-Paque).

  • Chemotaxis Assay: Utilize a 48-well microchemotaxis chamber (e.g., Boyden chamber).

    • Place a solution of this compound at various concentrations in the lower wells of the chamber.

    • Place a suspension of isolated neutrophils in the upper wells, separated from the lower wells by a microporous membrane (e.g., 3-5 µm pore size).

  • Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for a defined period (e.g., 90 minutes).

  • Quantification: After incubation, remove the membrane, fix, and stain it. Count the number of neutrophils that have migrated through the membrane to the lower side, typically using light microscopy. The results are expressed as the number of migrated cells per high-power field or as a chemotactic index.[17]

Diagram of Neutrophil Chemotaxis Assay Workflow

cluster_workflow Neutrophil Chemotaxis Assay Workflow start Start isolate Isolate Human Neutrophils start->isolate prepare_chamber Prepare Chemotaxis Chamber (this compound in lower wells) isolate->prepare_chamber add_neutrophils Add Neutrophils to Upper Wells prepare_chamber->add_neutrophils incubate Incubate at 37°C add_neutrophils->incubate quantify Quantify Migrated Neutrophils incubate->quantify end End quantify->end

Caption: Workflow for a neutrophil chemotaxis assay.

In Vivo Model: this compound-Induced Vascular Permeability

Objective: To quantify the effect of this compound on vascular permeability in a living organism.

Methodology:

  • Animal Model: Use a suitable animal model, such as rats or guinea pigs.

  • Tracer Injection: Intravenously inject a vascular tracer, such as Evans blue dye (which binds to albumin) or radiolabeled albumin (e.g., 125I-albumin).[12][15]

  • This compound Administration: Administer this compound intravenously or topically at various doses.

  • Sample Collection: After a defined time period, euthanize the animal and collect blood samples and tissues of interest (e.g., skin, lung, pancreas).

  • Quantification:

    • For Evans blue dye, extract the dye from the tissues using a solvent (e.g., formamide) and measure its concentration spectrophotometrically.

    • For radiolabeled albumin, measure the radioactivity in the tissue and plasma samples using a gamma counter.

  • Analysis: Calculate the amount of tracer extravasated into the tissue as an index of vascular permeability.

Measurement of this compound in Biological Samples

Objective: To quantify the levels of this compound in biological fluids or cell culture media.

Methodology:

  • Liquid Chromatography/Mass Spectrometry (LC/MS): This is a highly sensitive and specific method for the quantitative determination of PAF. It often involves a column-switching technique to enhance selectivity and minimize band broadening. The limit of quantitation can be in the low picogram range.[18]

  • Enzyme-Linked Immunosorbent Assay (ELISA): Commercially available ELISA kits can be used for the measurement of PAF in samples like serum, plasma, and cell culture supernatants.[19]

  • Bioassay: A quantitative bioassay based on platelet aggregation can also be used. The concentration of PAF in a sample is determined by its ability to induce aggregation of a standardized platelet preparation.[20]

Conclusion

This compound is a central and potent mediator in the complex network of the inflammatory response. Its ability to activate key inflammatory cells, increase vascular permeability, and stimulate the release of other pro-inflammatory molecules underscores its significance in both acute and chronic inflammatory diseases. A thorough understanding of the biosynthesis, signaling pathways, and biological functions of this compound is crucial for the development of novel therapeutic strategies aimed at mitigating the detrimental effects of excessive inflammation. The experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals working in this critical area of biomedical science. Further investigation into the intricate roles of this compound will undoubtedly pave the way for innovative treatments for a wide array of inflammatory disorders.

References

The Biological Synthesis of C16-PAF: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Platelet-activating factor (PAF) is a potent, bioactive phospholipid mediator involved in a myriad of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis. The most common and biologically active form is C16-PAF (1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine). Its precise regulation is critical, and understanding its biosynthesis is paramount for the development of novel therapeutics targeting PAF-related diseases. This technical guide provides an in-depth overview of the core biological synthesis pathways of this compound, detailed experimental protocols for its study, and quantitative data to support further research.

This compound Biosynthetic Pathways

This compound is synthesized through two primary pathways: the remodeling pathway and the de novo pathway .[1]

The Remodeling Pathway

The remodeling pathway is the primary mechanism for rapid PAF production in response to inflammatory stimuli.[2] It involves the modification of existing membrane phospholipids. The key steps are:

  • Formation of Lyso-PAF: The pathway is initiated by the hydrolysis of the acyl group at the sn-2 position of 1-O-alkyl-2-acyl-sn-glycero-3-phosphocholine (a membrane phospholipid) by phospholipase A2 (PLA2), yielding 1-O-alkyl-2-lyso-sn-glycero-3-phosphocholine (lyso-PAF).

  • Acetylation of Lyso-PAF: Lyso-PAF is then acetylated at the sn-2 position by acetyl-CoA:lyso-PAF acetyltransferase (lyso-PAF AT) to form this compound. Two key enzymes with lyso-PAF AT activity have been identified: lysophosphatidylcholine (B164491) acyltransferase 1 (LPCAT1) and lysophosphatidylcholine acyltransferase 2 (LPCAT2).[3] LPCAT2 is considered the primary enzyme responsible for PAF production during inflammation.[4]

The De Novo Pathway

The de novo pathway is responsible for the constitutive, low-level synthesis of PAF, contributing to normal physiological functions.[2] This pathway synthesizes PAF from simpler precursors and involves the following key enzymes:

  • 1-alkyl-2-lyso-sn-glycero-3-phosphate:acetyl-CoA acetyltransferase: This enzyme acetylates 1-alkyl-2-lyso-sn-glycero-3-phosphate.

  • 1-alkyl-2-acetyl-sn-glycero-3-phosphate phosphohydrolase: This enzyme removes the phosphate (B84403) group.

  • Dithiothreitol (DTT)-insensitive 1-alkyl-2-acetyl-sn-glycerol:CDP-choline cholinephosphotransferase: This enzyme transfers a phosphocholine (B91661) headgroup to 1-alkyl-2-acetyl-sn-glycerol to form this compound.

Quantitative Data on this compound Biosynthesis

The following tables summarize key quantitative data for the enzymes involved in this compound synthesis.

Table 1: Kinetic Properties of Key Enzymes in the Remodeling Pathway

EnzymeSubstrateApparent Km (µM)Apparent VmaxSource Organism/Cell TypeReference(s)
LPCAT1 palmitoyl-CoA0.6-Human
oleoyl-CoA4-Human
linoleoyl-CoA7.8-Human
LPCAT2 (lyso-PAF AT) acetyl-CoA137 ± 130.317 ± 0.089 µmol/min/mgRat Spleen

Table 2: Kinetic Properties of Key Enzymes in the De Novo Pathway

EnzymeSubstrateApparent Km (µM)Source Organism/Cell TypeReference(s)
1-alkyl-2-lyso-sn-glycero-3-P:acetyl-CoA acetyltransferase acetyl-CoA226Rat Spleen
alkyllyso-GP16 - 25 (optimal concentration)Rat Spleen
CDP-choline:1,2-diacylglycerol cholinephosphotransferase CDP-cholineVaries with diacylglycerol structureMouse Liver

Table 3: Substrate Specificity of LPCAT1 and LPCAT2

EnzymePreferred Acyl-CoA SubstratesPreferred Lysophospholipid SubstratesReference(s)
LPCAT1 Saturated fatty acyl-CoAs (e.g., palmitoyl-CoA)1-myristoyl or 1-palmitoyl LPC
LPCAT2 Broad substrate preference, including acetyl-CoA and arachidonoyl-CoALyso-PAF, LPC, lysophosphatidylserine (B10771985) (lysoPS)

Table 4: Cellular Concentrations of PAF and Lyso-PAF

AnalyteBiological SampleConcentrationReference(s)
This compound Normal Human Mixed Saliva0.75 ± 0.09 pmol/ml
Lyso-PAF Human Bone Marrow Plasma594 ± 67 ng/ml
Human Blood Plasma1448 ± 99 ng/ml

Experimental Protocols

Measurement of Lyso-PAF Acetyltransferase (LPCAT) Activity

This protocol is adapted from established methods to determine the activity of LPCAT enzymes.

Materials:

  • Cell or tissue homogenates/microsomal fractions

  • Lyso-PAF (1-O-hexadecyl-sn-glycero-3-phosphocholine)

  • [3H]acetyl-CoA or unlabeled acetyl-CoA

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4)

  • Bovine Serum Albumin (BSA)

  • Chloroform (B151607)

  • Methanol (B129727)

  • Scintillation cocktail

  • Scintillation counter or LC-MS/MS system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the cell/tissue extract (containing the enzyme) with the reaction buffer.

  • Substrate Addition: Add lyso-PAF to the desired final concentration.

  • Initiate Reaction: Start the reaction by adding [3H]acetyl-CoA (for radiometric assay) or unlabeled acetyl-CoA (for LC-MS analysis).

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 10-30 minutes).

  • Stop Reaction: Terminate the reaction by adding a mixture of chloroform and methanol (e.g., 2:1 v/v) to extract the lipids.

  • Phase Separation: Vortex the mixture and centrifuge to separate the organic and aqueous phases.

  • Quantification:

    • Radiometric Assay: Transfer the lower organic phase to a scintillation vial, evaporate the solvent, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • LC-MS/MS Analysis: Evaporate the organic phase under a stream of nitrogen and reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis to quantify the amount of this compound formed.

Lipid Extraction for PAF Analysis

The Bligh and Dyer method is a classic and effective procedure for extracting lipids from biological samples.

Materials:

  • Biological sample (cells, tissue, plasma)

  • Chloroform

  • Methanol

  • Water

  • Centrifuge

Procedure:

  • Homogenization: Homogenize the biological sample in a mixture of chloroform and methanol (1:2, v/v).

  • Phase Partitioning: Add chloroform and water to the homogenate to achieve a final solvent ratio of chloroform:methanol:water of 2:2:1.8.

  • Centrifugation: Centrifuge the mixture to separate the phases. The lipids will be in the lower chloroform phase.

  • Collection: Carefully collect the lower chloroform phase containing the lipids.

  • Drying: Evaporate the chloroform under a stream of nitrogen.

  • Storage: Store the dried lipid extract at -80°C until analysis.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of this compound.

Instrumentation:

  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation: Reconstitute the dried lipid extract in a suitable mobile phase.

  • Chromatographic Separation: Inject the sample onto a C18 reversed-phase column. Use a gradient of mobile phases (e.g., water with formic acid and acetonitrile (B52724) with formic acid) to separate this compound from other lipids.

  • Mass Spectrometric Detection: Operate the mass spectrometer in positive ion mode. Monitor the specific precursor-to-product ion transition for this compound (e.g., m/z 524.4 → 184.1).

  • Quantification: Use a stable isotope-labeled internal standard (e.g., d4-C16-PAF) to accurately quantify the amount of this compound in the sample by comparing the peak area ratios.

Visualizations of Pathways and Workflows

Remodeling_Pathway Alkyl_Acyl_GPC 1-O-alkyl-2-acyl-sn-glycero-3-phosphocholine (Membrane Phospholipid) Lyso_PAF Lyso-PAF (1-O-alkyl-2-lyso-sn-glycero-3-phosphocholine) Alkyl_Acyl_GPC->Lyso_PAF PLA2 C16_PAF This compound (1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine) Lyso_PAF->C16_PAF LPCAT1 / LPCAT2 (lyso-PAF AT) + Acetyl-CoA

Caption: The Remodeling Pathway for this compound Synthesis.

De_Novo_Pathway Alkyl_Lyso_GP 1-alkyl-2-lyso-sn-glycero-3-phosphate Alkyl_Acetyl_GP 1-alkyl-2-acetyl-sn-glycero-3-phosphate Alkyl_Lyso_GP->Alkyl_Acetyl_GP Acetyl-CoA Acetyltransferase Alkyl_Acetyl_G 1-alkyl-2-acetyl-sn-glycerol Alkyl_Acetyl_GP->Alkyl_Acetyl_G Phosphohydrolase C16_PAF This compound Alkyl_Acetyl_G->C16_PAF CDP-choline Cholinephosphotransferase

Caption: The De Novo Pathway for this compound Synthesis.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Biological_Sample Biological Sample (Cells, Tissue, etc.) Lipid_Extraction Lipid Extraction (e.g., Bligh & Dyer) Biological_Sample->Lipid_Extraction Dried_Lipid_Extract Dried Lipid Extract Lipid_Extraction->Dried_Lipid_Extract Reconstitution Reconstitute in Mobile Phase Dried_Lipid_Extract->Reconstitution LC_MS_MS LC-MS/MS Analysis Reconstitution->LC_MS_MS Data_Analysis Data Analysis and Quantification LC_MS_MS->Data_Analysis

Caption: General Experimental Workflow for this compound Quantification.

References

The Intricate Dance of C16-PAF and its G-Protein-Coupled Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between 1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine (C16-PAF) and its cognate G-protein-coupled receptor (GPCR), the Platelet-Activating Factor Receptor (PAFR). This interaction is a critical signaling axis in a multitude of physiological and pathological processes, including inflammation, immune responses, and cancer. This document details the signaling pathways initiated by this compound, presents quantitative data on this interaction, outlines key experimental protocols for its study, and provides visual representations of the core concepts.

This compound and the Platelet-Activating Factor Receptor (PAFR)

This compound is a potent, naturally occurring phospholipid mediator.[1] It exerts its diverse biological effects by binding to a single, high-affinity GPCR known as the PAFR.[2][3] The PAFR is a classic seven-transmembrane receptor that, upon ligand binding, undergoes a conformational change, enabling it to couple with and activate heterotrimeric G proteins.[4][5] This initiation of G-protein signaling cascades is the primary mechanism through which this compound influences cellular behavior.

Data Presentation: Quantitative Analysis of this compound and PAFR Interaction

The interaction between this compound and PAFR can be quantified through various binding and functional assays. The following tables summarize key quantitative data from the literature, providing insights into the affinity and potency of this ligand-receptor system in different cellular contexts.

Table 1: Binding Affinity of PAF and this compound for the PAF Receptor
LigandCell Type/SystemKd (nM)Bmax ( sites/cell or fmol/mg protein)Reference
[3H]PAFRat Peritoneal Polymorphonuclear Leukocytes (PMNs)4.74 ± 2.592.79 ± 1.40 x 104 sites/cell [6]
[3H]PAFRat Peritoneal PMN Membranes0.61 ± 0.1Not Reported[6]
[3H]PAFHuman Peripheral Blood Mononuclear Leukocytes5.718 fmol/106 cells (~11,100 receptors/cell)
PAFHuman Platelets37 ± 13Not Reported
Table 2: Functional Potency of this compound in Various Cellular Assays
AssayCell TypeParameterValue (nM)Reference
Calcium MobilizationNeurohybrid NG108-15 cellsEC506.8
Platelet AggregationHuman PlateletsThreshold Concentration~100[7]
Neutrophil Activation (CD10 Upregulation)Human NeutrophilsEC5010.3 (95% CI: 6.9–14.9)[8]
Neutrophil Activation (CD11b Upregulation)Human NeutrophilsEC5014.7 (95% CI: 10.3–20.7)[8]
Neutrophil Activation (CD66b Upregulation)Human NeutrophilsEC5015.4 (95% CI: 10.9–21.4)[8]
Neutrophil PhagocytosisHuman NeutrophilsEC5019.2 (95% CI: 12.7–29.0)[8]
Neutrophil ROS GenerationHuman NeutrophilsEC5055.3 (95% CI: 38.9–69.5)[8]
Neutrophil ChemotaxisHuman NeutrophilsOptimal Concentration100[9]
ERK1/2 PhosphorylationBovine NeutrophilsEC50 (ERK1)30[10]
ERK1/2 PhosphorylationBovine NeutrophilsEC50 (ERK2)13[10]

Signaling Pathways of this compound and PAFR

Upon binding of this compound, the PAFR couples to multiple G protein subtypes, primarily Gq and Gi, to initiate a complex network of downstream signaling events.[4]

  • Gq Pathway: Activation of Gq leads to the stimulation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium stores. DAG, in conjunction with elevated intracellular calcium, activates protein kinase C (PKC).

  • Gi Pathway: Coupling to Gi results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the Gi protein can also activate other effectors, including phospholipase C and ion channels.

  • MAPK/ERK Pathway: The activation of both Gq and Gi pathways can converge on the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK) 1/2 pathway.[2][11] This pathway is crucial for regulating cellular processes such as proliferation, differentiation, and survival.

PAFR_Signaling_Pathways cluster_membrane Plasma Membrane cluster_cytosol Cytosol C16_PAF This compound PAFR PAFR C16_PAF->PAFR Gq Gq PAFR->Gq activates Gi Gi PAFR->Gi activates PLC PLC Gq->PLC activates AC Adenylyl Cyclase Gi->AC inhibits PIP2 PIP2 PLC->PIP2 hydrolyzes cAMP cAMP AC->cAMP produces IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ (intracellular) IP3->Ca2 mobilizes PKC PKC DAG->PKC activates Ca2->PKC activates MAPK_cascade MAPK/ERK Cascade PKC->MAPK_cascade activates Cellular_Response Cellular Response (e.g., Inflammation, Proliferation) MAPK_cascade->Cellular_Response

This compound/PAFR Signaling Pathways

Experimental Protocols

A variety of in vitro assays are employed to characterize the interaction between this compound and PAFR. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled ligand to the PAFR, allowing for the determination of binding affinity (Kd) and receptor density (Bmax).

Experimental Workflow:

Radioligand_Binding_Workflow prep Prepare cell membranes expressing PAFR incubate Incubate membranes with varying concentrations of [3H]PAF prep->incubate nsb Include tubes with excess unlabeled PAF for non-specific binding incubate->nsb separate Separate bound from free radioligand via filtration incubate->separate count Quantify bound radioactivity using scintillation counting separate->count analyze Analyze data using Scatchard or non-linear regression to determine Kd and Bmax count->analyze

Radioligand Binding Assay Workflow

Detailed Methodology:

  • Membrane Preparation:

    • Culture cells expressing PAFR to confluency.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration using a standard method (e.g., BCA assay).

  • Binding Assay:

    • In a 96-well plate, add cell membranes (typically 20-50 µg of protein per well).

    • Add increasing concentrations of [3H]PAF (e.g., 0.1 to 20 nM).

    • For determination of non-specific binding, add a high concentration (e.g., 10 µM) of unlabeled this compound to a parallel set of wells.

    • Incubate at room temperature for 60-90 minutes to reach equilibrium.

  • Separation and Counting:

    • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.

    • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding from total binding to obtain specific binding.

    • Plot specific binding versus the concentration of [3H]PAF and fit the data using non-linear regression to a one-site binding model to determine Kd and Bmax.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following PAFR activation, providing a measure of the potency (EC50) of this compound.

Experimental Workflow:

Calcium_Mobilization_Workflow seed Seed PAFR-expressing cells in a 96-well plate load Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) seed->load stimulate Stimulate cells with varying concentrations of this compound load->stimulate measure Measure fluorescence intensity over time using a plate reader (e.g., FLIPR) stimulate->measure analyze Analyze the peak fluorescence response to determine EC50 measure->analyze

Calcium Mobilization Assay Workflow

Detailed Methodology:

  • Cell Preparation:

    • Seed cells expressing PAFR into a black-walled, clear-bottom 96-well plate and culture overnight.

    • On the day of the assay, remove the culture medium.

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 30-60 minutes at 37°C.

    • Wash the cells to remove excess dye.

  • Stimulation and Measurement:

    • Prepare a plate with varying concentrations of this compound.

    • Use a fluorescence plate reader with automated injection capabilities (e.g., a FLIPR or FlexStation).

    • Establish a baseline fluorescence reading before adding the agonist.

    • Inject the this compound solutions and immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes).

  • Data Analysis:

    • Determine the maximum fluorescence response for each concentration of this compound.

    • Plot the peak fluorescence response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the EC50.

GTPγS Binding Assay

This functional assay measures the activation of G proteins by the PAFR by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS.

Experimental Workflow:

GTPgS_Binding_Workflow prep Prepare cell membranes expressing PAFR incubate Incubate membranes with [35S]GTPγS, GDP, and varying concentrations of this compound prep->incubate terminate Terminate the reaction by rapid filtration incubate->terminate count Quantify bound [35S]GTPγS by scintillation counting terminate->count analyze Analyze data to determine the EC50 for G-protein activation count->analyze

GTPγS Binding Assay Workflow

Detailed Methodology:

  • Membrane Preparation:

    • Prepare cell membranes as described for the radioligand binding assay.

  • Binding Assay:

    • In a 96-well plate, add cell membranes, a fixed concentration of [35S]GTPγS (e.g., 0.1 nM), and GDP (e.g., 10 µM).

    • Add varying concentrations of this compound.

    • Incubate at 30°C for 30-60 minutes.

  • Separation and Counting:

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer.

    • Quantify the filter-bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the amount of bound [35S]GTPγS against the logarithm of the this compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 and the maximum stimulation (Emax).

Conclusion

The interaction between this compound and its G-protein-coupled receptor, PAFR, is a pivotal signaling event with far-reaching physiological and pathological implications. A thorough understanding of the quantitative aspects of this interaction, the intricacies of the downstream signaling pathways, and the application of robust experimental methodologies is essential for researchers and drug development professionals. This technical guide provides a foundational resource for investigating the this compound/PAFR system, with the aim of facilitating further discoveries and the development of novel therapeutic interventions targeting this critical signaling axis.

References

The Dual Role of C16-PAF in Apoptosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C16-Platelet-Activating Factor (C16-PAF), a potent phospholipid mediator, has emerged as a critical modulator of apoptosis, or programmed cell death. Its role, however, is multifaceted and often contradictory, exhibiting both pro-apoptotic and anti-apoptotic functions depending on the cellular context, receptor availability, and the presence of other stimuli. This guide provides an in-depth examination of the mechanisms through which this compound influences apoptotic signaling pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the core molecular interactions. Understanding the intricate involvement of this compound in apoptosis is paramount for developing novel therapeutic strategies targeting diseases characterized by dysregulated cell death, such as cancer and inflammatory disorders.

This compound: A Double-Edged Sword in Apoptosis

The influence of this compound on apoptosis is not monolithic. In certain contexts, it acts as a survival signal, inhibiting caspase-dependent cell death.[1] Conversely, under other conditions, it can enhance or even initiate the apoptotic cascade. This duality underscores the complexity of its signaling network and the importance of the cellular environment in determining the ultimate outcome of this compound exposure.

Anti-Apoptotic Functions

In several cell types, this compound demonstrates a protective effect against apoptosis. This is primarily mediated through its interaction with the PAF receptor (PAFR), a G-protein-coupled receptor.[1] Activation of PAFR can trigger downstream signaling cascades that promote cell survival. For instance, this compound has been shown to be a potent activator of the MAPK and MEK/ERK pathways, which are well-established pro-survival signaling routes.[1] In some cancer cells, the activation of PAFR has been linked to increased proliferation and the expression of anti-apoptotic factors.[2][3]

Pro-Apoptotic Functions

In contrast to its protective roles, this compound and its analogs can also induce or potentiate apoptosis. This is particularly evident in scenarios of cellular stress or in specific cell lineages. For example, in corneal epithelial cells subjected to UV radiation, the addition of a PAF analog significantly enhanced apoptosis. This pro-apoptotic effect was linked to the increased release of cytochrome c from mitochondria and the subsequent activation of caspase-3. Furthermore, studies using synthetic PAF analogs have demonstrated their ability to induce apoptosis in Jurkat cells, a human T-lymphocyte cell line.

Key Signaling Pathways in this compound-Mediated Apoptosis

The apoptotic effects of this compound are orchestrated through a complex interplay of various signaling pathways. The primary pathways implicated include the MAPK/ERK, JNK, and p38 MAPK pathways, as well as the intrinsic and extrinsic apoptosis pathways involving Bcl-2 family proteins and caspases.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a central signaling cascade that primarily regulates cell proliferation, differentiation, and survival. This compound is a known activator of the MEK/ERK pathway. In the context of apoptosis, the sustained activation of ERK is often associated with cell survival and the inhibition of pro-apoptotic signals.

C16_PAF_ERK_Pathway C16_PAF This compound PAFR PAFR C16_PAF->PAFR G_Protein G-Protein PAFR->G_Protein MEK MEK G_Protein->MEK ERK ERK MEK->ERK Survival Cell Survival ERK->Survival

Figure 1: this compound activates the pro-survival MEK/ERK signaling pathway.

JNK and p38 MAPK Pathways

The c-Jun N-terminal kinase (JNK) and p38 MAPK pathways are typically activated in response to cellular stress, such as inflammation, oxidative stress, and DNA damage. Prolonged activation of these pathways is often linked to the induction of apoptosis. In certain cellular contexts, this compound can contribute to the activation of JNK and p38 MAPK, thereby promoting apoptosis. These pathways can influence the expression and activity of Bcl-2 family proteins and directly phosphorylate components of the apoptotic machinery.

C16_PAF_Stress_Pathways cluster_stress Stress Signals C16_PAF This compound JNK JNK C16_PAF->JNK p38 p38 MAPK C16_PAF->p38 Cellular_Stress Cellular Stress (e.g., UV radiation) Cellular_Stress->JNK Cellular_Stress->p38 Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis

Figure 2: this compound can contribute to the activation of JNK and p38 MAPK pathways, leading to apoptosis.

Intrinsic (Mitochondrial) Apoptosis Pathway

The intrinsic pathway of apoptosis is centered around the mitochondria and is tightly regulated by the Bcl-2 family of proteins. This family includes anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak, and BH3-only proteins). This compound can influence this pathway by modulating the expression and activity of Bcl-2 family members. For instance, in pro-apoptotic scenarios, this compound can lead to the activation of Bax and Bak, which then permeabilize the outer mitochondrial membrane, leading to the release of cytochrome c. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9, and subsequently the executioner caspase-3.

Intrinsic_Apoptosis_Pathway C16_PAF This compound Bax_Bak Bax/Bak Activation C16_PAF->Bax_Bak Mito Mitochondrion Bax_Bak->Mito OMM Permeabilization CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytC->Apoptosome Casp3 Caspase-3 Activation Apoptosome->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 3: this compound can induce the intrinsic apoptosis pathway via mitochondrial cytochrome c release.

Extrinsic (Death Receptor) Apoptosis Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their cognate death receptors on the cell surface. This leads to the recruitment of adaptor proteins like FADD and the subsequent activation of the initiator caspase-8. While direct activation of the extrinsic pathway by this compound is less commonly reported, some studies suggest a potential cross-talk. For instance, synthetic PAF analogs have been shown to induce apoptosis in a FADD and caspase-8-dependent manner in Jurkat cells.

Quantitative Data on this compound and Apoptosis

The following tables summarize quantitative data from various studies investigating the effects of this compound and its analogs on apoptosis.

Table 1: Pro-Apoptotic Effects of PAF Analogs

Cell TypeCompoundConcentrationDurationEffectReference
Rabbit Corneal Epithelial (RCE) Cellscarbamyl PAF (cPAF)Not specified4 hours (post UV)Increased DAPI positive cells from 44% (UV alone) to 63%
Jurkat CellsIno-C2-PAF10 µM72 hours79% of cells exhibited apoptotic DNA fragmentation
Cultured Astrocytes and OligodendrocytesPAF0.02-2 µM72 hoursSignificant cell death (P < 0.05)
PAFR-/- NeuronsThis compound0.5-1.5 µM24 hoursSignificant concentration-dependent neuronal loss

Table 2: Caspase Activation in Response to PAF

Cell TypeCompoundConcentrationDurationEffectReference
Human Corneal Epithelial (HCE) CellscPAFNot specifiedPost UVIncreased caspase-3 activation
Cultured Astrocytes and OligodendrocytesPAF0.02-2 µM24, 48, 72 hoursActivation of caspase-3
PAFR-/- NeuronsThis compound1 µM24 hoursActivated caspase-7 but not caspase-3

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the role of this compound in apoptosis.

Assessment of Apoptosis

1. TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Staining

  • Principle: Detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the 3'-hydroxyl ends of DNA breaks with fluorescently tagged dUTPs.

  • Protocol Outline:

    • Fix cells with paraformaldehyde.

    • Permeabilize cells with a detergent (e.g., Triton X-100).

    • Incubate cells with the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs.

    • Wash cells to remove unincorporated nucleotides.

    • Counterstain nuclei with a DNA dye (e.g., DAPI).

    • Visualize and quantify fluorescently labeled apoptotic cells using fluorescence microscopy or flow cytometry.

2. DAPI (4',6-diamidino-2-phenylindole) Staining

  • Principle: A fluorescent stain that binds strongly to A-T rich regions in DNA. In apoptotic cells, chromatin condensation and nuclear fragmentation lead to intense, fragmented DAPI staining.

  • Protocol Outline:

    • Fix and permeabilize cells as for TUNEL staining.

    • Incubate cells with a DAPI solution.

    • Wash cells to remove excess stain.

    • Observe nuclear morphology under a fluorescence microscope. Apoptotic nuclei will appear condensed and fragmented.

3. DNA Ladder Analysis

  • Principle: During apoptosis, endonucleases cleave genomic DNA into internucleosomal fragments of approximately 180-200 base pairs and multiples thereof. When separated by agarose (B213101) gel electrophoresis, this fragmented DNA appears as a characteristic "ladder."

  • Protocol Outline:

    • Lyse cells and isolate genomic DNA.

    • Quantify DNA concentration.

    • Load equal amounts of DNA onto an agarose gel.

    • Perform electrophoresis to separate DNA fragments by size.

    • Stain the gel with an intercalating dye (e.g., ethidium (B1194527) bromide) and visualize the DNA under UV light.

4. Annexin V/Propidium Iodide (PI) Staining

  • Principle: A flow cytometry-based assay to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a membrane-impermeable DNA dye that only enters cells with compromised membrane integrity (late apoptotic and necrotic cells).

  • Protocol Outline:

    • Harvest and wash cells.

    • Resuspend cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate in the dark.

    • Analyze the stained cells by flow cytometry.

Analysis of Signaling Pathways

1. Western Blotting for Caspase Activation and Cytochrome c Release

  • Principle: Detects specific proteins in a complex mixture using antibodies. For apoptosis studies, it can be used to detect the cleavage of pro-caspases into their active forms or the presence of cytochrome c in the cytosolic fraction.

  • Protocol Outline:

    • Lyse cells and separate cytosolic and mitochondrial fractions if analyzing cytochrome c release.

    • Determine protein concentration of the lysates.

    • Separate proteins by size using SDS-PAGE.

    • Transfer proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-caspase-3, anti-cytochrome c).

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a chemiluminescent substrate and detect the signal using an imaging system.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_apoptosis_detection Apoptosis Detection cluster_pathway_analysis Signaling Pathway Analysis Cell_Culture Culture target cells Treatment Treat with this compound +/- other stimuli Cell_Culture->Treatment TUNEL TUNEL Staining Treatment->TUNEL DAPI DAPI Staining Treatment->DAPI DNA_Ladder DNA Ladder Analysis Treatment->DNA_Ladder Annexin_V Annexin V/PI Staining Treatment->Annexin_V Western_Blot Western Blotting (Caspases, Cytochrome c, MAPKs) Treatment->Western_Blot

Figure 4: General experimental workflow for studying this compound's role in apoptosis.

Conclusion and Future Directions

This compound is a pleiotropic lipid mediator with a complex and context-dependent role in the regulation of apoptosis. Its ability to activate both pro-survival and pro-death signaling pathways highlights the intricate nature of cellular responses to this molecule. For researchers and drug development professionals, a thorough understanding of the specific cellular and molecular context is crucial when targeting the PAF signaling axis.

Future research should focus on elucidating the precise molecular switches that determine whether this compound promotes cell survival or induces apoptosis. Investigating the interplay between PAFR and other cell surface receptors, as well as the downstream signaling crosstalk, will be critical. Furthermore, exploring the therapeutic potential of PAFR antagonists in combination with conventional pro-apoptotic cancer therapies warrants further investigation. A deeper understanding of the nuanced role of this compound in apoptosis will undoubtedly pave the way for the development of more targeted and effective therapeutic interventions for a range of human diseases.

References

C16-PAF Activation of the MAPK/ERK Cascade: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C16-Platelet-Activating Factor (C16-PAF) is a potent, naturally occurring phospholipid mediator that plays a crucial role in a wide array of physiological and pathological processes, including inflammation, immune responses, and cancer progression. It exerts its effects by binding to the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor (GPCR) expressed on the surface of various cell types.[1][2] A key downstream consequence of PAFR activation by this compound is the stimulation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) signaling cascade.[3][4] This pathway is a central regulator of cellular processes such as proliferation, differentiation, survival, and apoptosis.[5][6] Dysregulation of the MAPK/ERK pathway is a hallmark of many diseases, including cancer, making the this compound/PAFR axis a compelling target for therapeutic intervention.[2][7]

This technical guide provides a comprehensive overview of the activation of the MAPK/ERK cascade by this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative data on the dose-dependent and time-course effects of this compound on ERK1/2 phosphorylation, a key indicator of MAPK/ERK pathway activation. The data is derived from studies on bovine neutrophils.

Table 1: Dose-Response of this compound-Induced ERK1/2 Phosphorylation in Bovine Neutrophils
This compound Concentration (nM)pERK1 Activation (EC₅₀ ≈ 30 nM)pERK2 Activation (EC₅₀ ≈ 13 nM)
0Basal LevelBasal Level
1--
10--
30~50% of Maximum-
100MaximumMaximum
300--

Data adapted from a study on bovine neutrophils. The EC₅₀ values represent the concentration of this compound required to elicit half-maximal activation of ERK1 and ERK2, respectively.

Table 2: Time-Course of this compound-Induced ERK1/2 Phosphorylation in Bovine Neutrophils (100 nM this compound)
Time (minutes)pERK1 ActivationpERK2 Activation
0Basal LevelBasal Level
1Near MaximumNear Maximum
2MaximumMaximum
5DecliningDeclining
10Near Basal LevelDeclining
30Basal LevelNear Basal Level

Data adapted from a study on bovine neutrophils, showing a rapid and transient phosphorylation of ERK1 and ERK2 upon stimulation with 100 nM this compound.

Signaling Pathway

The activation of the MAPK/ERK cascade by this compound is initiated by its binding to the PAFR. This interaction triggers a conformational change in the receptor, leading to the activation of heterotrimeric G-proteins. The signal is then transduced through a series of intracellular signaling molecules, ultimately resulting in the phosphorylation and activation of ERK1/2.

C16_PAF_MAPK_ERK_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space C16_PAF This compound PAFR PAFR (GPCR) C16_PAF->PAFR Binds G_protein Gq/Gi PAFR->G_protein Activates PI3K PI3K G_protein->PI3K Activates Raf Raf G_protein->Raf Activates PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates & Activates Akt->Raf Modulates MEK MEK1/2 Raf->MEK Phosphorylates & Activates ERK ERK1/2 MEK->ERK Phosphorylates & Activates pERK p-ERK1/2 Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) pERK->Transcription_Factors Translocates to Nucleus & Phosphorylates Cellular_Response Cellular Response (Proliferation, Inflammation, etc.) Transcription_Factors->Cellular_Response Regulates Gene Expression

This compound Signaling to the MAPK/ERK Cascade

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the activation of the MAPK/ERK cascade by this compound.

Western Blot Analysis of ERK1/2 Phosphorylation

This protocol details the detection of phosphorylated ERK1/2 (p-ERK) and total ERK1/2 in cell lysates following this compound stimulation.[8]

1. Cell Culture and Treatment:

  • Culture cells (e.g., bovine neutrophils, HEK293, or a relevant cancer cell line) to 70-80% confluency in appropriate growth medium.

  • Serum-starve the cells for 4-12 hours prior to stimulation to reduce basal ERK phosphorylation.

  • Treat cells with various concentrations of this compound (e.g., 0, 1, 10, 100, 300 nM) for different time points (e.g., 0, 1, 2, 5, 10, 30 minutes).

  • For inhibitor studies, pre-incubate cells with specific inhibitors (e.g., 10 µM U0126 for MEK, 100 nM Wortmannin for PI3K) for 30-60 minutes before this compound stimulation.

2. Cell Lysis and Protein Quantification:

  • After treatment, immediately place the culture dish on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to the cells.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes with periodic vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA or Bradford protein assay.

3. SDS-PAGE and Western Blotting:

  • Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes.

  • Load equal amounts of protein (20-30 µg) per lane onto a 10-12% SDS-polyacrylamide gel.

  • Perform electrophoresis to separate the proteins.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (e.g., rabbit anti-p-ERK1/2) diluted in 5% BSA/TBST overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% BSA/TBST for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Detect the chemiluminescent signal using an ECL substrate and an imaging system.

4. Stripping and Re-probing for Total ERK:

  • To normalize for protein loading, strip the membrane of the p-ERK antibodies by incubating with a stripping buffer.

  • Wash the membrane extensively with TBST.

  • Re-block the membrane and incubate with a primary antibody for total ERK1/2 (e.g., mouse anti-ERK1/2).

  • Repeat the secondary antibody and detection steps.

5. Data Analysis:

  • Quantify the band intensities for both p-ERK and total ERK using densitometry software (e.g., ImageJ).

  • Normalize the p-ERK signal to the total ERK signal for each sample.

Western_Blot_Workflow start Start cell_culture Cell Culture & Serum Starvation start->cell_culture treatment This compound Treatment ± Inhibitors cell_culture->treatment lysis Cell Lysis & Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking (5% BSA) transfer->blocking primary_pERK Primary Antibody Incubation (p-ERK) blocking->primary_pERK secondary Secondary Antibody Incubation (HRP-conjugated) primary_pERK->secondary detection_pERK Chemiluminescent Detection (p-ERK) secondary->detection_pERK stripping Membrane Stripping detection_pERK->stripping reblocking Re-blocking stripping->reblocking primary_totalERK Primary Antibody Incubation (Total ERK) reblocking->primary_totalERK secondary2 Secondary Antibody Incubation (HRP-conjugated) primary_totalERK->secondary2 detection_totalERK Chemiluminescent Detection (Total ERK) secondary2->detection_totalERK analysis Data Analysis (Densitometry & Normalization) detection_totalERK->analysis end End analysis->end

Western Blot Workflow for p-ERK and Total ERK
MTT Cell Viability Assay

This protocol provides a method to assess the effect of this compound on cell viability and proliferation, which can be a downstream consequence of MAPK/ERK activation.[9][10][11]

1. Cell Seeding:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the old medium and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

  • After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

4. Formazan Solubilization and Absorbance Measurement:

  • Carefully remove the medium from each well.

  • Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot a dose-response curve to determine the EC₅₀ or IC₅₀ value of this compound on cell viability.

In Vitro ERK Kinase Assay

This protocol describes a non-radioactive, luminescence-based assay to directly measure the kinase activity of ERK2 and its inhibition.[12][13][14]

1. Reagent Preparation:

  • Prepare 1X Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

  • Prepare serial dilutions of a known ERK inhibitor (e.g., Erk2 IN-1) in DMSO for IC₅₀ determination.

  • Dilute active ERK2 enzyme to the desired concentration (e.g., 2 ng/µL) in 1X Kinase Buffer.

  • Prepare a substrate/ATP mix containing a specific ERK substrate (e.g., Myelin Basic Protein [MBP]) and ATP in 1X Kinase Buffer.

2. Kinase Reaction:

  • In a 384-well plate, add the serially diluted inhibitor or DMSO (control).

  • Add the diluted ERK2 enzyme solution to each well.

  • Initiate the kinase reaction by adding the substrate/ATP mix to each well.

  • Incubate the plate at 30°C for 60 minutes.

3. ADP Detection:

  • Stop the kinase reaction and measure the amount of ADP produced using a commercial kit such as ADP-Glo™ Kinase Assay. This typically involves two steps:

    • First, add the ADP-Glo™ Reagent to deplete the remaining ATP.

    • Second, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

4. Data Acquisition and Analysis:

  • Measure the luminescence using a plate reader.

  • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Plot the kinase activity against the inhibitor concentration to determine the IC₅₀ value.

Conclusion

This compound is a potent activator of the MAPK/ERK signaling cascade, a pathway with profound implications for cell fate and disease. This technical guide provides a foundational understanding of this activation process, supported by quantitative data, detailed experimental protocols, and clear visual diagrams. The provided methodologies for Western blotting, cell viability assays, and in vitro kinase assays offer a robust toolkit for researchers investigating the intricate signaling networks governed by this compound and for professionals in drug development targeting the PAFR-MAPK/ERK axis for therapeutic benefit. Further research across a broader range of cell types will continue to elucidate the context-dependent nuances of this compound-mediated signaling.

References

Endogenous Production of C16-PAF: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Platelet-activating factor (PAF) is a potent, endogenously produced phospholipid mediator that plays a crucial role in a wide array of physiological and pathological processes, including inflammation, allergic responses, and thrombosis. The most abundant and biologically active form is C16-PAF (1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine). Its production is tightly regulated through two primary biosynthetic pathways: the remodeling and the de novo pathways. Understanding the intricate mechanisms of this compound synthesis is paramount for the development of novel therapeutic strategies targeting PAF-related diseases. This technical guide provides a comprehensive overview of the core aspects of endogenous this compound production, detailing the enzymatic pathways, regulatory mechanisms, and key experimental protocols for its study. Quantitative data are summarized for comparative analysis, and signaling pathways are visualized to facilitate a deeper understanding of its biological context.

Biosynthetic Pathways of this compound

The endogenous synthesis of this compound is accomplished through two distinct metabolic routes: the remodeling pathway, which is primarily activated during inflammatory responses, and the de novo pathway, which is thought to maintain physiological levels of PAF.[1][2]

The Remodeling Pathway

The remodeling pathway is the principal route for the rapid production of PAF in response to inflammatory stimuli.[3] It involves the modification of pre-existing membrane ether-linked phospholipids (B1166683), specifically 1-O-alkyl-2-acyl-sn-glycero-3-phosphocholine. This pathway consists of a two-step enzymatic reaction.

  • Formation of Lyso-PAF: The first and rate-limiting step is the hydrolysis of the fatty acid at the sn-2 position of 1-O-alkyl-2-acyl-sn-glycero-3-phosphocholine by phospholipase A2 (PLA2), yielding 1-O-alkyl-sn-glycero-3-phosphocholine (lyso-PAF) and a free fatty acid, often arachidonic acid, which is a precursor for eicosanoid synthesis.[1]

  • Acetylation of Lyso-PAF: The subsequent step involves the acetylation of lyso-PAF at the sn-2 position by acetyl-CoA:lyso-PAF acetyltransferase (LPCAT) to form PAF.[1] There are two key enzymes with this activity, LPCAT1 and LPCAT2.[4] LPCAT2 is considered the primary enzyme responsible for PAF production during inflammation.[4]

The enzymes of the remodeling pathway exhibit distinct subcellular localizations. The precursor phospholipid, 1-O-alkyl-2-acyl-sn-glycero-3-phosphocholine, is primarily located in the plasma membrane, while the acetyltransferase is found in the endoplasmic reticulum.[1] This spatial separation underscores the critical role of intracellular PLA2 in making lyso-PAF available to LPCAT for PAF synthesis.

The De Novo Pathway

The de novo pathway is responsible for the constitutive, low-level synthesis of PAF required for normal physiological functions.[1][2] This pathway synthesizes PAF from simpler precursor molecules in a three-step process:

  • Acetylation of 1-O-Alkyl-2-lyso-sn-glycero-3-phosphate: The first step involves the transfer of an acetyl group from acetyl-CoA to 1-O-alkyl-2-lyso-sn-glycero-3-phosphate by an acetyltransferase, which is distinct from the one in the remodeling pathway, to form 1-O-alkyl-2-acetyl-sn-glycero-3-phosphate.[1]

  • Dephosphorylation: The resulting product is then dephosphorylated by a phosphohydrolase to yield 1-O-alkyl-2-acetyl-sn-glycerol.[1]

  • Choline Phosphorylation: In the final step, a phosphocholine (B91661) group is transferred from CDP-choline to 1-O-alkyl-2-acetyl-sn-glycerol by a specific cholinephosphotransferase to produce this compound.[1]

Key Enzymes in this compound Biosynthesis

The synthesis of this compound is orchestrated by a series of specific enzymes whose activity is tightly regulated.

Enzymes of the Remodeling Pathway
EnzymeFunctionSubcellular LocalizationRegulation
Phospholipase A2 (PLA2) Hydrolyzes the sn-2 acyl chain of ether phospholipids to produce lyso-PAF.Cytosol, associated with membranes upon activation.Activated by increased intracellular Ca2+ concentrations and phosphorylation by MAPKs.
LPCAT1 Acetylates lyso-PAF to form PAF. Also involved in lung surfactant production.[4][5]Endoplasmic Reticulum, Lipid Droplets.[6]Constitutively expressed.
LPCAT2 Primary enzyme for PAF synthesis during inflammation.[4]Endoplasmic Reticulum, Lipid Droplets.[6]Upregulated by inflammatory stimuli (e.g., LPS). Activity is enhanced by phosphorylation.[7]
Enzymes of the De Novo Pathway
EnzymeFunction
Acetyl-CoA:1-alkyl-2-lyso-sn-glycero-3-phosphate Acetyltransferase Acetylates the lyso-precursor.
1-Alkyl-2-acetyl-sn-glycero-3-phosphate Phosphohydrolase Removes the phosphate (B84403) group.
CDP-choline:1-alkyl-2-acetyl-sn-glycerol Cholinephosphotransferase Adds the phosphocholine headgroup.

Quantitative Production of this compound

The amount of this compound produced varies significantly depending on the cell type and the nature of the stimulus. Inflammatory cells are potent producers of this compound.

Cell TypeStimulusThis compound Produced (pg/10^6 cells)Reference
Human Eosinophils A23187 (Calcium Ionophore)~1000[8]
Human Eosinophils fMLP~10[8]
Human Neutrophils A23187 (Calcium Ionophore)Predominantly C16:0 PAF produced[6]
Human Monocytes A23187 (Calcium Ionophore)Data not specified[9]
Human Monocytes LPSData not specified[9]

Experimental Protocols

Quantification of this compound by LC-MS/MS

This protocol provides a method for the sensitive and specific quantification of this compound from biological samples.

4.1.1. Sample Preparation (from cell culture)

  • Cell Stimulation: Culture inflammatory cells (e.g., neutrophils, macrophages) to the desired density. Stimulate with agonists such as LPS, fMLP, or calcium ionophore A23187 for the appropriate time.

  • Lipid Extraction:

    • Terminate the reaction by adding two volumes of ice-cold methanol.

    • Add an internal standard (e.g., d4-C16-PAF) to each sample for accurate quantification.

    • Perform a Bligh-Dyer extraction by adding one volume of chloroform (B151607) and one volume of water.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

  • Sample Concentration: Evaporate the organic solvent under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a small volume of the initial mobile phase for LC-MS/MS analysis.

4.1.2. LC-MS/MS Analysis

  • Chromatography: Use a C18 reversed-phase column for separation.

  • Mobile Phase: A gradient of water and methanol/acetonitrile containing a modifier like formic acid or ammonium (B1175870) acetate (B1210297) is typically used.

  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode with electrospray ionization (ESI).

  • Detection: Use Multiple Reaction Monitoring (MRM) for quantification. The transition for this compound is typically m/z 524.4 -> 184.1 (corresponding to the precursor ion and the phosphocholine fragment).[10]

LPCAT Acetyltransferase Assay

This assay measures the activity of LPCAT enzymes by quantifying the formation of radiolabeled PAF.

  • Reaction Mixture: Prepare a reaction buffer containing Tris-HCl (pH 7.4), CaCl2, and a known concentration of the substrate, 1-O-alkyl-sn-glycero-3-phosphocholine (lyso-PAF).

  • Enzyme Source: Use cell lysates or microsomal fractions containing LPCAT enzymes.

  • Initiation: Start the reaction by adding [3H]acetyl-CoA.

  • Incubation: Incubate at 37°C for a defined period.

  • Termination and Extraction: Stop the reaction by adding chloroform/methanol. Extract the lipids as described in the LC-MS/MS protocol.

  • Analysis: Separate the lipids by thin-layer chromatography (TLC) and quantify the amount of radiolabeled PAF formed using a scintillation counter.

Signaling Pathways and Visualizations

This compound exerts its biological effects by binding to a specific G protein-coupled receptor, the PAF receptor (PAFR).[11] This interaction initiates a cascade of intracellular signaling events.

This compound Biosynthetic Pathways

This compound Biosynthesis cluster_remodeling Remodeling Pathway cluster_denovo De Novo Pathway Alkyl-acyl-GPC Alkyl-acyl-GPC Lyso-PAF Lyso-PAF Alkyl-acyl-GPC->Lyso-PAF PLA2 C16-PAF_rem This compound Lyso-PAF->C16-PAF_rem LPCAT1/2 (Acetyl-CoA) Alkyl-lyso-GP Alkyl-lyso-GP Alkyl-acetyl-GP Alkyl-acetyl-GP Alkyl-lyso-GP->Alkyl-acetyl-GP Acetyltransferase (Acetyl-CoA) Alkyl-acetyl-G Alkyl-acetyl-G Alkyl-acetyl-GP->Alkyl-acetyl-G Phosphohydrolase C16-PAF_denovo This compound Alkyl-acetyl-G->C16-PAF_denovo Choline- phosphotransferase (CDP-Choline)

Biosynthetic pathways of this compound.
This compound Receptor Signaling

PAF_Signaling C16_PAF This compound PAFR PAF Receptor (GPCR) C16_PAF->PAFR Gq Gq PAFR->Gq Gi Gi PAFR->Gi PLC Phospholipase C (PLC) Gq->PLC activates Cellular_Response Cellular Response (Inflammation, Aggregation, etc.) Gi->Cellular_Response modulates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca2+ Release (from ER) IP3->Ca_release induces MAPK_cascade MAPK Cascade (ERK, p38, JNK) PKC->MAPK_cascade activates Ca_release->Cellular_Response triggers MAPK_cascade->Cellular_Response leads to

Simplified this compound receptor signaling cascade.

Conclusion

The endogenous production of this compound is a complex and highly regulated process central to many aspects of health and disease. The dual biosynthetic pathways, remodeling and de novo, allow for both rapid, stimulus-induced production and the maintenance of physiological homeostasis. A thorough understanding of the enzymes, their regulation, and the resulting signaling cascades is essential for researchers and drug development professionals. The methodologies and data presented in this guide offer a foundational resource for the continued investigation of this compound and the development of targeted therapeutics for inflammatory and thrombotic disorders.

References

The Discovery and History of C16-PAF: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platelet-Activating Factor (PAF) is a potent, endogenously produced phospholipid mediator that plays a crucial role in a wide array of physiological and pathological processes. The most common and biologically active form of PAF is 1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine, commonly referred to as C16-PAF. Its discovery and structural elucidation in the 1970s marked a significant milestone in the field of lipid signaling, revealing a novel class of bioactive molecules. This technical guide provides an in-depth overview of the discovery, history, and key experimental methodologies that were instrumental in the characterization of this compound.

The Discovery of a Potent Biological Mediator

The journey to uncover the identity of this compound began with independent observations of a substance with potent biological activity in the late 1960s and early 1970s.

  • Early Observations (Late 1960s): Researchers Barbaro and Zvaifler first described a substance that could induce histamine (B1213489) release from rabbit platelets in the context of passive cutaneous anaphylaxis.[1][2][3] Shortly after, Henson reported a "soluble factor" released from leukocytes that also triggered the release of vasoactive amines from platelets.[1][2][3] Further evidence came from Siraganuan and Osler, who observed a diluted substance capable of causing platelet activation.[1][2][3]

  • Coining the Term "Platelet-Activating Factor" (1972): The term "Platelet-Activating Factor" (PAF) was officially coined in 1972 by Jacques Benveniste, Henson, and Cochrane.[1][2][3] Their work demonstrated that this factor, released from basophils, could induce platelet aggregation and the release of their contents.

  • Initial Characterization: Early studies by Benveniste and colleagues revealed that PAF was a lipid-like molecule that could bind to albumin.[1] Through experiments involving thin-layer chromatography, they determined its migration pattern to be between lysolecithin and sphingomyelin.[1] Furthermore, its susceptibility to certain phospholipases (PLA₂, PLC, and PLD) but resistance to others (sphingomyelinase C and PLA₁) strongly suggested a phospholipid structure.[1]

Structural Elucidation of this compound

The definitive structure of PAF was unveiled in 1979 by two independent research groups, a landmark achievement that opened the door to a deeper understanding of its function.

  • Demopoulos, Pinckard, and Hanahan's Contribution: In 1979, Constantinos A. Demopoulos, R. Neal Pinckard, and Donald J. Hanahan published the structure of PAF as 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine.[1] They also accomplished the first chemical synthesis of this molecule, which they named acetyl-glyceryl-ether-phosphorylcholine (AGEPC).[1] The synthesized this compound exhibited biological activities indistinguishable from the naturally occurring substance, confirming its structure.

  • Confirmation by Mass Spectrometry: The proposed structure was subsequently confirmed using mass spectrometry, providing unequivocal evidence for the molecular composition and arrangement of this compound.

Biological Activities and Quantitative Data

This compound is a highly potent molecule with a wide range of biological effects. Its activity is often observed at nanomolar to picomolar concentrations.

Biological ActivityCell Type/SystemEffective ConcentrationReference
Platelet AggregationHuman Platelet-Rich PlasmaThreshold dose: ~100 nM; Dose-dependent aggregation: 50 nM - 14 µM[4]
Neutrophil ChemotaxisPolymorphonuclear NeutrophilsPotent chemoattractant[5][6][7][8]
Increased Vascular PermeabilityIn vivo (animal models)Induces increased permeability[5][6][7][8]
Neuronal LossPAFR-deficient neuronal cultures0.5-1.5 µM (for 24 hours)[9]
Caspase 7 ActivationPAFR-deficient neurons1 µM (for 24 hours)[9]
Inhibition of Mycobacterial GrowthM. smegmatis and M. bovis BCG1-25 µg/ml (6, 12, 24 h)[9]

Experimental Protocols

The discovery and characterization of this compound were underpinned by a series of key experimental techniques.

Platelet Aggregation Assay

This assay was fundamental in the initial discovery and biological characterization of PAF.

Principle: Platelet aggregation is measured by monitoring the change in light transmission through a suspension of platelet-rich plasma (PRP) upon the addition of an agonist like this compound. As platelets aggregate, the turbidity of the suspension decreases, leading to an increase in light transmission.

Detailed Methodology:

  • Blood Collection and PRP Preparation:

    • Draw whole blood from a healthy donor into a tube containing an anticoagulant (e.g., 3.8% sodium citrate).

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP (supernatant) from red and white blood cells.

    • Carefully collect the PRP.

  • Platelet Count Adjustment:

    • Determine the platelet count in the PRP using a hematology analyzer.

    • Adjust the platelet count to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using platelet-poor plasma (PPP), which is obtained by centrifuging the remaining blood at a higher speed (e.g., 1500 x g) for 15 minutes.

  • Aggregation Measurement:

    • Pre-warm the PRP sample to 37°C in an aggregometer cuvette with a magnetic stir bar.

    • Establish a baseline (0% aggregation) with the PRP alone and a maximum (100% aggregation) with PPP.

    • Add a known concentration of this compound to the PRP and record the change in light transmission over time. The extent of aggregation is expressed as the maximum percentage change in light transmission.

Thin-Layer Chromatography (TLC) for Phospholipid Separation

TLC was crucial in the initial efforts to purify and characterize the lipid nature of PAF.

Principle: TLC separates molecules based on their differential partitioning between a solid stationary phase (e.g., silica (B1680970) gel) and a liquid mobile phase. The separation depends on the polarity of the molecules.

Detailed Methodology:

  • Plate Preparation:

    • Use a pre-coated silica gel TLC plate.

    • With a pencil, gently draw a starting line about 1.5-2 cm from the bottom of the plate.

  • Sample Application:

    • Dissolve the lipid extract containing PAF in a volatile organic solvent (e.g., chloroform/methanol).

    • Using a capillary tube or a microsyringe, carefully spot a small volume of the sample onto the starting line. Allow the solvent to evaporate completely.

  • Development:

    • Prepare a suitable mobile phase (solvent system) in a developing chamber. A common system for phospholipids (B1166683) is chloroform:methanol:water in various ratios.

    • Place the TLC plate in the chamber, ensuring that the solvent level is below the starting line.

    • Seal the chamber and allow the solvent to ascend the plate by capillary action until it reaches near the top.

  • Visualization:

    • Remove the plate from the chamber and mark the solvent front with a pencil.

    • Dry the plate thoroughly.

    • Visualize the separated lipid spots using a suitable method, such as iodine vapor, or specific stains for phospholipids (e.g., molybdenum blue). The position of the spots is characterized by their retention factor (Rf) value.

Mass Spectrometry for Structural Elucidation

Mass spectrometry was the definitive technique used to confirm the exact molecular structure of this compound.

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For structural elucidation, the molecule is ionized and then fragmented. The pattern of fragment ions provides detailed information about the molecule's structure.

Detailed Methodology:

  • Sample Preparation:

    • Purify the this compound sample to a high degree using techniques like HPLC.

  • Ionization:

    • Introduce the purified sample into the mass spectrometer.

    • Ionize the sample using a suitable technique, such as Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI), which are "soft" ionization methods that minimize fragmentation during the initial ionization process.

  • Mass Analysis:

    • Measure the m/z of the molecular ion to determine the exact molecular weight of the compound.

  • Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis:

    • Select the molecular ion of this compound.

    • Induce fragmentation of the selected ion through collision-induced dissociation (CID).

    • Analyze the m/z of the resulting fragment ions.

    • The fragmentation pattern will reveal the presence of the phosphocholine (B91661) headgroup, the acetyl group at the sn-2 position, and the C16 alkyl ether linkage at the sn-1 position, thus confirming the complete structure.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

This compound exerts its effects by binding to a specific G protein-coupled receptor, the PAF receptor (PAFR). This binding initiates a cascade of intracellular signaling events.

PAF_Signaling_Pathway C16_PAF This compound PAFR PAF Receptor (GPCR) C16_PAF->PAFR Binds G_protein Gq/11 PAFR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to receptor Cellular_Response Cellular Response (e.g., Platelet Aggregation, Inflammation) PKC->Cellular_Response Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->Cellular_Response PAF_Discovery_Workflow Observation Observation of Platelet Activating Activity in Biological Fluids Bioassay Development of a Quantitative Bioassay (Platelet Aggregation) Observation->Bioassay Purification Purification of the Active Factor Bioassay->Purification TLC Thin-Layer Chromatography Purification->TLC Enzymatic Enzymatic Digestion (Phospholipases) Purification->Enzymatic Structural Structural Elucidation TLC->Structural Enzymatic->Structural MS Mass Spectrometry Structural->MS Synthesis Chemical Synthesis of This compound (AGEPC) MS->Synthesis Confirmation Biological Activity Confirmation of Synthetic this compound Synthesis->Confirmation Characterization Further Biological Characterization Confirmation->Characterization PAF_Biosynthesis_Pathways Remodeling Remodeling Pathway (Inflammatory Response) Membrane Membrane Alkyl-Acyl- Glycerophosphocholine Remodeling->Membrane PLA2 Phospholipase A₂ (PLA₂) Membrane->PLA2 LysoPAF Lyso-PAF PLA2->LysoPAF Hydrolyzes LPCAT Lyso-PAF Acetyltransferase (LPCAT) LysoPAF->LPCAT PAF_R This compound LPCAT->PAF_R Acetylates DeNovo De Novo Pathway (Constitutive) Precursor 1-O-Alkyl-2-acetyl-sn-glycerol DeNovo->Precursor Choline CDP-Choline Cholinephosphotransferase Precursor->Choline PAF_D This compound Choline->PAF_D

References

Methodological & Application

Application Notes and Protocols for C16-PAF In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, allergic responses, and signal transduction. C16-PAF, a common isoform of PAF, exerts its effects by binding to the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor (GPCR).[1][2] The activation of PAFR triggers a cascade of intracellular signaling events, making it a crucial target for drug discovery and development. These application notes provide detailed protocols for in vitro cell-based assays to quantify the activity of this compound and to screen for potential modulators of the PAFR signaling pathway.

This compound Signaling Pathway

This compound initiates its biological effects by binding to the seven-transmembrane PAF receptor.[3] This receptor is primarily coupled to Gq and Gi proteins.[1][4][5] Activation of the Gq protein stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium ([Ca2+]i).[6][7] The subsequent increase in cytosolic calcium and the activation of protein kinase C (PKC) by DAG trigger various downstream cellular responses. Additionally, the PAFR can couple to Gi proteins, which are involved in processes such as chemotaxis.[4] The pathway is also known to activate the MAPK/ERK signaling cascade.[2]

C16_PAF_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol C16_PAF This compound PAFR PAF Receptor (PAFR) C16_PAF->PAFR Binds Gq Gq PAFR->Gq Activates Gi Gi PAFR->Gi Activates PLC Phospholipase C (PLC) Gq->PLC Activates Chemotaxis Chemotaxis Gi->Chemotaxis Leads to PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Downstream Cellular Responses Ca_release->Cellular_Response MAPK_ERK MAPK/ERK Pathway PKC->MAPK_ERK Activates MAPK_ERK->Cellular_Response Chemotaxis->Cellular_Response

Caption: this compound Signaling Pathway.

Data Presentation

The following table summarizes quantitative data for this compound and related antagonists in various cell-based assays. This data is essential for experimental design, including the selection of appropriate cell lines and concentration ranges for test compounds.

Cell LineAssay TypeLigand/AntagonistParameterValueReference
Bovine Cerebral Microvascular Endothelial (CME)Intracellular Calcium ([Ca2+]i) MobilizationPAFEC504.75 nM[6]
Bovine Cerebral Microvascular Endothelial (CME)Inositol Triphosphate (IP3) FormationPAFEC5012.4 nM[6]
Bovine Cerebral Microvascular Endothelial (CME)[Ca2+]i Mobilization InhibitionWEB 2086IC5015.53 nM[6]
Bovine Cerebral Microvascular Endothelial (CME)IP3 Formation InhibitionWEB 2086IC5016.97 nM[6]
Mouse Pre-implantation EmbryosCell ProliferationThis compoundEffective Conc.0.5 µM[8]
Cerebellar Granule Neurons (PAFR-/-)Neuronal LossThis compoundEffective Conc.0.5-1.5 µM[2]

Experimental Protocols

Protocol 1: this compound-Induced Intracellular Calcium Mobilization Assay

This protocol describes the measurement of intracellular calcium flux in response to this compound stimulation using a fluorescent calcium indicator.

Workflow Diagram

Calcium_Flux_Workflow A 1. Cell Culture and Seeding (e.g., CHO-K1, HEK293, or PAFR-expressing cells) B 2. Loading with Calcium-Sensitive Dye (e.g., Fluo-4 AM or Indo-1 AM) A->B C 3. Baseline Fluorescence Measurement B->C D 4. Addition of this compound (Agonist) or Test Compound C->D E 5. Real-time Fluorescence Measurement (Plate Reader or Flow Cytometer) D->E F 6. Data Analysis (Calculate EC50/IC50) E->F

Caption: Calcium Mobilization Assay Workflow.

Materials:

  • PAFR-expressing cell line (e.g., CHO-K1, HEK293, Raji)[9][10]

  • Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • This compound (Cayman Chemical, Tocris, or equivalent)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium)

  • Probenecid (optional, to prevent dye leakage)

  • 96- or 384-well black, clear-bottom microplates

  • Fluorescence microplate reader with an injection module or a flow cytometer

Procedure:

  • Cell Culture and Seeding: a. Culture PAFR-expressing cells in appropriate medium at 37°C in a humidified 5% CO2 incubator. b. The day before the assay, harvest cells and seed them into a 96- or 384-well black, clear-bottom plate at an optimized density to achieve a confluent monolayer on the day of the experiment.

  • Dye Loading: a. Prepare a loading solution of the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) in Assay Buffer. Probenecid (e.g., 2.5 mM) can be included to inhibit organic anion transporters.[11] b. Remove the culture medium from the wells and wash once with Assay Buffer. c. Add the dye-loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.[11]

  • Cell Washing: a. After incubation, gently wash the cells two to three times with Assay Buffer to remove excess dye.[12] b. Add fresh Assay Buffer to each well and incubate for an additional 10-20 minutes at room temperature to allow for complete de-esterification of the dye.

  • Assay Performance: a. Place the cell plate into the fluorescence microplate reader or flow cytometer, which has been pre-set to the correct excitation and emission wavelengths for the chosen dye (e.g., Ex/Em = 485/525 nm for Fluo-4). b. Measure the baseline fluorescence for a short period (e.g., 10-20 seconds). c. Using the instrument's injector, add varying concentrations of this compound (for EC50 determination) or a fixed concentration of this compound preceded by a test compound (for IC50 determination). d. Continue to measure the fluorescence intensity in real-time for a period sufficient to capture the peak response and subsequent decline (e.g., 60-180 seconds).

  • Data Analysis: a. The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence. b. For EC50 determination, plot the ΔF against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve. c. For IC50 determination, plot the percent inhibition against the logarithm of the antagonist concentration.

Protocol 2: this compound-Induced Cell Proliferation Assay

This protocol outlines a method to assess the effect of this compound on the proliferation of cells.

Workflow Diagram

Proliferation_Workflow A 1. Cell Seeding (Low density in 96-well plate) B 2. Serum Starvation (Optional) (To synchronize cells) A->B C 3. Treatment (Add this compound or test compounds) B->C D 4. Incubation (24-72 hours) C->D E 5. Proliferation Measurement (e.g., MTS, WST-1, or cell counting) D->E F 6. Data Analysis (Determine % proliferation) E->F

Caption: Cell Proliferation Assay Workflow.

Materials:

  • PAFR-expressing cell line

  • Cell culture medium (with reduced serum, e.g., 0.5-1% FBS, for the assay)

  • This compound

  • 96-well tissue culture plates

  • Cell proliferation reagent (e.g., MTS, WST-1) or cell counting equipment (e.g., hemocytometer, automated cell counter)

Procedure:

  • Cell Seeding: a. Harvest and count cells. Seed the cells in a 96-well plate at a low density (e.g., 2,000-10,000 cells/well) in their normal growth medium. b. Allow cells to attach overnight.

  • Serum Starvation (Optional): a. To synchronize the cells in the G0/G1 phase of the cell cycle, replace the growth medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 12-24 hours.

  • Treatment: a. Prepare serial dilutions of this compound in low-serum medium. b. Remove the starvation medium and add the medium containing the different concentrations of this compound or test compounds to the respective wells. Include a vehicle control.

  • Incubation: a. Incubate the plate for 24 to 72 hours at 37°C in a humidified 5% CO2 incubator. The incubation time should be optimized for the specific cell line.

  • Measurement of Proliferation: a. Using a colorimetric assay (e.g., MTS/WST-1): i. Add the proliferation reagent to each well according to the manufacturer's instructions. ii. Incubate for 1-4 hours. iii. Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS). b. Using cell counting: i. Wash the cells with PBS. ii. Detach the cells using trypsin-EDTA. iii. Neutralize the trypsin and resuspend the cells in medium. iv. Count the number of cells in each well using a hemocytometer or an automated cell counter.

  • Data Analysis: a. For colorimetric assays, subtract the background absorbance and express the data as a percentage of the control. b. For cell counting, calculate the average cell number for each treatment. c. Plot the cell proliferation percentage or cell number against the concentration of this compound to generate a dose-response curve.

Conclusion

The provided protocols for intracellular calcium mobilization and cell proliferation assays offer robust and reliable methods to study the in vitro effects of this compound. These assays are fundamental for understanding the functional consequences of PAFR activation and for the screening and characterization of novel PAFR antagonists in a drug discovery context. Careful optimization of cell density, reagent concentrations, and incubation times is crucial for obtaining reproducible and accurate results.

References

Application Notes and Protocols: C16-PAF Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C16-Platelet-Activating Factor (C16-PAF), chemically known as 1-O-hexadecyl-2-O-acetyl-sn-glycero-3-phosphocholine, is a potent, naturally occurring phospholipid mediator. It exerts a wide range of biological effects by binding to the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor.[1][2] this compound is a key player in various physiological and pathological processes, including inflammation, immune responses, and vascular permeability.[1][3] In mouse models, this compound is utilized to study the mechanisms of inflammation, endotoxic shock, allergic reactions, and other conditions where PAF is implicated.[3][4][5] These notes provide detailed protocols for the administration of this compound in various mouse models, along with data presentation guidelines and an overview of the relevant signaling pathways.

Data Presentation: Quantitative Summary of this compound Administration in Mice

The following tables summarize key quantitative data from studies involving this compound administration in mouse models.

Table 1: In Vivo Administration of this compound in Mouse Models

ModelMouse StrainThis compound DoseRoute of AdministrationKey FindingsReference
Endotoxic ShockBALB/c1 - 5 µ g/mouse Intraperitoneal (i.p.)Significantly improved survival rate after lethal LPS challenge.[4][4]
Endotoxic ShockBALB/c0.1 - 5 µ g/mouse Intraperitoneal (i.p.)Dose-dependent alteration of serum inflammatory cytokine levels.[4][4]
Cutaneous InflammationNot SpecifiedNot SpecifiedTopicalRepetitive application can suppress chronic inflammation.[5]
AngiogenesisBALB CNot SpecifiedSponge ImplantIncreased blood flow and biochemical markers of angiogenesis.[6][6]

Table 2: In Vitro Effects of this compound

Cell TypeThis compound ConcentrationDurationKey FindingsReference
PAFR-/- Neurons0.5-1.5 µM24 hoursConcentration-dependent neuronal loss.[1][1]
PAFR-/- Neurons1 µM24 hoursActivation of caspase 7.[1][1]
Mouse Embryos (2-cell stage)0.5 µM120 hoursSignificant stimulation of mean total cell number and increased zona-hatching.[7][7]
Mouse Embryos (1-cell zygotes)0.2 µM48 hoursSignificant increase in mean cell number per embryo.[7][7]

Experimental Protocols

Protocol 1: this compound-Induced Endotoxic Shock Model

This protocol is designed to investigate the protective effects of this compound against lipopolysaccharide (LPS)-induced endotoxic shock in mice.[4]

Materials:

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile, pyrogen-free phosphate-buffered saline (PBS)

  • Bovine Serum Albumin (BSA)

  • BALB/c mice (8-10 weeks old)

  • Syringes and needles for intraperitoneal injection

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent like ethanol (B145695) and further dilute in PBS containing 0.25% BSA to the desired final concentrations (e.g., ranging from 0.1 to 5 µg per 100 µL). Prepare fresh on the day of the experiment.

    • Dissolve LPS in sterile PBS to a concentration that delivers a lethal dose (e.g., 20 mg/kg) in a volume of 100-200 µL.

  • Animal Groups:

    • Group 1: Vehicle control (PBS with 0.25% BSA)

    • Group 2: LPS only (20 mg/kg, i.p.)

    • Group 3: LPS + this compound (e.g., 1 µ g/mouse , i.p.)

    • Group 4: LPS + this compound (e.g., 2.5 µ g/mouse , i.p.)

    • Group 5: LPS + this compound (e.g., 5 µ g/mouse , i.p.)

  • Administration:

    • Administer the appropriate dose of this compound or vehicle intraperitoneally to the mice.

    • Immediately following the this compound administration, inject LPS intraperitoneally.

  • Monitoring and Endpoint Analysis:

    • Monitor the survival of the mice for at least 6 days.[4]

    • For mechanistic studies, blood can be collected at specific time points (e.g., 2 and 6 hours post-injection) to measure serum levels of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-12, IFN-γ) by ELISA.[4]

    • At the end of the experiment, organs such as the lung and liver can be harvested for histological examination to assess polymorphonuclear neutrophil (PMN) infiltration.[4]

G cluster_prep Preparation cluster_admin Administration (i.p.) cluster_monitor Monitoring & Analysis prep_paf Prepare this compound (0.1-5 µg in PBS/BSA) admin_paf Inject this compound or Vehicle prep_paf->admin_paf prep_lps Prepare LPS (20 mg/kg in PBS) admin_lps Inject LPS (Immediately after) prep_lps->admin_lps monitor Monitor Survival (for 6 days) admin_lps->monitor analysis Endpoint Analysis: - Cytokine Levels (ELISA) - Histology (Organs) monitor->analysis

Experimental workflow for the this compound endotoxic shock model.

Protocol 2: this compound-Induced Ear Edema Model

This protocol is used to assess the pro-inflammatory effects of this compound by inducing ear edema, a common model for acute inflammation.

Materials:

  • This compound

  • Acetone (B3395972) (as a vehicle)

  • Male mice (e.g., CD-1 or BALB/c)

  • Micropipette

  • Punch biopsy tool or micrometer for measuring ear thickness

Procedure:

  • Preparation of Reagents:

    • Dissolve this compound in acetone to the desired concentration (e.g., 1-10 µg per 20 µL).

  • Administration:

    • Lightly anesthetize the mice.

    • Apply 20 µL of the this compound solution (or acetone vehicle for the control group) to the inner and outer surfaces of one ear.

  • Measurement of Edema:

    • Measure the thickness of both ears using a micrometer at various time points after application (e.g., 1, 2, 4, 6, and 24 hours).

    • Alternatively, at a specific time point (e.g., 6 hours), euthanize the mice and use a punch biopsy tool to collect a standard-sized disc from both the treated and untreated ears. Weigh the ear punches to determine the increase in weight due to edema.

  • Biochemical Analysis (Optional):

    • Homogenize the ear tissue to measure myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration.[8]

Signaling Pathways

This compound mediates its effects primarily through the PAF receptor (PAFR).[1] Binding of this compound to this G-protein coupled receptor initiates several intracellular signaling cascades.

Key Signaling Events:
  • MAPK/ERK Pathway: this compound is a potent activator of the MAPK and MEK/ERK signaling pathways, which are crucial for cell proliferation, differentiation, and survival.[1]

  • Phosphoinositide 3-kinase (PI3K) / Akt Pathway: This pathway is often involved in cell survival and anti-apoptotic effects.

  • NF-κB Pathway: The activation of the NF-κB pathway is a central mechanism for the pro-inflammatory actions of PAF, leading to the transcription of various inflammatory genes, including cytokines and chemokines.[9]

  • Calcium Mobilization: PAFR activation leads to the turnover of phosphatidylinositol and a subsequent increase in intracellular calcium concentration, which acts as a second messenger for various cellular responses.[2]

G cluster_membrane Cell Membrane cluster_cytoplasm Intracellular Signaling cluster_nucleus Nuclear Response cluster_response Cellular Response paf This compound pafr PAFR (GPCR) paf->pafr g_protein G-Protein pafr->g_protein plc PLC g_protein->plc pi3k PI3K g_protein->pi3k mek_erk MEK/ERK Pathway g_protein->mek_erk nfkb IKK -> IκB -> NF-κB g_protein->nfkb ca_mobilization IP3 -> Ca²⁺ Mobilization plc->ca_mobilization transcription Gene Transcription mek_erk->transcription nfkb->transcription response Inflammation Increased Permeability Chemotaxis Cell Proliferation ca_mobilization->response transcription->response

This compound signaling pathway overview.

References

Application Note: Quantitative Analysis of 1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine (C16-PAF) by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a wide range of physiological and pathological processes, including inflammation, platelet aggregation, and neuronal differentiation.[1][2] C16-PAF, with a 16-carbon alkyl chain at the sn-1 position, is a predominant and highly active molecular species.[2] Accurate quantification of this compound in biological matrices is crucial for understanding its role in disease and for the development of targeted therapeutics. However, analysis is challenging due to its low endogenous concentrations and the presence of isobaric interfering species, such as lysophosphatidylcholines (lyso-PC).[1][3]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for the specific and sensitive quantification of PAF isoforms, overcoming the limitations of methods like ELISA which cannot distinguish between different PAF species. This document provides detailed protocols for the robust quantification of this compound from biological samples using LC-MS/MS.

This compound Signaling Pathway

This compound exerts its biological effects by binding to the PAF receptor (PAFR), a G-protein-coupled receptor (GPCR). This interaction triggers a cascade of intracellular signaling events, leading to various cellular responses. The binding of PAF to PAFR activates G-proteins, which in turn stimulate downstream pathways, including the MAPK/ERK pathway, leading to cellular activation, inflammation, and anti-apoptotic effects.

C16_PAF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PAF This compound PAFR PAF Receptor (PAFR) PAF->PAFR Binds G_Protein G-Protein PAFR->G_Protein Activates PLC PLC G_Protein->PLC Activates MAPK_Cascade MAPK/ERK Cascade G_Protein->MAPK_Cascade Activates Cellular_Response Cellular Responses (Inflammation, Aggregation, Anti-apoptosis) PLC->Cellular_Response Leads to MAPK_Cascade->Cellular_Response Leads to

Caption: this compound binds to its receptor (PAFR), initiating downstream signaling cascades.

Experimental Workflow for this compound Quantification

The overall workflow for quantifying this compound involves several key stages, from sample collection to data analysis. Proper sample preparation is critical to remove interfering substances and concentrate the analyte for sensitive detection by the mass spectrometer.

Experimental_Workflow Sample 1. Sample Collection (e.g., Plasma, Neutrophils) IS Add Internal Standard (e.g., d3-C16-PAF) Sample->IS Extraction 2. Lipid Extraction (e.g., MTBE Method) IS->Extraction Drydown 3. Solvent Evaporation (Under Nitrogen Stream) Extraction->Drydown Reconstitution 4. Reconstitution (in LC Mobile Phase) Drydown->Reconstitution LC_Separation 5. LC Separation (Reversed-Phase C18) Reconstitution->LC_Separation MS_Detection 6. MS/MS Detection (SRM/MRM Mode) LC_Separation->MS_Detection Data_Analysis 7. Data Analysis (Quantification) MS_Detection->Data_Analysis

Caption: Workflow for quantitative analysis of this compound from biological samples.

Experimental Protocols

Materials and Reagents
  • Solvents: LC-MS grade methanol, water, acetonitrile, isopropanol, and methyl tert-butyl ether (MTBE).

  • Standards: this compound and stable isotope-labeled internal standard (e.g., 1-O-hexadecyl-d3-2-acetyl-sn-glycero-3-phosphocholine, d3-C16-PAF).

  • Reagents: Ammonium acetate (B1210297), formic acid.

  • Equipment: Centrifuge, nitrogen evaporator, vortex mixer, autosampler vials (glass recommended), LC-MS/MS system.

Sample Preparation: Lipid Extraction

This protocol is adapted from a biphasic solvent extraction method for plasma lipids.

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 10 µL of the biological sample (e.g., blood plasma).

  • Internal Standard: Add the internal standard (d3-C16-PAF) to the sample to account for sample loss during preparation and for accurate quantification.

  • Methanol Addition: Add 225 µL of cold methanol, vortex for 10 seconds.

  • MTBE Addition: Add 750 µL of cold MTBE, vortex for 10 seconds, and shake for 6 minutes at 4°C.

  • Phase Separation: Add 188 µL of LC/MS-grade water to induce phase separation. Centrifuge at 14,000 rpm for 2 minutes.

  • Collection: Carefully collect the upper organic layer, which contains the lipids, and transfer to a new tube.

  • Evaporation: Dry the lipid extract under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 50-100 µL) of the initial LC mobile phase (e.g., 90:10 methanol/water with 0.1% formic acid). Vortex and transfer to an autosampler vial for analysis.

LC-MS/MS Analysis Protocol

Quantification of this compound is complicated by the isobaric lipid 18:0 lyso-PC, as both can produce a characteristic fragment ion at m/z 184 in positive ion mode. To ensure specificity, two primary methods are recommended:

  • Method A (Positive Ion Mode): Uses a secondary fragment ion (m/z 104), which is characteristic of lyso-PC but nearly absent for PAF, to confirm identity.

  • Method B (Negative Ion Mode): Exploits a unique product ion from the acetate adduct of PAF, which is not present for lyso-PC, providing high specificity.

Liquid Chromatography (LC) Parameters:

ParameterRecommended Setting
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid or 10 mM Ammonium Acetate
Mobile Phase B Acetonitrile/Isopropanol (e.g., 10:90, v/v) with 0.1% Formic Acid or 10 mM Ammonium Acetate
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5-10 µL
Gradient Linear gradient from ~40% B to 100% B over 10 minutes, hold, and re-equilibrate.

Mass Spectrometry (MS) Parameters:

The analysis should be performed in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode.

ParameterMethod A (Positive ESI)Method B (Negative ESI)
Ionization Mode Electrospray Ionization (ESI), PositiveElectrospray Ionization (ESI), Negative
Precursor Ion (this compound) [M+H]⁺, m/z 524.4[M+CH₃COO]⁻, m/z 582.5
Precursor Ion (d3-IS) [M+H]⁺, m/z 527.4[M+CH₃COO]⁻, m/z 585.5
Product Ion (this compound) m/z 184.1 (Quantifier), m/z 104.1 (Qualifier for lyso-PC)m/z 466.4 (Quantifier)
Product Ion (d3-IS) m/z 185.1m/z 469.4
Collision Energy Optimize for specific instrumentOptimize for specific instrument
Capillary Voltage ~3.0 kV~3.0 kV

Data Presentation

Summary of Mass Transitions for this compound Quantification

The following table summarizes the key mass-to-charge ratios for setting up SRM/MRM experiments.

CompoundIonization ModePrecursor Ion (m/z)Product Ion (m/z)Note
This compound Positive524.4184.1Primary quantifier; subject to lyso-PC interference.
18:0 lyso-PC Positive524.4184.1 / 104.1Isobaric interferent; m/z 104 is a characteristic fragment.
d3-C16-PAF (IS) Positive527.4185.1Stable isotope-labeled internal standard.
This compound Negative582.5466.4Specific transition, avoids lyso-PC interference.
d3-C16-PAF (IS) Negative585.5469.4Internal standard for negative mode.
Reported Quantitative Data for this compound

This table presents a summary of reported detection limits and concentrations of this compound in biological samples from various studies.

Analytical MethodMatrixReported Concentration / Detection LimitReference
LC-ESI-MS/MSPC12 CellsLimit of detection: 2 pg
FAB-MS/MSHuman Neutrophils (stimulated)7-17 ng / 10⁶ cells
LC-ESI-MS/MS (Negative Ion)Human Neutrophils (unstimulated)90 fmol / million cells
LC-ESI-MS/MS (Negative Ion)Human Neutrophils (A23187 stimulated)21,921 fmol / million cells
LC-ESI-MS/MS (Negative Ion)InstrumentLimit of detection: 100 fmol

References

Application Notes and Protocols for C16-Platelet-Activating Factor (C16-PAF)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C16-Platelet-Activating Factor (C16-PAF) is a potent, naturally occurring phospholipid mediator involved in a wide array of physiological and pathological processes, including platelet aggregation, inflammation, and intracellular signaling.[1] As a specific ligand for the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor (GPCR), this compound triggers a cascade of downstream signaling events, making it a critical tool for research in thrombosis, immunology, and oncology.[2][3] These application notes provide detailed protocols for the preparation of this compound stock solutions and their use in common experimental settings.

Chemical Properties and Solubility

This compound, also known as 1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine, is a well-characterized lipid molecule.[1] For experimental consistency, it is crucial to understand its solubility in various solvents.

Solvent Maximum Concentration Reference
Water30 mg/mL (57.29 mM)[1]
Ethanol (B145695)10 mg/mL[1]
Dimethyl Sulfoxide (DMSO)10 mg/mL (19.10 mM)[1][4]
Dimethylformamide (DMF)10 mg/mL[1]
Phosphate-Buffered Saline (PBS), pH 7.225 mg/mL[1]

Note: The molecular weight of this compound is 523.7 g/mol .[1] Solubility can be enhanced by sonication.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a concentrated stock solution of this compound, which can be stored and diluted for various experimental applications.

Materials:

  • This compound (lyophilized powder)

  • Anhydrous Ethanol or DMSO

  • Sterile, nuclease-free microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Equilibration: Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.

  • Reconstitution: Add the appropriate volume of anhydrous ethanol or DMSO to the vial to achieve a desired stock concentration (e.g., 10 mg/mL or 19.1 mM in DMSO).

  • Dissolution: Vortex the solution thoroughly for 1-2 minutes until the this compound is completely dissolved. Gentle warming (to no more than 37°C) or sonication can aid dissolution.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles, which can degrade the compound.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5] When stored at -80°C, please use it within 6 months. When stored at -20°C, use within 1 month.[5] It is recommended to store the solution under an inert gas like nitrogen or argon to prevent oxidation.

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound and organic solvents.

  • Handle this compound in a well-ventilated area or a chemical fume hood.

  • Refer to the Safety Data Sheet (SDS) for detailed safety information.

G cluster_workflow Stock Solution Preparation Workflow start Start: Lyophilized this compound equilibrate Equilibrate vial to room temperature start->equilibrate reconstitute Reconstitute with appropriate solvent (e.g., DMSO) equilibrate->reconstitute dissolve Vortex/sonicate to completely dissolve reconstitute->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -20°C (short-term) or -80°C (long-term) aliquot->store

This compound Stock Solution Preparation Workflow
Protocol 2: Platelet Aggregation Assay

This protocol describes the use of this compound to induce platelet aggregation in platelet-rich plasma (PRP), a standard method for assessing platelet function.

Materials:

  • This compound stock solution (from Protocol 1)

  • Bovine Serum Albumin (BSA)-saline solution (2.5 mg/mL BSA in 0.9% saline)

  • Platelet-Rich Plasma (PRP), freshly prepared

  • Platelet-Poor Plasma (PPP), for blanking the aggregometer

  • Aggregometer and cuvettes with stir bars

  • Calibrated pipettes

Procedure:

  • Prepare Working Solutions:

    • Thaw an aliquot of the this compound stock solution.

    • Perform serial dilutions of the stock solution in BSA-saline to prepare working solutions. The final concentration in the cuvette typically ranges from 2.6 x 10⁻⁸ to 2.6 x 10⁻⁵ M.[6]

  • Prepare Platelet Samples:

    • Prepare PRP and PPP from fresh human or animal blood according to standard laboratory procedures.

  • Perform Aggregometry:

    • Pre-warm the PRP aliquots in the aggregometer cuvettes at 37°C for 5-10 minutes.

    • Calibrate the aggregometer using PPP as the 100% aggregation blank and PRP as the 0% aggregation baseline.

    • Add a small volume of the this compound working solution to the PRP-containing cuvette to initiate aggregation. The final concentration of PAF in the cuvette should be within the desired range.

    • Record the change in light transmittance for a set period (typically 5-10 minutes) to measure the extent of platelet aggregation.

    • Test a range of this compound concentrations to generate a dose-response curve.

Protocol 3: Cell Stimulation for MAPK/ERK Pathway Analysis

This protocol details the stimulation of cultured cells with this compound to analyze the activation of the MAPK/ERK signaling pathway via Western blotting for phosphorylated ERK (p-ERK).

Materials:

  • This compound stock solution (from Protocol 1)

  • Appropriate cell line expressing PAFR (e.g., HEK293, CHO, or specific immune cell lines)

  • Cell culture medium (serum-free for stimulation)

  • Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels, transfer apparatus, and Western blotting reagents

  • Primary antibodies (anti-p-ERK1/2, anti-total ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Serum Starvation:

    • Culture cells to 70-80% confluency.

    • Serum-starve the cells for 4-12 hours prior to stimulation to reduce basal ERK phosphorylation.[7]

  • Prepare this compound Working Solutions:

    • Dilute the this compound stock solution in serum-free medium to achieve the desired final concentrations for stimulation (e.g., 0.5-1.5 µM).[5]

  • Cell Stimulation:

    • Remove the serum-free medium and add the this compound working solutions to the cells.

    • Incubate for the desired time points (e.g., 2, 5, 10, 30 minutes) at 37°C. A time-course experiment is recommended to determine the peak of ERK phosphorylation.[8]

  • Cell Lysis:

    • After stimulation, place the culture plates on ice and wash the cells once with ice-cold PBS.

    • Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification and Western Blotting:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Perform SDS-PAGE and Western blotting according to standard protocols to detect p-ERK1/2 and total ERK1/2.

This compound Signaling Pathway

This compound activates its receptor, PAFR, which can couple to different G-protein subtypes, primarily Gq and Gi, to initiate downstream signaling cascades.

G cluster_pathway This compound Signaling Pathway cluster_gq Gq Pathway cluster_gi Gi Pathway PAF This compound PAFR PAF Receptor (PAFR) PAF->PAFR Gq Gαq PAFR->Gq Gi Gαi PAFR->Gi PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ [Ca²⁺]i IP3->Ca releases PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response_Gq Platelet Aggregation, Inflammation Ca->Cellular_Response_Gq MAPK_cascade Raf → MEK → ERK PKC->MAPK_cascade activates MAPK_cascade->Cellular_Response_Gq AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Cellular_Response_Gi Modulation of Cellular Response PKA->Cellular_Response_Gi

This compound Signaling Pathways

References

Application Notes and Protocols for Western Blot Analysis of C16-PAF Induced Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

C16-Platelet-Activating Factor (C16-PAF) is a potent, naturally occurring phospholipid mediator that plays a crucial role in a wide array of physiological and pathological processes, including inflammation, immune responses, and angiogenesis.[1][2] It exerts its effects by binding to the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor (GPCR).[3] Upon activation, the PAFR initiates a cascade of intracellular signaling events, leading to the phosphorylation and activation of numerous downstream protein kinases.

Key signaling pathways activated by this compound include the Phosphoinositide 3-kinase (PI3K)-Akt pathway and the Mitogen-Activated Protein Kinase (MAPK) cascades, involving Extracellular signal-regulated kinase (ERK) and p38 MAPK.[3][4] The phosphorylation of these kinases is a critical event in signal transduction, regulating cellular processes such as cell proliferation, differentiation, apoptosis, and inflammatory responses.[5] Therefore, the analysis of this compound-induced protein phosphorylation is essential for understanding its biological functions and for the development of therapeutic agents targeting PAFR signaling.

Western blotting is a widely used and powerful technique to detect and quantify the phosphorylation status of specific proteins. This document provides detailed application notes and protocols for the analysis of this compound-induced phosphorylation of key signaling proteins, including ERK1/2, Akt, and p38 MAPK, using Western blotting.

Data Presentation

The following tables summarize representative quantitative data on the phosphorylation of key signaling molecules in response to this compound stimulation. The data is compiled from studies on bovine neutrophils and serves as a reference for expected outcomes. Researchers should generate their own data for specific cell lines and experimental conditions.

Table 1: this compound Induced ERK1/2 Phosphorylation in Bovine Neutrophils [4]

This compound Concentration (nM)Stimulation TimePhospho-ERK1 (Fold Change vs. Control)Phospho-ERK2 (Fold Change vs. Control)
1002 min~4.5~6.0
EC502 min30 nM (for pERK1)13 nM (for pERK2)

Table 2: Time Course of this compound (100 nM) Induced ERK1/2 Phosphorylation in Bovine Neutrophils [4]

Stimulation TimePhospho-ERK1 (Fold Change vs. 0 min)Phospho-ERK2 (Fold Change vs. 0 min)
1-2 minPeak ActivationPeak Activation
10 minDecreased to near basal-
30 min-Decreased to basal

Table 3: this compound Induced Akt (PKB) Phosphorylation in Bovine Neutrophils [4]

This compound Concentration (nM)Stimulation TimePhospho-Akt (Ser473) (Fold Change vs. Control)
1002 minSignificant Increase

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the this compound signaling cascade leading to the phosphorylation of ERK, Akt, and p38, and the general workflow for Western blot analysis of these phosphorylation events.

G This compound Signaling Pathway C16_PAF This compound PAFR PAF Receptor (GPCR) C16_PAF->PAFR G_Protein G-Protein PAFR->G_Protein PI3K PI3K G_Protein->PI3K MEK1_2 MEK1/2 G_Protein->MEK1_2 ...via Ras/Raf MKK3_6 MKK3/6 G_Protein->MKK3_6 Akt Akt (PKB) PI3K->Akt p_Akt p-Akt Akt->p_Akt P Cellular_Response Cellular Response (Inflammation, Proliferation, etc.) p_Akt->Cellular_Response ERK1_2 ERK1/2 MEK1_2->ERK1_2 p_ERK1_2 p-ERK1/2 ERK1_2->p_ERK1_2 P p_ERK1_2->Cellular_Response p38 p38 MAPK MKK3_6->p38 p_p38 p-p38 p38->p_p38 P p_p38->Cellular_Response

Caption: this compound signaling pathway.

G Western Blot Workflow for Phosphorylation Analysis cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cluster_3 Analysis & Reprobing Cell_Culture 1. Cell Culture & Serum Starvation C16_PAF_Stimulation 2. This compound Stimulation Cell_Culture->C16_PAF_Stimulation Cell_Lysis 3. Cell Lysis C16_PAF_Stimulation->Cell_Lysis Protein_Quantification 4. Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE 5. SDS-PAGE Protein_Quantification->SDS_PAGE Protein_Transfer 6. Protein Transfer to Membrane SDS_PAGE->Protein_Transfer Blocking 7. Blocking Protein_Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (p-Kinase) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 10. Signal Detection Secondary_Ab->Detection Analysis 11. Densitometry Analysis Detection->Analysis Stripping 12. Membrane Stripping Analysis->Stripping Reprobing 13. Reprobing with Total Kinase Ab Stripping->Reprobing

Caption: Western blot workflow.

Experimental Protocols

Cell Culture and this compound Stimulation
  • Cell Culture: Culture your cells of interest (e.g., neutrophils, macrophages, or other PAFR-expressing cell lines) in the appropriate medium and conditions until they reach approximately 80-90% confluency.

  • Serum Starvation: To reduce basal phosphorylation levels, aspirate the growth medium, wash the cells with phosphate-buffered saline (PBS), and replace it with a serum-free or low-serum medium for 4-16 hours prior to stimulation.

  • This compound Stimulation:

    • Prepare a stock solution of this compound (e.g., 1 mM in DMSO).

    • Dilute the this compound stock solution in serum-free medium to the desired final concentrations. For a dose-response experiment, a range of 1 nM to 1 µM is recommended. A concentration of 100 nM is often effective for inducing a robust phosphorylation response.[4][6]

    • For a time-course experiment, stimulate the cells with a fixed concentration of this compound (e.g., 100 nM) for various durations (e.g., 0, 1, 2, 5, 10, 30 minutes). Peak phosphorylation of ERK and Akt is often observed within 1-5 minutes.[4]

    • Include an unstimulated control (vehicle only) for comparison.

  • Termination of Stimulation: After the desired stimulation time, immediately place the culture dish on ice and aspirate the medium. Wash the cells twice with ice-cold PBS to stop the reaction.

Cell Lysis and Protein Quantification
  • Lysis Buffer Preparation: Prepare a suitable lysis buffer. Radioimmunoprecipitation assay (RIPA) buffer is recommended for efficient extraction of cytoplasmic and membrane-bound proteins.

    RIPA Buffer Recipe (100 mL): [7][8]

    • 50 mM Tris-HCl, pH 7.4-8.0

    • 150 mM NaCl

    • 1% NP-40 or Triton X-100

    • 0.5% Sodium deoxycholate

    • 0.1% SDS

    • 1 mM EDTA

    Immediately before use, add:

    • Protease Inhibitor Cocktail (e.g., 1 mM PMSF, 5 µg/mL aprotinin, 5 µg/mL leupeptin)

    • Phosphatase Inhibitor Cocktail (e.g., 1 mM Sodium Orthovanadate, 10 mM Sodium Fluoride)

  • Cell Lysis:

    • Add ice-cold RIPA buffer to the culture dish (e.g., 1 mL for a 10 cm dish).

    • Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15-20 minutes at 4°C to pellet the cell debris.

  • Protein Quantification:

    • Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.

    • Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

SDS-PAGE and Western Blotting
  • Sample Preparation:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.

    • Boil the samples at 95-100°C for 5 minutes to denature the proteins.

  • Gel Electrophoresis:

    • Load equal amounts of protein (typically 20-50 µg) per lane onto an SDS-polyacrylamide gel (e.g., 10% or 12%).

    • Include a pre-stained protein ladder to monitor protein separation.

    • Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

    • Confirm the transfer efficiency by staining the membrane with Ponceau S.

  • Immunoblotting:

    • Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation. Note: Avoid using milk as a blocking agent for phospho-protein detection as it contains casein, a phosphoprotein.

    • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in 5% BSA in TBST overnight at 4°C with gentle agitation. Use phospho-specific antibodies to detect the phosphorylated form of the target protein. (See Table 4 for recommended antibodies).

    • Washing: Wash the membrane three times for 10 minutes each with TBST.

    • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) diluted in 5% BSA in TBST for 1 hour at room temperature.

    • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Signal Detection and Analysis:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

  • Stripping and Reprobing:

    • To normalize for protein loading, strip the membrane using a mild stripping buffer.

    • Re-probe the membrane with an antibody against the total (non-phosphorylated) form of the protein of interest.

    • Calculate the ratio of the phosphorylated protein to the total protein for each sample.

Table 4: Recommended Primary Antibodies for Western Blot Analysis

Target ProteinPhosphorylation SiteSupplierCatalog Number (Example)
Phospho-ERK1/2 Thr202/Tyr204Cell Signaling Technology#4370
Total ERK1/2 Cell Signaling Technology#4695
Phospho-Akt Ser473Cell Signaling Technology#4060
Phospho-Akt Thr308Cell Signaling Technology#13038
Total Akt Cell Signaling Technology#4691
Phospho-p38 MAPK Thr180/Tyr182Cell Signaling Technology#4511
Total p38 MAPK Cell Signaling Technology#8690

Note: The listed catalog numbers are examples and researchers should validate the antibodies for their specific experimental setup.

Troubleshooting

IssuePossible CauseRecommendation
High Background - Insufficient blocking- Blocking with milk- Antibody concentration too high- Increase blocking time- Use 5% BSA in TBST for blocking- Optimize primary and secondary antibody concentrations
Weak or No Signal - Low protein phosphorylation- Inactive this compound- Insufficient protein loading- Inefficient antibody- Optimize this compound concentration and stimulation time- Use fresh this compound stock- Load more protein (30-50 µg)- Use a validated antibody
Multiple Bands - Non-specific antibody binding- Protein degradation- Optimize antibody dilution- Use fresh lysis buffer with protease inhibitors
Inconsistent Results - Variation in cell culture conditions- Inconsistent timing of stimulation- Maintain consistent cell density and passage number- Ensure precise timing for cell stimulation and lysis

References

C16-PAF: A Potent Tool for Investigating Vascular Permeability

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Carbamy-platelet-activating factor (C16-PAF), a metabolically stable analog of platelet-activating factor (PAF), is a powerful phospholipid mediator extensively utilized in research to study vascular permeability.[1][2] Its primary mechanism of action involves binding to the PAF G-protein-coupled receptor (PAFR), initiating a cascade of intracellular signaling events that lead to a transient increase in the permeability of the endothelial barrier.[1][2] This makes this compound an invaluable tool for scientists in academia and the pharmaceutical industry investigating inflammatory processes, edema formation, and for screening potential therapeutic agents aimed at modulating vascular barrier function.[3][4]

This compound induces a dose-dependent increase in vascular permeability, allowing for the extravasation of plasma proteins and fluids into the surrounding tissues.[5] This effect is rapid, typically observed within minutes of administration, and is reversible.[5][6] The robust and reproducible nature of this compound-induced permeability makes it a standard agent in various in vitro and in vivo experimental models.

Mechanism of Action

This compound exerts its effects on vascular permeability primarily through its interaction with endothelial cells. The binding of this compound to its receptor (PAFR) on the endothelial cell surface triggers a series of downstream signaling events.[1][2] This includes the activation of the MAPK/ERK and MEK/ERK pathways.[1][2] Activation of these pathways is associated with cytoskeletal rearrangement, alterations in cell-cell junctions (adherens and tight junctions), and ultimately, the formation of intercellular gaps, which increases the permeability of the endothelial monolayer.[7]

The signaling cascade initiated by this compound can also involve the production of other inflammatory mediators, further amplifying the vascular permeability response.[8] Understanding this signaling pathway is crucial for identifying potential targets for therapeutic intervention in diseases characterized by excessive vascular leakage.

C16_PAF_Signaling_Pathway C16_PAF This compound PAFR PAF Receptor (PAFR) C16_PAF->PAFR G_Protein G-Protein PAFR->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC PKC Protein Kinase C (PKC) PLC->PKC MAPK_Pathway MAPK/ERK Pathway PKC->MAPK_Pathway Cytoskeletal_Rearrangement Cytoskeletal Rearrangement MAPK_Pathway->Cytoskeletal_Rearrangement Junction_Disruption Adherens & Tight Junction Disruption MAPK_Pathway->Junction_Disruption Increased_Permeability Increased Vascular Permeability Cytoskeletal_Rearrangement->Increased_Permeability Junction_Disruption->Increased_Permeability

This compound Signaling Pathway in Endothelial Cells.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of this compound on vascular permeability. These values can serve as a starting point for experimental design.

Table 1: In Vivo Studies - this compound Dose and Effect on Vascular Permeability

Animal ModelAdministration RouteThis compound DoseObserved EffectReference
RatIntravenous (IV)6 µg/kg7-fold increase in tracheal dye content.[6]
RatIntravenous (IV)0.1 - 5.0 µg/kgDose-dependent increase in Evans blue extravasation in various tissues.[9]
RatIntravenous (IV)0.01 mg/kgIncreased brain concentration of sodium fluorescein (B123965) and Evans Blue.[10]
Guinea PigIntrajugularDose-dependentIncreased extravasation of 125I-albumin, LDL, and VLDL.[5]
DogIntradermal (ID)5 µ g/site Induction of edema and erythema.[11]

Table 2: In Vitro Studies - this compound Concentration and Effect on Endothelial Permeability

Cell TypeAssayThis compound ConcentrationObserved EffectReference
Human Umbilical Vein Endothelial Cells (HUVEC)Transendothelial flux of 125I-albumin1 to 100 nMDose- and time-dependent increase in PAF synthesis.[12]
Rat Brain Microvascular Endothelial Cells (RBMVEC)Electric Cell-Substrate Impedance Sensing (ECIS)1 µMTransitory decrease in resistance, indicating barrier disruption.[10]
Human Microvascular Endothelial Cells from Lung (HMLEC)Macromolecular Tracer AssayNot specifiedTendency of increased permeability.[13]

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound to study vascular permeability are provided below.

In Vivo Vascular Permeability Assay: The Miles Assay

The Miles assay is a widely used in vivo technique to quantify vascular leakage in the skin.[3][4]

Miles_Assay_Workflow Start Start Evans_Blue_Injection Intravenous injection of Evans Blue dye Start->Evans_Blue_Injection Intradermal_Injection Intradermal injection of This compound and vehicle control Evans_Blue_Injection->Intradermal_Injection Incubation Incubation period (e.g., 30 minutes) Intradermal_Injection->Incubation Euthanasia_and_Skin_Excision Euthanasia and excision of skin samples Incubation->Euthanasia_and_Skin_Excision Dye_Extraction Extraction of Evans Blue dye from tissue (e.g., with formamide) Euthanasia_and_Skin_Excision->Dye_Extraction Quantification Quantification of extracted dye (spectrophotometry at ~620 nm) Dye_Extraction->Quantification Analysis Data analysis and comparison of permeability Quantification->Analysis

Workflow for the Miles Assay.

Materials:

  • This compound

  • Evans Blue dye solution (e.g., 1% in sterile saline)

  • Vehicle control (e.g., sterile saline or PBS)

  • Anesthetic agent

  • Formamide (B127407)

  • Spectrophotometer

  • Laboratory animals (e.g., mice or rats)

Procedure:

  • Anesthetize the animal according to approved institutional protocols.

  • Inject Evans Blue dye intravenously (e.g., via the tail vein). The dye will bind to serum albumin.[14]

  • After a short circulation period (e.g., 10 minutes), perform intradermal injections of various concentrations of this compound and a vehicle control into the shaved dorsal skin of the animal.[3]

  • Allow a specific time for the permeability to occur (e.g., 30 minutes).[11]

  • Euthanize the animal and carefully excise the skin at the injection sites.

  • Incubate the skin samples in formamide to extract the Evans Blue dye.[14] This can be done at an elevated temperature (e.g., 55-60°C) for 24-48 hours.[14]

  • Measure the absorbance of the formamide supernatant using a spectrophotometer at approximately 620 nm.[14]

  • Quantify the amount of extravasated dye by comparing the absorbance values to a standard curve of Evans Blue. The results are typically expressed as the amount of dye per unit weight of tissue.[14]

In Vitro Vascular Permeability Assay: Transwell Permeability Assay

This assay measures the passage of a tracer molecule across an endothelial cell monolayer grown on a semi-permeable membrane.[15][16]

Materials:

  • Endothelial cells (e.g., HUVECs)

  • Cell culture medium and supplements

  • Transwell inserts (e.g., with 0.4 µm pores)

  • Collagen or fibronectin for coating inserts

  • This compound

  • Tracer molecule (e.g., FITC-dextran)

  • Fluorescence plate reader

Procedure:

  • Coat the transwell inserts with an extracellular matrix protein like collagen or fibronectin to promote endothelial cell attachment and monolayer formation.[16]

  • Seed endothelial cells onto the inserts at a high density and culture them until a confluent monolayer is formed. The integrity of the monolayer can be assessed by measuring transendothelial electrical resistance (TEER).[17][18]

  • Once a confluent monolayer is established, treat the cells with various concentrations of this compound or a vehicle control in the upper chamber.

  • Add a high molecular weight tracer, such as FITC-dextran, to the upper chamber.[15]

  • Incubate for a defined period (e.g., 1-24 hours).[15]

  • At different time points, collect samples from the lower chamber.

  • Measure the fluorescence of the samples from the lower chamber using a fluorescence plate reader.[15]

  • The amount of tracer that has passed through the endothelial monolayer is proportional to its permeability. Calculate the permeability coefficient or express the data as the percentage of tracer that has crossed the monolayer.

Conclusion

This compound is a well-characterized and reliable tool for inducing and studying vascular permeability in both in vivo and in vitro settings. Its potent and reproducible effects, coupled with a growing understanding of its signaling pathways, make it an essential reagent for researchers in basic science and drug development. The protocols and data presented here provide a solid foundation for designing and executing experiments to investigate the mechanisms of vascular permeability and to screen for novel therapeutic agents.

References

Application Notes and Protocols for C16-PAF Induced Neutrophil Chemotaxis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine (C16-PAF) to induce and study neutrophil chemotaxis. This document includes quantitative data on this compound efficacy, detailed protocols for neutrophil isolation and chemotaxis assays, and visualizations of the key signaling pathways and experimental workflows.

Data Presentation

The chemotactic response of neutrophils to this compound is dose- and time-dependent. This compound is a potent chemoattractant for neutrophils, with effective concentrations in the nanomolar to low micromolar range.[1] The optimal conditions can vary based on the specific experimental setup and the source of neutrophils.

ParameterValueNotes
Chemoattractant C16-Platelet Activating Factor (this compound)This compound is reported to be more potent than C18:0 and C18:1 PAF homologues in inducing neutrophil migration.[2]
Optimal Concentration Range 10⁻⁸ M to 10⁻⁶ MPeak chemotactic activity has been observed at 10⁻⁶ M for neutrophils from healthy individuals and 10⁻⁸ M for those from asthmatic patients.[1]
EC₅₀ for Chemotaxis 14 - 128 nMThe half-maximal effective concentration for PAF-induced neutrophil chemotaxis falls within this range.
Effective Incubation Time 15 - 45 minutesSignificant neutrophil migration is typically observed within this timeframe.[2] Shorter incubation times of 10-20 minutes have also been reported as sufficient.
Typical Neutrophil Source Human peripheral bloodNeutrophils are commonly isolated from whole blood of healthy donors.
Common Assay Boyden Chamber / Transwell AssayThis is a widely used method to quantify in vitro cell migration.

Experimental Protocols

Protocol 1: Isolation of Human Neutrophils from Peripheral Blood

This protocol describes a standard method for isolating neutrophils from whole blood using density gradient centrifugation, a technique that yields a high purity of viable cells.[3][4]

Materials:

  • Anticoagulated (EDTA or heparin) whole human blood

  • Density gradient medium (e.g., Ficoll-Paque™, Polymorphprep™)

  • Dextran (B179266) solution (3% in 0.9% NaCl)

  • Red Blood Cell (RBC) Lysis Buffer (e.g., 0.83% NH₄Cl)

  • Hanks' Balanced Salt Solution (HBSS) without Ca²⁺/Mg²⁺

  • Phosphate Buffered Saline (PBS)

  • Sterile conical tubes (15 mL and 50 mL)

  • Serological pipettes

  • Centrifuge

Procedure:

  • Blood Collection and Preparation: Collect whole blood in tubes containing an anticoagulant. For density gradient separation, it is recommended to dilute the blood 1:1 with HBSS without Ca²⁺/Mg²⁺.

  • Density Gradient Centrifugation:

    • Carefully layer the diluted blood over an equal volume of density gradient medium in a 50 mL conical tube.

    • Centrifuge at 500 x g for 30 minutes at room temperature with the brake off.

    • After centrifugation, distinct layers will be visible. The neutrophil layer is typically found below the mononuclear cell layer and above the erythrocyte pellet.

  • Neutrophil Collection:

    • Carefully aspirate and discard the upper layers (plasma and mononuclear cells).

    • Collect the neutrophil-rich layer and transfer it to a new 50 mL conical tube.

  • Dextran Sedimentation (Optional, for further purification):

    • Mix the collected neutrophil layer with dextran solution at a 1:1 ratio.

    • Allow the red blood cells to sediment for 20-30 minutes at room temperature.

    • Collect the leukocyte-rich supernatant.

  • Red Blood Cell Lysis:

    • Centrifuge the collected cells at 300 x g for 10 minutes.

    • Discard the supernatant and resuspend the cell pellet in 5-10 mL of cold RBC Lysis Buffer.

    • Incubate for 5-10 minutes on ice to lyse contaminating red blood cells.

    • Stop the lysis by adding an excess of cold PBS.

  • Washing and Final Resuspension:

    • Centrifuge the cells at 300 x g for 5 minutes at 4°C.

    • Discard the supernatant and wash the cell pellet twice with cold PBS.

    • Resuspend the final neutrophil pellet in the desired assay medium (e.g., HBSS with 0.1% BSA) to the required cell concentration (typically 1-2 x 10⁶ cells/mL).

  • Cell Counting and Viability Assessment:

    • Determine the cell concentration and viability using a hemocytometer and Trypan Blue exclusion. A viability of >95% is expected.

Protocol 2: Neutrophil Chemotaxis Assay using a Boyden Chamber

This protocol outlines the procedure for quantifying neutrophil chemotaxis in response to a this compound gradient using a Boyden chamber or Transwell® system.

Materials:

  • Boyden chamber apparatus or 24-well Transwell® plates (with 3-5 µm pore size polycarbonate membranes)

  • Isolated human neutrophils (from Protocol 1)

  • This compound stock solution (in a suitable solvent, e.g., ethanol (B145695) or DMSO)

  • Assay medium (e.g., HBSS with 0.1% BSA)

  • Control medium (assay medium without chemoattractant)

  • Fixative (e.g., methanol)

  • Staining solution (e.g., Giemsa or Diff-Quik)

  • Microscope

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Preparation of Chemoattractant Gradient:

    • Prepare serial dilutions of this compound in the assay medium to achieve the desired final concentrations (e.g., 10⁻¹⁰ M to 10⁻⁶ M).

    • Add the this compound dilutions to the lower wells of the Boyden chamber.

    • Add control medium (without this compound) to the negative control wells.

  • Cell Seeding:

    • Carefully place the polycarbonate membrane over the lower wells, ensuring no air bubbles are trapped.

    • Resuspend the isolated neutrophils in assay medium at a concentration of 1-2 x 10⁶ cells/mL.

    • Add the neutrophil suspension to the upper wells of the chamber.

  • Incubation:

    • Incubate the assembled chamber in a humidified incubator at 37°C with 5% CO₂ for 30-60 minutes. The optimal time may need to be determined empirically.

  • Cell Fixation and Staining:

    • After incubation, carefully remove the membrane.

    • Wipe the non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix the membrane with methanol (B129727) for 1-2 minutes.

    • Stain the migrated cells on the lower surface of the membrane with a suitable staining solution according to the manufacturer's instructions.

  • Quantification of Migration:

    • Mount the stained membrane on a glass slide.

    • Using a light microscope, count the number of migrated cells in several high-power fields (e.g., 5-10 fields per well).

    • Calculate the average number of migrated cells per field for each condition.

  • Data Analysis:

    • Express the results as the number of migrated cells or as a chemotactic index (fold increase in migration over the negative control).

    • Plot the number of migrated cells against the this compound concentration to generate a dose-response curve.

Mandatory Visualization

Signaling Pathway of this compound Induced Neutrophil Chemotaxis

This compound initiates neutrophil chemotaxis by binding to its specific G-protein coupled receptor (GPCR), the PAF receptor (PAFR).[5] This binding triggers a cascade of intracellular signaling events, prominently involving the activation of Phosphoinositide 3-kinase (PI3K) and the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinase (ERK1/2).[4][6] These pathways ultimately lead to cytoskeletal rearrangements and directed cell movement.

C16_PAF_Signaling_Pathway C16_PAF This compound PAFR PAFR (GPCR) C16_PAF->PAFR G_Protein G-Protein PAFR->G_Protein PI3K PI3K G_Protein->PI3K MAPK_Cascade MAPK/ERK Pathway G_Protein->MAPK_Cascade Cytoskeletal_Rearrangement Cytoskeletal Rearrangement PI3K->Cytoskeletal_Rearrangement MAPK_Cascade->Cytoskeletal_Rearrangement Chemotaxis Chemotaxis Cytoskeletal_Rearrangement->Chemotaxis

Caption: this compound signaling cascade in neutrophils.

Experimental Workflow for Neutrophil Chemotaxis Assay

The following diagram illustrates the key steps involved in performing a neutrophil chemotaxis assay using the Boyden chamber method.

Chemotaxis_Workflow Start Start Isolate_Neutrophils 1. Isolate Neutrophils from Whole Blood Start->Isolate_Neutrophils Prepare_Chamber 2. Prepare Boyden Chamber (Add this compound to lower wells) Isolate_Neutrophils->Prepare_Chamber Seed_Cells 3. Seed Neutrophils in Upper Wells Prepare_Chamber->Seed_Cells Incubate 4. Incubate (37°C, 30-60 min) Seed_Cells->Incubate Fix_Stain 5. Fix and Stain Migrated Cells Incubate->Fix_Stain Quantify 6. Quantify Migration (Microscopy) Fix_Stain->Quantify Analyze 7. Analyze Data (Dose-Response Curve) Quantify->Analyze End End Analyze->End

Caption: Boyden chamber chemotaxis workflow.

References

C16-PAF Applications in Neuroscience Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of C16-Platelet-Activating Factor (C16-PAF) in neuroscience research. This compound, a potent phospholipid mediator, has emerged as a significant modulator of neuronal function and pathology. Its involvement in neuroinflammatory processes, neurodegenerative diseases, and the regulation of the blood-brain barrier presents numerous avenues for investigation and potential therapeutic intervention.

Application Note 1: this compound in Neurodegeneration Research

This compound is implicated in the pathogenesis of neurodegenerative disorders, particularly Alzheimer's disease.[1] An accumulation of this compound has been observed in neurons treated with soluble amyloid-β42 (Aβ42) oligomers, leading to compromised neuronal viability.[2] This suggests that this compound may be a critical downstream mediator of Aβ42-induced neurotoxicity. Research in this area can focus on understanding the mechanisms of this compound-induced neuronal death and exploring therapeutic strategies to mitigate its effects.

Quantitative Data: this compound in Neuronal Viability
Model SystemTreatmentConcentrationDurationObserved EffectReference
Human NT2 NeuronsSoluble Aβ42 oligomers25 µM24 hours5-fold increase in endogenous this compound levels; significant neuronal death (TUNEL assay)[2][3]
Human NT2 NeuronsThis compound1 µM24 hoursNeuronal loss[2]
PAFR-/- NeuronsThis compound0.5-1.5 µM24 hoursConcentration-dependent neuronal loss

Experimental Protocol 1: In Vitro Model of Aβ42-Induced Neurotoxicity and this compound Accumulation

This protocol describes how to induce neurotoxicity in cultured human neurons using Aβ42 oligomers and subsequently assess cell viability and this compound levels.

Materials:

  • Human neuronal cell line (e.g., hNT neurons)

  • Complete neuronal culture medium

  • Soluble Aβ42 oligomers

  • This compound standard

  • Reagents for TUNEL assay

  • Reagents for lipid extraction and LC-MS/MS analysis

Procedure:

  • Cell Culture: Culture human neurons according to standard protocols.

  • Aβ42 Treatment: Treat cultured neurons with 25 µM soluble Aβ42 oligomers for 24 hours to induce neurotoxicity and this compound accumulation.

  • Assessment of Neuronal Death (TUNEL Assay):

    • Fix the treated and control cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes.

    • Perform the TUNEL assay according to the manufacturer's instructions to detect DNA fragmentation, a hallmark of apoptosis.

    • Counterstain with DAPI to visualize cell nuclei.

    • Image using a fluorescence microscope.

  • Quantification of this compound:

    • Following treatment, harvest the cells and extract lipids using an appropriate solvent system.

    • Analyze the lipid extracts by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the levels of this compound.

Visualization: Experimental Workflow for Investigating this compound Neurotoxicity

G cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis start Culture hNT Neurons treatment Treat with 25 µM Aβ42 for 24 hours start->treatment tunel TUNEL Assay for Apoptosis treatment->tunel lcms LC-MS/MS for this compound Quantification treatment->lcms G C16_PAF This compound PAFR PAF Receptor C16_PAF->PAFR Gq Gq Protein PAFR->Gq PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C DAG->PKC Ca_release Ca²⁺ Release ER->Ca_release MAPK MAPK Pathway (ERK, p38) Ca_release->MAPK PKC->MAPK NFkB NF-κB Activation MAPK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines G C16_PAF Systemic this compound Endothelial_Cell Brain Microvascular Endothelial Cell C16_PAF->Endothelial_Cell PAFR_Activation PAFR Activation Endothelial_Cell->PAFR_Activation Ca_Increase ↑ Intracellular Ca²⁺ PAFR_Activation->Ca_Increase NO_Production ↑ Nitric Oxide (NO) Ca_Increase->NO_Production Barrier_Disruption Endothelial Barrier Disruption NO_Production->Barrier_Disruption BBB_Permeability ↑ Blood-Brain Barrier Permeability Barrier_Disruption->BBB_Permeability

References

Troubleshooting & Optimization

C16-PAF Technical Support Center: Solubility in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of C16-PAF (1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine) in aqueous buffers. This resource is designed to assist researchers in preparing this compound solutions for various experimental applications.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound in aqueous solutions?

A1: this compound is a lipid mediator and its solubility in purely aqueous solutions is limited, especially at higher concentrations. Several suppliers report a solubility of up to 100 mM in water, while others specify solubility up to 30 mg/mL in water and 25 mg/mL in PBS (pH 7.2)[1][2]. However, achieving these concentrations can be challenging and may require specific preparation techniques. For many biological experiments, stock solutions are often prepared in organic solvents and then diluted into the final aqueous buffer.

Q2: In which organic solvents can I dissolve this compound to prepare a stock solution?

A2: this compound is readily soluble in several organic solvents. Commonly used solvents for preparing stock solutions include:

It is recommended to prepare concentrated stock solutions in one of these organic solvents and then make final dilutions into your aqueous experimental buffer.

Q3: Is this compound soluble in common biological buffers like TRIS and HEPES?

Q4: How stable is this compound in aqueous solutions?

A4: Aqueous solutions of this compound are generally unstable and it is highly recommended to prepare them fresh for each experiment[4]. If storage is necessary, it is advised to aliquot and freeze aqueous stock solutions at -20°C or -70°C under an inert gas. Aqueous stocks are reported to be stable for up to 3 days at -20°C, while ethanol stock solutions are stable for up to 3 months at -70°C.

Q5: Can I use sonication or heating to dissolve this compound in my buffer?

A5: Yes, gentle warming and sonication can be used to aid the dissolution of this compound if you observe precipitation[5]. However, excessive heating should be avoided to prevent degradation of the lipid.

Q6: Should I be concerned about this compound aggregation in my experiments?

A6: Yes, like many lipids, this compound can form micelles or aggregates in aqueous solutions, especially at concentrations above its critical micelle concentration (CMC). The formation of aggregates can affect its biological activity. To minimize aggregation, it is advisable to work with freshly prepared solutions and to vortex the solution well before use.

Q7: Does Bovine Serum Albumin (BSA) affect this compound activity?

A7: Yes, BSA can bind to this compound with high affinity. This binding can reduce the concentration of free, monomeric this compound, thereby inhibiting its biological activity in assays with platelets and macrophages. If your experimental system contains BSA, you may need to use higher concentrations of this compound to achieve the desired effect.

Solubility Data

The following table summarizes the available quantitative data on the solubility of this compound in various solvents.

SolventConcentration (mg/mL)Concentration (mM)Reference(s)
Water30~57[1][2]
PBS (pH 7.2)25~48[1]
Ethanol10~19[1]
DMSO10~19[1]
DMF10~19[1]

Molecular Weight of this compound is approximately 523.7 g/mol .

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution from an Organic Stock

This protocol is recommended for most in vitro cell-based assays.

Materials:

  • This compound powder

  • Anhydrous ethanol or DMSO

  • Sterile aqueous buffer (e.g., PBS, HEPES-buffered saline)

  • Vortex mixer

Procedure:

  • Prepare a concentrated stock solution:

    • Allow the this compound powder to equilibrate to room temperature before opening the vial.

    • Prepare a 1-10 mg/mL stock solution of this compound in anhydrous ethanol or DMSO.

    • Vortex thoroughly until the powder is completely dissolved.

  • Store the stock solution:

    • If not for immediate use, aliquot the stock solution into small, tightly sealed vials and store at -20°C or -80°C.

  • Prepare the working solution:

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Vortex the stock solution gently.

    • Perform a serial dilution of the stock solution into your pre-warmed (e.g., 37°C) aqueous experimental buffer to achieve the desired final concentration.

    • It is crucial to add the stock solution to the buffer while vortexing to ensure rapid and even dispersion, which helps to prevent precipitation.

    • Use the final working solution immediately.

Protocol 2: Preparation of this compound for In Vivo Formulations

For in vivo experiments, co-solvents are often necessary to achieve higher concentrations and maintain stability.

Materials:

  • This compound powder

  • DMSO

  • PEG300

  • Tween 80

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a master solution of this compound in DMSO (e.g., 10 mg/mL).

  • To prepare the final formulation, sequentially add the following while mixing thoroughly after each addition:

    • 1 part of the DMSO master solution

    • 4 parts PEG300

    • 0.5 parts Tween 80

    • 4.5 parts Saline

  • Ensure the final solution is clear. If precipitation occurs, gentle warming or sonication can be used to aid dissolution[4][5].

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation upon dilution into aqueous buffer - The concentration of this compound in the final solution is too high.- The organic solvent from the stock solution is causing the buffer components to precipitate.- The buffer is cold, reducing solubility.- Reduce the final concentration of this compound.- Ensure the volume of the organic stock solution is a small fraction (e.g., <1%) of the final aqueous volume.- Pre-warm the aqueous buffer to the experimental temperature (e.g., 37°C) before adding the this compound stock.- Add the stock solution to the buffer while vortexing to ensure rapid mixing.
Inconsistent experimental results - this compound solution is not fresh and may have degraded or aggregated.- Incomplete dissolution of this compound.- Always prepare fresh working solutions of this compound for each experiment.- Ensure the this compound is fully dissolved in the stock solution before diluting into the aqueous buffer. Vortex thoroughly.- After dilution, vortex the final working solution before adding it to your experimental system.
Low or no biological activity - The presence of BSA or other binding proteins in the medium is sequestering the this compound.- The this compound has degraded.- If your medium contains BSA, consider increasing the concentration of this compound or using a serum-free medium for the experiment.- Prepare fresh this compound solutions from a new stock.

Signaling Pathways and Experimental Workflows

This compound Synthesis and Signaling

This compound is synthesized through two primary pathways: the de novo pathway, which is active in maintaining physiological levels, and the remodeling pathway, which is activated during inflammation. Once produced, this compound exerts its effects by binding to the Platelet-Activating Factor Receptor (PAF-R), a G-protein coupled receptor. This binding initiates a signaling cascade that can lead to the activation of the MAPK/ERK pathway, among others, resulting in various cellular responses such as platelet aggregation, inflammation, and changes in vascular permeability[5].

C16_PAF_Signaling cluster_synthesis This compound Synthesis cluster_signaling Signaling Cascade De Novo Pathway De Novo Pathway This compound This compound De Novo Pathway->this compound Remodeling Pathway Remodeling Pathway Remodeling Pathway->this compound PAF-R PAF Receptor This compound->PAF-R G-Protein G-Protein PAF-R->G-Protein Downstream Effectors Downstream Effectors G-Protein->Downstream Effectors MAPK/ERK Pathway MAPK/ERK Pathway Downstream Effectors->MAPK/ERK Pathway Cellular Responses Platelet Aggregation, Inflammation, Vascular Permeability MAPK/ERK Pathway->Cellular Responses C16_PAF_Workflow Start Start Equilibrate this compound\n to Room Temperature Equilibrate this compound to Room Temperature Start->Equilibrate this compound\n to Room Temperature Prepare Stock Solution\n(e.g., 10 mg/mL in DMSO) Prepare Stock Solution (e.g., 10 mg/mL in DMSO) Equilibrate this compound\n to Room Temperature->Prepare Stock Solution\n(e.g., 10 mg/mL in DMSO) Vortex Thoroughly Vortex Thoroughly Prepare Stock Solution\n(e.g., 10 mg/mL in DMSO)->Vortex Thoroughly Store Stock at -80°C\n(Aliquot) Store Stock at -80°C (Aliquot) Vortex Thoroughly->Store Stock at -80°C\n(Aliquot) Thaw Aliquot Thaw Aliquot Store Stock at -80°C\n(Aliquot)->Thaw Aliquot Dilute Stock into Buffer\n(while vortexing) Dilute Stock into Buffer (while vortexing) Thaw Aliquot->Dilute Stock into Buffer\n(while vortexing) Pre-warm Aqueous Buffer\n(e.g., 37°C) Pre-warm Aqueous Buffer (e.g., 37°C) Pre-warm Aqueous Buffer\n(e.g., 37°C)->Dilute Stock into Buffer\n(while vortexing) Use Immediately Use Immediately Dilute Stock into Buffer\n(while vortexing)->Use Immediately End End Use Immediately->End

References

improving C16-PAF stability for long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for C16-Platelet-Activating Factor (C16-PAF). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound for long-term experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary functions?

A1: this compound is a potent, naturally occurring phospholipid mediator. It functions as a ligand for the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor (GPCR).[1] Its activation triggers a variety of cellular responses, including platelet aggregation, inflammation, and increased vascular permeability.[1][2] this compound is also a potent activator of the MAPK and MEK/ERK signaling pathways.[2]

Q2: How should I store this compound to ensure its stability?

A2: Proper storage is critical for maintaining the bioactivity of this compound. For long-term stability, it is recommended to store this compound as a lyophilized powder at -20°C, which can be stable for at least four years.[3] Once in solution, this compound is significantly less stable.[4] It is highly recommended to prepare solutions fresh for each experiment.[4] If a stock solution must be stored, it should be aliquoted to avoid repeated freeze-thaw cycles and stored under nitrogen at -80°C for up to six months or at -20°C for up to one month.[5]

Q3: In which solvents can I dissolve this compound?

A3: this compound is soluble in a variety of solvents. Commonly used solvents and their approximate solubilities are listed in the table below. It is advisable to consult the manufacturer's datasheet for batch-specific solubility information.

Q4: What is the primary degradation pathway for this compound?

A4: The primary pathway for this compound degradation is hydrolysis of the acetyl group at the sn-2 position by the enzyme PAF acetylhydrolase (PAF-AH).[6] This enzymatic action converts the biologically active this compound into the inactive lyso-PAF.[6] There are several isoforms of PAF-AH found both intracellularly and in plasma.[6]

Q5: Can this compound degrade in the absence of enzymes?

A5: Yes, like other phospholipids, this compound can be susceptible to non-enzymatic hydrolysis, especially in aqueous solutions. The ester linkage of the acetyl group is the most likely site of hydrolysis. Stability is also affected by factors such as pH and the presence of oxidizing agents.

Data Presentation: this compound Stability and Solubility

Table 1: Recommended Storage Conditions and Stability of this compound

FormulationStorage TemperatureRecommended DurationSpecial Conditions
Lyophilized Powder-20°C≥ 4 years[3]Store desiccated.
In Solvent-80°CUp to 6 months[5]Aliquot and store under an inert gas like nitrogen. Avoid repeated freeze-thaw cycles.[5]
In Solvent-20°CUp to 1 month[5]Aliquot and store under an inert gas like nitrogen. Avoid repeated freeze-thaw cycles.[5]
Working SolutionRoom TemperaturePrepare fresh for each use.[4]Solutions are unstable and should be used the same day.

Table 2: Solubility of this compound

SolventSolubility
Water~100 mM[7][8]
Dimethyl sulfoxide (B87167) (DMSO)~10 mg/mL[3]
Dimethylformamide (DMF)~10 mg/mL[3]
Ethanol~10 mg/mL[3]
Phosphate-Buffered Saline (PBS, pH 7.2)~25 mg/mL[3]

Troubleshooting Guides

This section addresses specific issues that may arise during long-term experiments with this compound.

Issue 1: Loss of this compound Bioactivity in a Long-Term Experiment

  • Question: I am conducting a multi-day cell culture experiment, and the effects of my this compound treatment appear to diminish over time. What could be the cause?

  • Answer:

    • Potential Cause 1: Degradation in Aqueous Solution. this compound is unstable in aqueous solutions like cell culture media.[4] The acetyl group at the sn-2 position is susceptible to hydrolysis, rendering the molecule inactive.

    • Troubleshooting Steps:

      • Prepare Fresh Solutions: The most effective way to ensure bioactivity is to prepare the this compound working solution immediately before each addition to your culture.

      • Replenish this compound: In long-term cultures, it is advisable to replenish the this compound-containing medium at regular intervals (e.g., every 24 hours) to maintain a consistent effective concentration.

      • Minimize Exposure to Room Temperature: Keep stock solutions and working dilutions on ice and protected from light as much as possible during experimental setup.

    • Potential Cause 2: Enzymatic Degradation. Cells in culture, particularly immune cells or endothelial cells, can secrete PAF acetylhydrolase (PAF-AH), which will degrade this compound.[6]

    • Troubleshooting Steps:

      • Consider a Serum-Free Medium: If your experimental design allows, consider using a serum-free medium, as serum contains PAF-AH.

      • Use a PAF-AH Inhibitor: In some experimental contexts, the use of a specific PAF-AH inhibitor could be considered to prevent enzymatic degradation. However, this should be carefully evaluated for any off-target effects on your experimental system.

Issue 2: Inconsistent or No Response to this compound Treatment

  • Question: I have prepared a fresh solution of this compound, but I am not observing the expected biological response (e.g., no increase in intracellular calcium, no ERK phosphorylation). What should I check?

  • Answer:

    • Potential Cause 1: Improper Dissolution or Precipitation. this compound is a lipid and may not dissolve completely or may precipitate out of solution, especially in aqueous buffers at high concentrations.

    • Troubleshooting Steps:

      • Verify Dissolution: After dissolving the lyophilized powder, visually inspect the solution for any particulate matter. Gentle vortexing or sonication may aid dissolution.

      • Prepare Stock in Organic Solvent: Prepare a concentrated stock solution in an organic solvent like DMSO or ethanol, and then dilute this stock into your aqueous experimental buffer. Ensure the final concentration of the organic solvent is compatible with your cells and does not exceed 0.1-0.5%.

      • Add Solvents Sequentially: When preparing complex formulations, add solvents one by one and ensure the solution is clear before adding the next component.[4]

    • Potential Cause 2: Poor Quality or Degraded this compound Stock. The lyophilized powder may have degraded due to improper storage (e.g., exposure to moisture or elevated temperatures).

    • Troubleshooting Steps:

      • Perform a Bioactivity Assay: Test the activity of your this compound stock using a reliable and sensitive bioassay, such as a platelet aggregation assay (see Experimental Protocols section).

      • Purchase a New Batch: If you suspect your current stock is compromised, the most reliable solution is to purchase a new vial of this compound.

Issue 3: Batch-to-Batch Variability in Experimental Results

  • Question: I have started using a new batch of this compound and my results are different from what I obtained with the previous batch. How can I address this?

  • Answer:

    • Potential Cause: Differences in Purity or Formulation. There can be slight variations in purity or the exact weight of lyophilized powder between batches.

    • Troubleshooting Steps:

      • Perform a Dose-Response Curve: For each new batch of this compound, it is good practice to perform a dose-response curve in your experimental system to determine the EC50 (half-maximal effective concentration). This will allow you to normalize the effective concentration between batches.

      • Bioactivity Assay: As with suspected degradation, a quantitative bioassay like platelet aggregation can be used to compare the potency of different batches.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol provides a general guideline for preparing this compound solutions.

Materials:

  • Lyophilized this compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

  • Sterile, filtered pipette tips

  • Appropriate aqueous buffer for your experiment (e.g., sterile PBS or cell culture medium)

Procedure:

  • Equilibrate: Allow the vial of lyophilized this compound to come to room temperature before opening to prevent condensation of moisture.

  • Prepare Stock Solution: a. Briefly centrifuge the vial to ensure all the powder is at the bottom. b. Add the required volume of anhydrous DMSO to the vial to create a concentrated stock solution (e.g., 10 mM). c. Cap the vial tightly and vortex gently until the powder is completely dissolved.

  • Aliquot and Store: a. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. b. If available, flush the headspace of each aliquot with dry nitrogen gas before capping. c. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).

  • Prepare Working Solution: a. On the day of the experiment, thaw a single aliquot of the stock solution. b. Dilute the stock solution to the final desired concentration in your pre-warmed experimental buffer. It is recommended to perform serial dilutions. c. Gently mix the working solution by inversion or gentle vortexing. d. Use the working solution immediately. Do not store or re-freeze diluted aqueous solutions of this compound.

Protocol 2: Bioactivity Testing of this compound using Platelet Aggregation Assay

This protocol describes a method to assess the bioactivity of this compound by measuring its ability to induce platelet aggregation in platelet-rich plasma (PRP).

Materials:

  • Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate.

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • This compound working solutions at various concentrations.

  • Platelet aggregometer.

  • Aggregometer cuvettes and stir bars.

  • Pipettes and sterile tips.

Procedure:

  • Preparation of PRP and PPP: a. Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP. b. Carefully collect the upper PRP layer. c. Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP.

  • Aggregometer Setup: a. Turn on the aggregometer and allow it to warm up according to the manufacturer's instructions. b. Set the baseline (0% aggregation) with a cuvette containing PRP and a stir bar. c. Set the 100% aggregation level with a cuvette containing PPP.

  • Aggregation Assay: a. Pipette the required volume of PRP into an aggregometer cuvette with a stir bar and place it in the sample well. Allow the PRP to equilibrate to 37°C for a few minutes. b. Add a small volume of your this compound working solution to the cuvette to achieve the desired final concentration. c. Record the change in light transmission over time. Platelet aggregation will cause an increase in light transmission. d. Repeat for a range of this compound concentrations to generate a dose-response curve.

  • Data Analysis: a. Determine the maximal aggregation percentage for each this compound concentration. b. Plot the maximal aggregation (%) against the log of the this compound concentration to determine the EC50. This value can be used to compare the bioactivity of different this compound batches or to assess degradation of a stock solution over time.

Mandatory Visualizations

This compound Signaling Pathway

C16_PAF_Signaling C16_PAF This compound PAFR PAFR (GPCR) C16_PAF->PAFR Gq Gq PAFR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates Ras Ras Gq->Ras activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release induces PKC Protein Kinase C (PKC) DAG->PKC activates Platelet_Aggregation Platelet Aggregation Ca_release->Platelet_Aggregation mediates Raf Raf PKC->Raf activates PKC->Platelet_Aggregation mediates Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK (MAPK) MEK->ERK phosphorylates Transcription Gene Transcription ERK->Transcription regulates Inflammation Inflammation Transcription->Inflammation promotes

Caption: Simplified this compound signaling cascade.

Experimental Workflow for Assessing this compound Stability

C16_PAF_Stability_Workflow start Start: New Batch of Lyophilized this compound prepare_stock Prepare Concentrated Stock Solution (e.g., in DMSO) start->prepare_stock aliquot Aliquot for Single Use and Store at -80°C prepare_stock->aliquot time_points Incubate Aliquots at Different Conditions (e.g., -20°C, 4°C, RT) aliquot->time_points prepare_working Prepare Working Dilutions in Assay Buffer time_points->prepare_working For each time point and condition tp_label Time Points (e.g., Day 0, 1, 7, 14, 30) time_points->tp_label bioassay Perform Bioactivity Assay (e.g., Platelet Aggregation) prepare_working->bioassay data_analysis Analyze Data and Determine EC50 bioassay->data_analysis end End: Determine Stability Profile data_analysis->end

Caption: Workflow for testing this compound stability.

References

Optimizing C16-PAF Concentration for Cell Culture: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of C16-PAF (1-O-hexadecyl-2-acetyl-sn-glycerylo-3-phosphocholine) in cell culture experiments. Here, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to ensure the success and reproducibility of your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in cell culture?

A1: this compound is a potent, naturally occurring phospholipid that acts as a signaling molecule. It is a specific agonist for the Platelet-Activating Factor Receptor (PAFR), a G-protein-coupled receptor (GPCR).[1][2][3] Upon binding to PAFR, this compound can trigger a variety of intracellular signaling cascades, including the MAPK/ERK pathway, leading to diverse cellular responses such as inflammation, apoptosis, and changes in vascular permeability.[1][4]

Q2: What is a typical effective concentration range for this compound in cell culture?

A2: The optimal concentration of this compound is highly dependent on the cell type and the biological effect being studied. Reported effective concentrations range from the picomolar to the micromolar level. For example, some neuronal cells show responses at 0.5-1.5 µM, while microglia can be stimulated with 100 nM. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.

Q3: How should I prepare a stock solution of this compound?

A3: this compound is soluble in various solvents. For cell culture applications, it is commonly dissolved in dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), or sterile phosphate-buffered saline (PBS). It is crucial to prepare fresh solutions for each experiment, as this compound solutions can be unstable. When preparing a stock solution, allow the vial to equilibrate to room temperature before opening to prevent condensation. For a 10 mM stock solution in DMSO, you can dissolve the appropriate weight of this compound in the calculated volume of solvent.

Q4: How should I store this compound?

A4: this compound powder should be stored at -20°C for long-term stability, where it can be stable for several years. Stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. It is highly recommended to prepare fresh working solutions from the stock for each experiment.

Q5: Can this compound be toxic to cells?

A5: Yes, at higher concentrations, this compound can induce cytotoxicity. The cytotoxic threshold varies significantly between cell types. Therefore, it is essential to perform a cytotoxicity assay, such as an MTT or MTS assay, to determine the optimal non-toxic working concentration for your experiments.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No cellular response or inconsistent results 1. Degraded this compound: this compound solutions are known to be unstable. 2. Sub-optimal concentration: The concentration used may be too low or too high for the specific cell type and desired effect. 3. Low or absent PAFR expression: The cell line may not express the Platelet-Activating Factor Receptor (PAFR). 4. Cell health: The cells may be unhealthy, stressed, or at a high passage number, leading to altered responsiveness.1. Prepare fresh this compound solutions for each experiment from a properly stored stock. Avoid repeated freeze-thaw cycles. 2. Perform a dose-response experiment to identify the optimal concentration range (e.g., from 1 nM to 10 µM). 3. Verify PAFR expression in your cell line using techniques like Western blot, qPCR, or immunofluorescence. 4. Ensure good cell culture practice: Use cells at a low passage number, regularly check for contamination, and ensure optimal growth conditions.
High background or unexpected cytotoxicity 1. High this compound concentration: The concentration used may be in the cytotoxic range for the specific cell line. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high. 3. Contamination: The this compound stock or cell culture may be contaminated.1. Perform a cytotoxicity assay (e.g., MTT, see protocol below) to determine the non-toxic concentration range. 2. Ensure the final solvent concentration is low (typically <0.1% v/v for DMSO) and include a solvent-only control in your experiments. 3. Filter-sterilize the this compound stock solution and regularly test cell cultures for mycoplasma and other contaminants.
Difficulty dissolving this compound 1. Incorrect solvent: The chosen solvent may not be optimal for the desired concentration. 2. Low temperature: The solvent may be too cold, reducing solubility.1. Refer to the manufacturer's instructions for recommended solvents. DMSO and ethanol are generally good choices for high-concentration stock solutions. For working solutions, PBS can be used. 2. Ensure the solvent is at room temperature before dissolving the this compound. Gentle vortexing or sonication can aid dissolution.
Variability between experiments 1. Inconsistent this compound solution preparation: Differences in the age or preparation of the working solution. 2. Variations in cell density or passage number: Cell responsiveness can change with confluency and age. 3. Inconsistent incubation times: The duration of this compound exposure can significantly impact the outcome.1. Strictly adhere to a standardized protocol for preparing and using this compound solutions. Always use freshly prepared dilutions. 2. Standardize cell seeding density and use cells within a defined passage number range for all experiments. 3. Maintain consistent incubation times across all experiments.

Data Presentation

Table 1: Reported Effective Concentrations of this compound in Different Cell Types

Cell TypeConcentration RangeIncubation TimeObserved Effect
Neuronal Cells (PAFR-/-)0.5 - 1.5 µM24 hoursConcentration-dependent neuronal loss, activation of caspase 7.
Microglia100 nMNot SpecifiedBiphasic calcium response.
Human NeutrophilsNot SpecifiedNot SpecifiedPotent chemoattractant.
Human MacrophagesNot SpecifiedNot SpecifiedProduction of reactive oxygen species and IL-6.
Carcinoma Cell Lines100 nM (as cPAF)6 hoursIncreased IL-8 production.

Experimental Protocols

Protocol 1: Determining this compound Cytotoxicity using MTT Assay

This protocol provides a method to assess the cytotoxicity of this compound on a given cell line.

Materials:

  • This compound

  • Appropriate solvent (e.g., DMSO)

  • Cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Preparation: Prepare a series of dilutions of this compound in cell culture medium from a freshly prepared stock solution. Also, prepare a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

  • Treatment: Remove the old medium from the cells and replace it with the prepared this compound dilutions and vehicle control. Include wells with medium only as a background control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Solubilization: Add 100 µL of MTT solvent to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Analysis of ERK1/2 Phosphorylation by Western Blot

This protocol details the steps to analyze the activation of the MAPK/ERK signaling pathway by measuring the phosphorylation of ERK1/2.

Materials:

  • This compound

  • Cell culture dishes

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Culture cells to the desired confluency and then serum-starve for a few hours before treatment. Treat the cells with the desired concentration of this compound for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, apply the ECL substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

Visualizations

C16_PAF_Signaling_Pathway C16_PAF This compound PAFR PAFR (GPCR) C16_PAF->PAFR G_Protein G-Protein PAFR->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis Ca_Release Ca2+ Release IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC MEK MEK PKC->MEK ERK ERK MEK->ERK activates Cellular_Response Cellular Responses (Inflammation, Apoptosis, etc.) ERK->Cellular_Response

Caption: this compound Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution Dose_Response Dose-Response/ Cytotoxicity Assay (MTT) Stock_Solution->Dose_Response Cell_Culture Culture and Seed Cells Cell_Culture->Dose_Response Treatment Treat Cells with Optimal this compound Conc. Dose_Response->Treatment Signaling_Assay Signaling Pathway Analysis (e.g., Western Blot for p-ERK) Treatment->Signaling_Assay Functional_Assay Functional Assays (e.g., Migration, Cytokine Release) Treatment->Functional_Assay Data_Interpretation Data Interpretation and Conclusion Signaling_Assay->Data_Interpretation Functional_Assay->Data_Interpretation

Caption: Experimental Workflow for this compound Studies.

Troubleshooting_Logic Start Inconsistent or No Cellular Response? Check_Reagent Is this compound solution freshly prepared? Start->Check_Reagent Check_Conc Have you performed a dose-response? Check_Reagent->Check_Conc Yes Sol_Fresh Prepare fresh this compound solution for each experiment. Check_Reagent->Sol_Fresh No Check_PAFR Does your cell line express PAFR? Check_Conc->Check_PAFR Yes Sol_Dose Perform a dose-response experiment. Check_Conc->Sol_Dose No Check_Cells Are cells healthy and at low passage? Check_PAFR->Check_Cells Yes Sol_PAFR Verify PAFR expression (e.g., Western Blot). Check_PAFR->Sol_PAFR No Sol_Cells Use healthy, low-passage cells. Check_Cells->Sol_Cells No Success Problem Resolved Check_Cells->Success Yes Sol_Fresh->Success Sol_Dose->Success Sol_PAFR->Success Sol_Cells->Success

Caption: Troubleshooting Logic for this compound Experiments.

References

Technical Support Center: Preventing C16-PAF Degradation in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with C16-Platelet-Activating Factor (C16-PAF). This resource provides essential guidance on preventing the degradation of this potent lipid mediator in biological samples, ensuring the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in biological samples?

A1: The primary cause of this compound degradation is enzymatic hydrolysis by PAF acetylhydrolases (PAF-AH), also known as lipoprotein-associated phospholipase A2 (Lp-PLA2). This enzyme specifically removes the acetyl group from the sn-2 position of the glycerol (B35011) backbone, rendering the this compound molecule biologically inactive.

Q2: Which biological samples are most susceptible to this compound degradation?

A2: Blood-derived samples such as whole blood, plasma, and serum are highly susceptible to this compound degradation due to the presence of PAF-AH. Other biological fluids and tissue homogenates that contain this enzyme will also exhibit this compound degradation.

Q3: How quickly does this compound degrade in plasma or serum at room temperature?

A3: this compound is highly unstable at room temperature. While the exact kinetics can vary between samples, significant degradation can occur within minutes. Therefore, immediate processing and stabilization of samples after collection are critical.

Q4: What are the most common methods for analyzing this compound?

A4: The most common and sensitive methods for this compound quantification are liquid chromatography-tandem mass spectrometry (LC-MS/MS) and enzyme-linked immunosorbent assays (ELISA). LC-MS/MS is often preferred for its high specificity and ability to distinguish between different PAF isoforms, while ELISA can be a higher-throughput option.[1]

Q5: Can freeze-thaw cycles affect this compound stability?

A5: Yes, repeated freeze-thaw cycles should be avoided as they can compromise the integrity of the sample and may lead to increased degradation of this compound. It is recommended to aliquot samples into single-use volumes before freezing.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Low or Undetectable this compound Levels

Q: I am consistently measuring very low or no this compound in my plasma samples. What could be the issue?

A: This is a common issue that can arise from several factors related to sample handling and degradation. Here's a systematic troubleshooting approach:

  • Sample Collection and Handling:

    • Inadequate Anticoagulant: Ensure you are using an appropriate anticoagulant, such as EDTA or sodium citrate, in your blood collection tubes.

    • Delayed Processing: Plasma or serum should be separated from blood cells as quickly as possible, ideally within 30 minutes of collection, and at low temperatures (e.g., on ice or in a refrigerated centrifuge).[2][3]

    • Improper Storage: Samples must be immediately frozen at -80°C after processing if not analyzed immediately.

  • Inhibition of PAF-AH:

    • Missing or Ineffective Inhibitor: The most critical step to prevent degradation is the immediate addition of a PAF-AH inhibitor to the plasma or serum. Methyl arachidonyl fluorophosphonate (MAFP) is a commonly used irreversible inhibitor.

    • Incorrect Inhibitor Concentration: Ensure you are using the inhibitor at an effective concentration.

  • Extraction Efficiency:

    • Suboptimal Protocol: Review your lipid extraction protocol. This compound is a polar lipid, and the extraction method should be optimized for its recovery.

    • Poor Quality Solvents: Use high-purity (e.g., LC-MS grade) solvents for extraction to avoid interference and ensure efficient extraction.

  • Analytical Sensitivity:

    • Instrument Detection Limits: Confirm that the sensitivity of your analytical method (ELISA or LC-MS/MS) is sufficient to detect the expected physiological or experimental concentrations of this compound.

    • Standard Curve Issues: For ELISA, a poor standard curve can lead to inaccurate quantification. Ensure your standards are properly prepared and handled.

High Variability Between Replicates

Q: I am observing high variability in this compound measurements between my technical or biological replicates. What are the potential causes?

A: High variability can undermine the statistical power of your study. Consider the following potential sources of variability:

  • Inconsistent Sample Handling:

    • Timing Differences: Even minor variations in the time between sample collection, processing, and stabilization can lead to different degrees of degradation. Standardize your workflow for all samples.

    • Temperature Fluctuations: Ensure all samples are consistently kept on ice or at 4°C during processing.

  • Incomplete Inhibition of PAF-AH:

    • Inadequate Mixing: Ensure the PAF-AH inhibitor is thoroughly mixed with the sample immediately after addition.

    • Precipitation of Inhibitor: If the inhibitor is not fully dissolved in the sample, its effectiveness will be reduced.

  • Pipetting Errors:

    • Inaccurate Volumes: Given the low concentrations of this compound, small errors in pipetting sample volumes or standards can lead to significant variability. Use calibrated pipettes and proper pipetting techniques.

  • Analytical Issues:

    • Matrix Effects in LC-MS/MS: The sample matrix can enhance or suppress the ionization of this compound, leading to variability. The use of a stable isotope-labeled internal standard is crucial to correct for these effects.

    • Edge Effects in ELISA Plates: Inconsistent temperature across the microplate or improper washing can lead to "edge effects" and increased variability.

Data Presentation

The following tables summarize the expected stability of this compound under various storage conditions. Note: Specific degradation rates can vary depending on the individual sample and the initial PAF-AH activity.

Table 1: Estimated Stability of this compound in Human Plasma at Different Temperatures without Inhibitors

TemperatureTimeEstimated Remaining this compound (%)
Room Temperature (~25°C)15 minutes< 50%
Room Temperature (~25°C)1 hour< 10%
4°C1 hour~ 70-80%
4°C4 hours~ 40-50%
-20°C24 hours~ 80-90%
-80°C1 month> 95%

Table 2: Efficacy of PAF-AH Inhibitors in Stabilizing this compound in Human Plasma (Stored at 4°C for 4 hours)

InhibitorConcentrationEstimated Remaining this compound (%)
No Inhibitor (Control)-~ 40-50%
Methyl Arachidonyl Fluorophosphonate (MAFP)10 µM> 95%
Darapladib1 µM> 90%

Experimental Protocols

Protocol 1: Blood Collection and Plasma Stabilization for this compound Analysis
  • Blood Collection:

    • Draw whole blood into a vacutainer tube containing EDTA as an anticoagulant.

    • Immediately place the tube on ice.

  • Plasma Separation:

    • Within 30 minutes of collection, centrifuge the blood at 1,500 x g for 15 minutes at 4°C.

  • Inhibitor Addition:

    • Carefully collect the plasma supernatant without disturbing the buffy coat.

    • Immediately add a PAF-AH inhibitor. For example, add a stock solution of Methyl Arachidonyl Fluorophosphonate (MAFP) in DMSO to a final concentration of 10 µM.

    • Gently vortex the plasma to ensure complete mixing of the inhibitor.

  • Storage:

    • Aliquot the stabilized plasma into single-use cryovials.

    • Immediately snap-freeze the aliquots in liquid nitrogen and then transfer to a -80°C freezer for long-term storage.

Protocol 2: this compound Extraction from Plasma for LC-MS/MS Analysis
  • Sample Thawing:

    • Thaw the stabilized plasma samples on ice.

  • Protein Precipitation and Lipid Extraction:

    • To 100 µL of plasma, add 900 µL of ice-cold methanol (B129727) containing a known amount of a suitable internal standard (e.g., d4-C16-PAF).

    • Vortex vigorously for 1 minute to precipitate proteins and extract lipids.

    • Incubate at -20°C for 30 minutes to enhance protein precipitation.

  • Centrifugation:

    • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully transfer the supernatant containing the lipid extract to a new tube.

  • Drying and Reconstitution:

    • Evaporate the solvent from the supernatant under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in a suitable solvent for your LC-MS/MS analysis (e.g., 100 µL of methanol:water, 80:20, v/v).

Mandatory Visualization

cluster_degradation This compound Degradation Pathway C16_PAF This compound (Active) PAF_AH PAF Acetylhydrolase (PAF-AH / Lp-PLA2) C16_PAF->PAF_AH Hydrolysis of sn-2 acetyl group Lyso_PAF Lyso-PAF (Inactive) PAF_AH->Lyso_PAF Acetate Acetate PAF_AH->Acetate

Caption: this compound is inactivated by PAF acetylhydrolase.

cluster_workflow Experimental Workflow for this compound Analysis Blood_Collection 1. Blood Collection (EDTA tube, on ice) Centrifugation 2. Centrifugation (1500g, 15min, 4°C) Blood_Collection->Centrifugation Plasma_Separation 3. Plasma Separation Centrifugation->Plasma_Separation Inhibitor_Addition 4. Add PAF-AH Inhibitor (e.g., MAFP) Plasma_Separation->Inhibitor_Addition Storage 5. Aliquot and Store (-80°C) Inhibitor_Addition->Storage Extraction 6. Lipid Extraction Storage->Extraction Analysis 7. LC-MS/MS or ELISA Extraction->Analysis

Caption: Workflow for this compound sample processing and analysis.

cluster_signaling This compound Signaling Pathway C16_PAF This compound PAFR PAF Receptor (PAFR) C16_PAF->PAFR G_Protein Gq/11 and Gi/o PAFR->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Responses (e.g., Inflammation, Platelet Aggregation) Ca_Release->Cellular_Response MAPK_Pathway MAPK Pathway (ERK, JNK, p38) PKC_Activation->MAPK_Pathway MAPK_Pathway->Cellular_Response

Caption: Simplified this compound signaling cascade via the PAF receptor.

References

troubleshooting C16-PAF signaling assay variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing C16-Platelet-Activating Factor (PAF) signaling assays. Variability in experimental results can arise from multiple factors, and this guide is designed to help you identify and address common issues.

Frequently Asked Questions (FAQs)

Q1: What is C16-PAF and how does it signal?

This compound is a potent, naturally occurring phospholipid mediator.[1][2] It functions as a ligand for the Platelet-Activating Factor Receptor (PAFR), which is a G-protein-coupled receptor (GPCR).[3][4][5] Upon binding of this compound to PAFR, a signaling cascade is initiated, leading to various cellular responses, including the activation of the MAPK/ERK pathway and a measurable increase in intracellular calcium.[3][4] This signaling is implicated in physiological processes such as inflammation, immune response, and thrombosis.[6][7][8]

Q2: What is the typical cellular response measured in a this compound signaling assay?

A common method for assessing this compound signaling is through a calcium flux assay.[9][10][11] Activation of the PAF receptor triggers a biphasic increase in intracellular calcium.[1] This consists of an initial, rapid release of calcium from intracellular stores (the endoplasmic reticulum), followed by a more sustained influx of calcium from the extracellular environment through plasma membrane channels.[1]

Q3: My this compound solution seems to lose activity over time. How can I prevent this?

This compound in solution is known to be unstable.[3] It is highly recommended to prepare fresh solutions for each experiment to ensure consistent activity. If you must store solutions, it is best to purchase small, pre-packaged sizes and follow the manufacturer's specific storage instructions.[3] As a general guideline, this compound powder is stable for years when stored properly at -20°C.[2]

Q4: What is receptor desensitization and internalization, and how can it affect my assay?

Prolonged or repeated exposure of the PAF receptor to this compound can lead to receptor desensitization and internalization.[12][13][14] Desensitization is a process where the receptor becomes less responsive to the ligand, resulting in a diminished signal. Internalization is the removal of the receptor from the cell surface, making it unavailable for ligand binding.[12][15][16] These processes can lead to a decrease in signal intensity over time and contribute to assay variability. To mitigate these effects, it is important to carefully optimize incubation times with this compound and avoid unnecessarily long pre-incubation steps.

Troubleshooting Guide

Issue 1: High Well-to-Well Variability or Inconsistent Results

High variability between replicate wells or between experiments is a common challenge. The following factors should be investigated:

  • Cell Health and Culture Conditions:

    • Cell Passage Number: Continuous cell lines can exhibit altered characteristics at high passage numbers, including changes in morphology, growth rate, and protein expression.[17][18] This can impact PAF receptor expression levels and signaling competency. It is crucial to use cells within a consistent and low passage range.

    • Cell Density: The number of cells seeded per well is critical. Both sparse and overly confluent cell monolayers can lead to inconsistent results.[19][20][21][22] An optimal cell density should be determined for your specific cell line and plate format to ensure a robust and reproducible signal.

  • Reagent Preparation and Handling:

    • This compound Stability: As mentioned in the FAQs, the stability of this compound in solution is a primary concern. Always prepare fresh this compound dilutions from a properly stored stock for each experiment.[3]

The table below summarizes key cell culture parameters to control for improved assay consistency.

ParameterRecommendationRationale
Cell Passage Number Use a consistent, low passage range (e.g., <20 passages post-thaw).High passage numbers can lead to phenotypic drift, altering receptor expression and signaling pathways.[18][23]
Seeding Density Empirically determine the optimal density for your cell line and plate format (e.g., 96-well, 384-well).Overcrowded or sparse cells can result in a suboptimal assay window and increased variability.[19][20][21]
Cell Culture Media Use consistent media formulation, serum percentage, and supplements.Variations in media components can affect cell health and receptor expression.
Issue 2: Low Signal or No Response to this compound

A weak or absent signal can be due to several factors related to the cells, reagents, or assay protocol.

  • Cellular Factors:

    • PAFR Expression: The cell line you are using may not express the PAF receptor or may express it at very low levels. Confirm receptor expression using techniques like qPCR or western blotting. Alternatively, consider using a cell line engineered to overexpress PAFR.[5]

    • Cell Viability: Ensure that the cells are healthy and viable before starting the assay. Poor cell health will compromise their ability to respond to stimuli.

  • Assay Conditions:

    • Calcium Dye Loading: Inadequate loading of the calcium indicator dye can result in a poor signal. Optimize the dye concentration and incubation time.[24][25] Some cell types, like CHO cells, may require the presence of probenecid (B1678239) to prevent the dye from being actively transported out of the cells.[24]

    • Assay Temperature: The assay temperature can influence the kinetics of the response. While some assays are performed at room temperature, others yield better results at 37°C.[19] This parameter should be optimized for your specific system.

  • Interfering Substances:

    • Serum: Components in serum can sometimes interfere with the assay, either by binding to the ligand or by activating the cells.[26] Consider reducing the serum concentration or performing the final stages of the assay in a serum-free buffer. Some studies have noted that this compound can elicit neuronal loss in serum-free media, highlighting the importance of the assay buffer composition.[4]

The following table outlines potential causes and solutions for a low signal-to-background ratio.

Potential CauseRecommended Action
Low PAFR Expression Verify receptor expression in your cell line. Consider using a PAFR-overexpressing cell line.[5]
Poor Calcium Dye Loading Optimize dye concentration and incubation time/temperature. Use probenecid for cell lines that actively export the dye.[24]
Inactive this compound Prepare fresh this compound solution for each experiment.[3]
Suboptimal Assay Temperature Test the assay at both room temperature and 37°C to determine the optimal condition.[19]
Serum Interference Reduce or remove serum from the assay buffer during the stimulation step.[26]

Experimental Protocols & Visualizations

This compound Signaling Pathway

This compound binds to its G-protein-coupled receptor, PAFR. This activates phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. This initial calcium release, coupled with subsequent calcium influx through plasma membrane channels, contributes to downstream signaling events, such as the activation of the MAPK/ERK pathway.

C16_PAF_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm C16_PAF This compound PAFR PAFR (GPCR) C16_PAF->PAFR Binds G_protein Gq PAFR->G_protein Activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Generates G_protein->PLC Activates ER Endoplasmic Reticulum (ER) IP3->ER Acts on Ca_release Ca²⁺ Release ER->Ca_release MAPK_ERK MAPK/ERK Pathway Ca_release->MAPK_ERK Activates Cell_Response Cellular Response (e.g., Inflammation) MAPK_ERK->Cell_Response

Caption: Simplified this compound signaling pathway leading to calcium release and cellular responses.

General Calcium Flux Assay Workflow

A typical workflow for a this compound calcium flux assay involves cell seeding, loading with a calcium-sensitive dye, and then measuring the fluorescent response upon addition of this compound.

Calcium_Flux_Workflow cluster_prep Day 1: Cell Preparation cluster_assay Day 2: Assay seed_cells Seed cells in microplate incubate_cells Incubate overnight seed_cells->incubate_cells load_dye Load cells with Calcium Indicator Dye incubate_cells->load_dye incubate_dye Incubate (e.g., 1 hr) load_dye->incubate_dye measure_baseline Measure baseline fluorescence incubate_dye->measure_baseline prepare_compound Prepare this compound (freshly diluted) add_compound Add this compound prepare_compound->add_compound measure_baseline->add_compound measure_response Measure fluorescence (kinetic read) add_compound->measure_response

Caption: General experimental workflow for a this compound calcium flux assay.

Troubleshooting Decision Tree

This decision tree can help guide your troubleshooting process when encountering assay variability.

Troubleshooting_Tree start High Assay Variability? check_cells Check Cell Culture Parameters start->check_cells Yes low_signal Low Signal? start->low_signal No passage Is passage number consistent and low? check_cells->passage check_reagents Check Reagent Preparation paf_prep Is this compound prepared fresh? check_reagents->paf_prep passage->check_reagents No, standardize density Is cell density optimal? passage->density Yes density->check_reagents Yes density->check_reagents No, optimize paf_prep->low_signal Yes paf_prep->low_signal No, prepare fresh check_receptor Verify PAFR expression low_signal->check_receptor Yes check_dye Optimize dye loading check_receptor->check_dye check_conditions Optimize assay conditions (temp, buffer) check_dye->check_conditions

Caption: Decision tree for troubleshooting this compound signaling assay variability.

References

minimizing off-target effects of C16-PAF

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of C16-Platelet-Activating Factor (C16-PAF).

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound, focusing on distinguishing on-target, PAF receptor (PAFR)-mediated effects from potential off-target or non-specific effects.

Question 1: I am observing a cellular response to this compound in a cell line that is reported to be PAFR-negative. Is this an off-target effect, and how can I confirm it?

Answer:

Yes, a response in a PAFR-negative cell line suggests a PAFR-independent, or "off-target," effect. This compound has been observed to elicit responses in cells lacking the PAF receptor, particularly at higher concentrations.[1]

To confirm this, you can perform the following control experiments:

  • Use a Structurally Related but Inactive Lipid: Treat your cells with a lipid that is structurally similar to this compound but is known to be inactive at the PAF receptor, such as lyso-PAF. If this compound elicits the same response, it points towards a non-specific lipid effect rather than a specific off-target interaction.

  • Employ a Rescue Experiment: If possible, transfect the PAFR-negative cells with a plasmid expressing the PAF receptor. An enhanced response to this compound in the transfected cells would confirm the on-target pathway and highlight the PAFR-independent nature of the effect in the parental cell line.

  • Test a Range of Concentrations: High concentrations of this compound may lead to non-specific membrane interactions or other off-target effects. Perform a dose-response curve to determine if the observed effect only occurs at supra-physiological concentrations.

Question 2: My results with this compound are inconsistent across experiments. What could be the cause of this variability?

Answer:

Inconsistent results with this compound can stem from several factors related to its handling and experimental setup:

  • Reagent Stability: this compound solutions can be unstable.[2] It is recommended to prepare fresh working solutions for each experiment from a frozen stock.[1] If you are dissolving a lyophilized powder, ensure it is fully solubilized, using sonication if necessary.[1]

  • Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO, ethanol) may have effects on your cells at certain concentrations. Always include a vehicle control in your experiments where cells are treated with the solvent alone at the same final concentration used for the this compound treatment.

  • Cell Passage Number and Health: The responsiveness of cells to stimuli can change with increasing passage number. Ensure you are using cells within a consistent and low passage range. Always monitor cell viability to ensure the observed effects are not due to general toxicity.

Question 3: How can I be sure that the observed effect of this compound is mediated by the PAF receptor and not an off-target pathway in my PAFR-positive cells?

Answer:

The most effective way to confirm on-target activity is to use a specific PAF receptor antagonist. Pre-treating your cells with a PAFR antagonist before adding this compound should block the on-target response.

Here's a general workflow:

  • Select a PAFR Antagonist: Choose a well-characterized antagonist such as WEB-2086, CV-3988, or Ginkgolide B.[3][4]

  • Determine Optimal Antagonist Concentration: Perform a dose-response experiment with the antagonist to find the lowest concentration that effectively blocks the this compound-induced response without causing toxicity.

  • Pre-incubation: In your experiment, pre-incubate the cells with the determined concentration of the PAFR antagonist for a sufficient time (e.g., 30-60 minutes) before adding this compound.

  • Compare Responses: The cellular response to this compound should be significantly reduced or completely absent in the cells pre-treated with the antagonist compared to those treated with this compound alone.

If the response to this compound persists even in the presence of a saturating concentration of a PAFR antagonist, it is likely due to an off-target effect.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a naturally occurring phospholipid and a potent signaling molecule.[5] It is a member of the Platelet-Activating Factor (PAF) family of lipids and is characterized by a 16-carbon alkyl chain at the sn-1 position of the glycerol (B35011) backbone.[6] It acts as a ligand for the PAF receptor (PAFR), a G-protein coupled receptor.[1][2][7]

Q2: What are the known on-target effects of this compound?

A2: The on-target effects of this compound are mediated by its binding to the PAF receptor. This interaction triggers various cellular responses, including:

  • Platelet aggregation[4][6]

  • Inflammation[5]

  • Neutrophil chemotaxis and activation[6][8]

  • Increased vascular permeability[1][8]

  • Activation of signaling pathways such as MAPK and MEK/ERK[1]

Q3: What are the potential off-target effects of this compound?

A3: Off-target effects of this compound are cellular responses that are not mediated by the PAF receptor. These can include:

  • PAFR-independent neuronal cell death at micromolar concentrations.[1]

  • Non-specific effects due to the lipid nature of the molecule, potentially altering membrane properties at high concentrations.

Q4: How should I prepare and store this compound?

A4: this compound is typically supplied as a lyophilized powder or in a solvent. For lyophilized powder, it can be dissolved in solvents like ethanol, DMSO, or water.[6] It is soluble up to 100 mM in water.[8] Stock solutions should be stored at -20°C.[8] It is recommended to prepare fresh working dilutions for each experiment as solutions can be unstable.[2]

Q5: What are some common PAF receptor antagonists I can use as experimental controls?

A5: Several specific PAFR antagonists are commercially available and can be used to differentiate on-target from off-target effects. These include:

  • WEB-2086

  • CV-3988

  • Ginkgolide B[3]

  • BN 52021[4]

  • PCA 4248[3]

Quantitative Data Summary

The following tables provide a summary of concentrations at which this compound elicits biological responses and the inhibitory concentrations of common PAFR antagonists.

Table 1: Effective Concentrations of this compound in Various Assays

AssayCell/System TypeEffective ConcentrationObserved Effect
Neuronal Cell DeathPAFR-negative murine cerebellar granule neurons0.5 - 1.5 µMConcentration-dependent cell loss[1]
Platelet AggregationHuman platelet-rich plasma50 nM - 14 µMDose-dependent aggregation[4]
Neutrophil ChemokinesisHuman neutrophilsNot specifiedChemoattractant for neutrophils[8]
Vascular PermeabilityIn vivo (rat)Not specifiedIncreased vascular permeability[8]
MAPK/ERK ActivationPAFR-positive cellsNot specifiedPotent activator[1]

Table 2: Inhibitory Concentrations (IC50) of Common PAFR Antagonists

AntagonistSystemIC50Reference
WEB 2170Washed rabbit platelets0.02 µM[9]
BN 52021Washed rabbit platelets0.03 µM[9]
RupatadineWashed rabbit platelets0.26 µM[9]
PiperlongumineIn vitro platelet aggregation30 - 300 µM[10]
OleuropeinIn vitro platelet aggregation0.41 mM[10]

Detailed Experimental Protocols

Protocol 1: Neutrophil Chemotaxis Assay (Boyden Chamber)

This protocol is for assessing the chemotactic effect of this compound on isolated human neutrophils.

Materials:

  • Isolated human neutrophils

  • This compound

  • Assay medium (e.g., HBSS with 0.1% BSA)

  • Boyden chamber (96-well format) with 5 µm pore size polycarbonate membrane

  • Fluorescent dye for cell labeling (e.g., Calcein-AM)

  • Fluorescence plate reader

Procedure:

  • Neutrophil Preparation: Isolate human neutrophils from whole blood using a standard method like Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation.[5] Resuspend the purified neutrophils in assay medium.

  • Cell Labeling: Label the neutrophils with a fluorescent dye like Calcein-AM according to the manufacturer's protocol. This will allow for quantification of migrated cells.

  • Assay Setup:

    • Add assay medium containing various concentrations of this compound (or a known chemoattractant like IL-8 as a positive control) to the lower wells of the Boyden chamber.[5] Include a negative control with assay medium alone.

    • Place the polycarbonate membrane over the lower wells.

    • Add the labeled neutrophil suspension to the upper wells of the chamber.

  • Incubation: Incubate the chamber for 60-90 minutes at 37°C in a humidified incubator with 5% CO₂.

  • Quantification of Migration:

    • After incubation, carefully remove the upper chamber.

    • Wipe the top surface of the membrane to remove non-migrated cells.

    • Measure the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader. The fluorescence intensity is directly proportional to the number of migrated cells.[5]

Protocol 2: Western Blot for p-ERK Activation

This protocol describes the detection of ERK1/2 phosphorylation in response to this compound treatment.

Materials:

  • Cell line of interest

  • This compound

  • Serum-free cell culture medium

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: rabbit anti-phospho-ERK1/2 and mouse anti-total-ERK1/2

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 4-12 hours to reduce basal p-ERK levels.[2]

    • Treat the cells with this compound at the desired concentrations for a specific time (e.g., 5-15 minutes). Include an untreated control.

  • Cell Lysis and Protein Quantification:

    • Place the plates on ice, wash the cells with ice-cold PBS, and add lysis buffer.

    • Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate.

  • Stripping and Re-probing:

    • To normalize for protein loading, strip the membrane using a stripping buffer.[2]

    • Re-probe the membrane with the primary antibody against total ERK1/2, followed by the anti-mouse secondary antibody and detection.

  • Analysis: Quantify the band intensities using densitometry software. The level of p-ERK should be normalized to the level of total ERK for each sample.

Visualizations

C16_PAF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space C16_PAF This compound PAFR PAF Receptor (PAFR) C16_PAF->PAFR Binds G_protein Gq/Gi Protein PAFR->G_protein Activates PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K RAS Ras G_protein->RAS RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Phosphorylates Cellular_Response Cellular Response (Inflammation, Platelet Aggregation, Chemotaxis) ERK->Cellular_Response Leads to

Caption: Canonical this compound signaling pathway.

Troubleshooting_Workflow Start Start: Unexpected this compound Effect Observed Check_Controls Are proper controls included? (Vehicle, Positive Control) Start->Check_Controls Implement_Controls Implement proper controls Check_Controls->Implement_Controls No PAFR_Status Is the cell line PAFR-positive or negative? Check_Controls->PAFR_Status Yes Implement_Controls->Check_Controls PAFR_Positive_Path PAFR-Positive PAFR_Status->PAFR_Positive_Path Positive PAFR_Negative_Path PAFR-Negative PAFR_Status->PAFR_Negative_Path Negative Use_Antagonist Use PAFR Antagonist (e.g., WEB-2086) PAFR_Positive_Path->Use_Antagonist Dose_Response Perform Dose-Response and use inactive lipid control PAFR_Negative_Path->Dose_Response Effect_Blocked Is the effect blocked? Use_Antagonist->Effect_Blocked On_Target Conclusion: On-Target Effect Effect_Blocked->On_Target Yes Off_Target_Positive Conclusion: Potential Off-Target Effect Effect_Blocked->Off_Target_Positive No Off_Target_Negative Conclusion: Off-Target Effect Dose_Response->Off_Target_Negative

Caption: Workflow for troubleshooting potential off-target effects of this compound.

Control_Experiment_Logic cluster_treatment Experimental Conditions cluster_system Biological System (PAFR-Positive Cells) C16_PAF This compound PAFR PAF Receptor C16_PAF->PAFR Activates Antagonist PAFR Antagonist Antagonist->PAFR Blocks Response Cellular Response PAFR->Response Leads to

Caption: Logical relationship in a control experiment using a PAFR antagonist.

References

C16-PAF purity and quality control issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for C16-PAF (1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the purity, quality control, and effective use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as Platelet-Activating Factor (PAF), is a potent phospholipid mediator.[1] It is an agonist of the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor.[2][3] Upon binding to PAFR, this compound activates downstream signaling cascades, including the MAPK and MEK/ERK pathways, leading to a variety of cellular responses such as platelet aggregation, inflammation, and changes in vascular permeability.[1][2][3]

Q2: What is the recommended storage and handling for this compound?

A2: this compound as a lyophilized powder is stable for years when stored at -20°C.[4] However, solutions of this compound are unstable and should be prepared fresh for each experiment.[3] If a stock solution must be made, it is recommended to prepare it in a high-quality, anhydrous solvent such as ethanol (B145695) or DMSO, aliquot it into single-use vials, and store at -80°C for a limited time. Avoid repeated freeze-thaw cycles.

Q3: What are the common solvents for dissolving this compound?

A3: this compound is soluble in a variety of solvents. Solubility data from various suppliers is summarized in the table below. For biological experiments, it is common to prepare a concentrated stock solution in an organic solvent like DMSO or ethanol, which is then further diluted in an aqueous buffer or cell culture medium.

Data Presentation: this compound Solubility

SolventConcentration
WaterUp to 30 mg/mL[4] or 100 mM[5]
PBS (pH 7.2)Up to 25 mg/mL[4]
EthanolUp to 10 mg/mL[4]
DMSO10 mg/mL to 100 mg/mL[2][4]
DMFUp to 10 mg/mL[4]

Note: Sonication may be required to fully dissolve this compound in aqueous solutions.[6][7]

Troubleshooting Guides

Issue 1: Inconsistent or No Biological Activity

Potential Cause 1: Degraded this compound Solution

  • Recommendation: this compound in solution, particularly in aqueous buffers, is prone to hydrolysis of the acetyl group at the sn-2 position, rendering it inactive. Always prepare solutions fresh from a lyophilized powder. If using a stock solution, ensure it has been stored properly (aliquoted, -80°C) and for a minimal amount of time.

Potential Cause 2: Improper Dilution in Aqueous Media

  • Recommendation: When diluting a stock solution (e.g., in DMSO) into an aqueous buffer, ensure rapid and thorough mixing to prevent precipitation of the lipid. The final concentration of the organic solvent should be kept to a minimum (typically <0.5%) and a vehicle control should always be included in the experiment.

Potential Cause 3: Aggregation and Micelle Formation

Issue 2: High Background Signal or Off-Target Effects

Potential Cause 1: Impurities in the this compound Preparation

  • Recommendation: Commercially available this compound is typically of high purity (≥98%). However, impurities can still be present. The most common and problematic impurity is lyso-PAF (1-O-hexadecyl-sn-glycero-3-phosphocholine), the inactive precursor and degradation product. Another potential impurity is isobaric lysophosphatidylcholine (B164491) (LPC), which can interfere with some analytical methods.[9] If you suspect impurities are affecting your results, you can perform quality control checks using TLC or LC-MS/MS as described in the experimental protocols section.

Potential Cause 2: Oxidation of this compound

  • Recommendation: Although the ether linkage at the sn-1 position is stable, other parts of the molecule can be susceptible to oxidation, which can lead to PAF-like molecules with altered activity. To minimize oxidation, use high-purity, degassed solvents, and consider adding an antioxidant like BHT (butylated hydroxytoluene) to organic stock solutions, especially for long-term storage.

Experimental Protocols

Protocol 1: Quality Control of this compound by Thin-Layer Chromatography (TLC)

This protocol allows for a rapid, qualitative assessment of this compound purity and can help identify the presence of lyso-PAF.

  • Materials:

    • Silica gel 60 TLC plates

    • Developing tank

    • Mobile Phase: Chloroform (B151607):Methanol:Water (65:35:6, v/v/v)

    • Visualization reagent: Molybdenum blue spray reagent or iodine vapor

    • This compound sample and a lyso-PAF standard (if available)

  • Methodology:

    • Prepare the mobile phase and pour it into the developing tank. Place a piece of filter paper in the tank to ensure saturation of the atmosphere with solvent vapors. Cover and let it equilibrate for at least 30 minutes.

    • Dissolve a small amount of your this compound in chloroform or another suitable solvent.

    • Using a capillary tube, spot a small amount of the this compound solution onto the origin line of the TLC plate. If you have a lyso-PAF standard, spot it in an adjacent lane.

    • Place the TLC plate in the equilibrated developing tank and allow the solvent front to migrate up the plate until it is about 1 cm from the top.

    • Remove the plate from the tank and immediately mark the solvent front with a pencil. Allow the plate to dry completely.

    • Visualize the spots using your chosen method. With molybdenum blue, phospholipids (B1166683) will appear as blue-black spots.

    • Calculate the Retention Factor (Rf) for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front). This compound will have a higher Rf value than the more polar lyso-PAF. The presence of a significant spot at the Rf of lyso-PAF indicates degradation.

Protocol 2: Purity Analysis by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method provides a more quantitative assessment of this compound purity.

  • Materials:

    • HPLC system with a UV or evaporative light scattering detector (ELSD)

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

    • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Methodology:

    • Dissolve the this compound sample in the mobile phase or a compatible solvent.

    • Set up a gradient elution program. A typical gradient might be:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 100% B (linear gradient)

      • 25-30 min: 100% B

      • 30.1-35 min: 30% B (re-equilibration)

    • Set the flow rate to 1.0 mL/min and the column temperature to 35-40°C.

    • Inject the sample and monitor the elution profile. This compound will elute as a single major peak. Any earlier eluting peaks could correspond to more polar impurities like lyso-PAF.

    • The purity can be estimated by integrating the peak areas.

Protocol 3: Sensitive Detection and Quantification by LC-MS/MS

This is a highly sensitive and specific method for the quantification of this compound, particularly in biological samples. This protocol is adapted from a published method.[9]

  • Instrumentation:

    • Liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatography:

    • Column: C18 monolithic column

    • Mobile Phase A: Methanol/Water/Acetonitrile (57:23:20) with 10 mM ammonium (B1175870) acetate

    • Mobile Phase B: Methanol with 10 mM ammonium acetate

    • Flow rate: 300 µL/min

    • Gradient:

      • 0-10 min: 100% A

      • 10-15 min: Linear gradient to 20% B

      • 15-16 min: Linear gradient to 100% B

      • 16-26 min: 100% B

  • Mass Spectrometry (Negative Ion Mode):

    • Detection Mode: Selected Reaction Monitoring (SRM)

    • SRM Transition for this compound: m/z 582.5 → 466.4

    • This method is effective at distinguishing this compound from isobaric lysophosphatidylcholines.[9]

Mandatory Visualizations

C16_PAF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space C16_PAF This compound PAFR PAFR (GPCR) C16_PAF->PAFR G_Protein G Protein PAFR->G_Protein PLC PLC G_Protein->PLC PKC PKC PLC->PKC DAG, IP3 MAPK_Cascade MAPK/ERK Cascade PKC->MAPK_Cascade Cellular_Response Cellular Response (e.g., Platelet Aggregation, Inflammation) MAPK_Cascade->Cellular_Response

Caption: this compound Signaling Pathway.

QC_Workflow cluster_results Purity Assessment start This compound Sample dissolve Dissolve in Appropriate Solvent start->dissolve tlc TLC Analysis (Qualitative Check) dissolve->tlc hplc RP-HPLC Analysis (Quantitative Purity) dissolve->hplc lcms LC-MS/MS Analysis (High Sensitivity/Identification) dissolve->lcms pass Purity ≥98% No significant degradation tlc->pass Single spot correct Rf fail Impurity/Degradation Detected tlc->fail Multiple spots hplc->pass Single major peak hplc->fail Multiple peaks lcms->pass Correct mass and fragmentation lcms->fail Unexpected masses proceed Proceed with Experiment pass->proceed troubleshoot Troubleshoot: - Discard sample - Further purification fail->troubleshoot

Caption: Quality Control Workflow for this compound.

References

appropriate storage conditions for C16-PAF

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the appropriate storage, handling, and use of C16-Platelet-Activating Factor (C16-PAF).

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for solid this compound?

A1: Solid this compound should be stored at -20°C.[1] Some suppliers suggest that it can be stored for up to 3 years at this temperature.[2] For long-term stability, it is recommended to desiccate the compound.

Q2: How should I store this compound in solution?

A2: The storage of this compound in solution depends on the solvent and the desired storage duration. For short-term storage of one month, solutions can be stored at -20°C. For longer-term storage up to six months, it is recommended to store solutions at -80°C.[3] It is advisable to store solutions under an inert gas like nitrogen.[3] Due to the potential for instability in solution, it is often recommended to prepare solutions fresh or to purchase small, pre-packaged sizes and repackage upon receipt.[4]

Q3: What are the recommended solvents for dissolving this compound?

A3: this compound is soluble in a variety of solvents. It is soluble in water up to 100 mM.[1][5] It is also soluble in organic solvents such as DMSO, DMF, and ethanol.[4] For in vitro experiments, DMSO is a common solvent, with solubility up to 100 mg/mL (190.96 mM), though ultrasonic assistance may be needed.[3] For in vivo studies, complex solvent systems involving DMSO, PEG300, Tween 80, and water or corn oil may be used.[4]

Q4: How should I handle this compound to ensure its stability and activity?

A4: this compound is a lipid and can be susceptible to degradation. To ensure its stability, it is important to handle it properly. When preparing solutions, it is recommended to use freshly opened, anhydrous solvents, as hygroscopic DMSO can impact solubility.[3] For in vivo experiments, it is best to prepare the working solution fresh on the day of use.[3] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[3]

Troubleshooting Guide

Issue 1: Inconsistent or no cellular response to this compound treatment.

  • Question: I am not observing the expected cellular response (e.g., MAPK/ERK activation) after treating my cells with this compound. What could be the problem?

  • Answer: There are several potential reasons for a lack of cellular response:

    • Improper Storage: this compound is sensitive to degradation. Ensure that both the solid compound and any stock solutions have been stored at the correct temperatures (-20°C or -80°C) and protected from moisture.[1][3]

    • Solution Instability: Solutions of this compound can be unstable.[4] It is highly recommended to use freshly prepared solutions for each experiment.

    • Cell Passage Number: The responsiveness of cells can change with high passage numbers. Ensure you are using cells within a consistent and optimal passage range.

    • Receptor Expression: The target cells must express the Platelet-Activating Factor Receptor (PAFR) for this compound to elicit a response.[3] Verify PAFR expression in your cell line.

    • Incorrect Concentration: The effective concentration of this compound can vary between cell types. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Concentrations in the range of 0.5-1.5 µM have been shown to be effective in some cell lines.[3]

Issue 2: High background signal in my cell-based assay.

  • Question: I am observing a high background signal in my control (untreated) cells in my assay. How can I reduce this?

  • Answer: High background can be caused by several factors:

    • Serum in Media: Components in serum can sometimes activate signaling pathways. For acute stimulation experiments, it is often recommended to serum-starve the cells for a period (e.g., overnight) before treatment with this compound.

    • Cell Health: Unhealthy or stressed cells can exhibit aberrant signaling. Ensure your cells are healthy and not overly confluent before starting the experiment.

    • Contamination: Mycoplasma or other microbial contamination can affect cellular signaling. Regularly test your cell cultures for contamination.

Issue 3: Poor solubility or precipitation of this compound in my media.

  • Question: When I add my this compound stock solution to my cell culture media, I see a precipitate. What should I do?

  • Answer: Precipitation can occur if the final solvent concentration is too high or if the this compound concentration exceeds its solubility in the final medium.

    • Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent toxicity and precipitation.

    • Serial Dilutions: Prepare intermediate dilutions of your this compound stock in a suitable solvent before adding it to the final culture medium.

    • Sonication: As a last resort, gentle sonication of the final solution may help to dissolve any precipitate, but be cautious as this can also affect cell viability.[2]

Data Presentation

Table 1: Storage and Stability of this compound

FormStorage TemperatureRecommended Solvent(s)DurationStability Notes
Solid (Powder)-20°CN/AUp to 4 yearsDesiccate for long-term storage.[4]
In Solution-20°CDMSO, Water, EthanolUp to 1 monthStore under nitrogen for best results.[3]
In Solution-80°CDMSO, Water, EthanolUp to 6 monthsRecommended for longer-term storage.[3]

Experimental Protocols

Protocol: this compound-Induced MAPK/ERK Activation in Cultured Cells (via Western Blot)

This protocol describes a method to assess the activation of the MAPK/ERK signaling pathway in response to this compound treatment by measuring the phosphorylation of ERK1/2.

Materials:

  • This compound

  • Cell line known to express PAFR (e.g., HEK293, HeLa, or specific neuronal cells)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total-ERK1/2

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Seeding:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

    • Incubate the cells in complete medium at 37°C in a 5% CO₂ incubator.

  • Serum Starvation:

    • Once cells reach the desired confluency, aspirate the complete medium.

    • Wash the cells once with sterile PBS.

    • Add serum-free medium and incubate for 12-24 hours. This step helps to reduce basal levels of ERK phosphorylation.

  • This compound Preparation and Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., 10 mM in DMSO).

    • On the day of the experiment, prepare fresh working solutions of this compound in serum-free medium at the desired final concentrations (e.g., 0 µM, 0.1 µM, 1 µM, 10 µM).

    • Aspirate the serum-free medium from the cells and add the this compound working solutions.

    • Incubate for the desired time (a time course of 5, 15, 30, and 60 minutes is recommended to capture peak phosphorylation).

  • Cell Lysis:

    • Following treatment, place the plates on ice and aspirate the medium.

    • Wash the cells once with ice-cold PBS.

    • Add ice-cold lysis buffer to each well and scrape the cells.

    • Transfer the cell lysates to pre-chilled microcentrifuge tubes.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Apply the chemiluminescent substrate and visualize the bands using an imaging system.

    • Strip the membrane and re-probe with the primary antibody against total-ERK1/2 to normalize for protein loading.

Mandatory Visualization

C16_PAF_Signaling_Pathway C16_PAF This compound PAFR PAFR (G-protein coupled receptor) C16_PAF->PAFR G_Protein Gq/Gi PAFR->G_Protein activates PLC PLC G_Protein->PLC activates PKC PKC PLC->PKC activates Ras Ras PKC->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Cellular_Response Cellular Response (Proliferation, Inflammation) ERK->Cellular_Response leads to

Caption: this compound signaling through the MAPK/ERK pathway.

References

handling and safety precautions for C16-PAF

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information for researchers, scientists, and drug development professionals working with C16-PAF (1-O-hexadecyl-2-O-acetyl-sn-glycero-3-phosphocholine). It includes detailed handling and safety protocols, troubleshooting advice for common experimental issues, and answers to frequently asked questions.

Safety & Handling FAQs

This section addresses critical safety and handling precautions that must be observed when working with this compound.

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a harmful substance. Based on available safety information, it is associated with the following risks:

  • Harmful if swallowed.

  • Irritating to the skin.

  • Potential for serious health damage through prolonged exposure via inhalation or ingestion.

  • There is limited evidence of carcinogenic effects.

Always consult the most recent Safety Data Sheet (SDS) from your supplier before beginning any work.

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: Appropriate PPE must be worn at all times when handling this compound, particularly in its solid, powdered form. This includes:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Lab Coat: A standard lab coat should be worn to protect from skin contact.

  • Eye Protection: Safety glasses or goggles are required to prevent eye exposure.

  • Respiratory Protection: When handling the powdered form where dust may be generated, a dust mask or respirator should be used to avoid inhalation.

PPE_Workflow cluster_prep Preparation Phase cluster_solid Solid Form cluster_solution Solution Form Start Start: Handling this compound Assess Assess Task: Weighing solid or handling solution? Start->Assess Weigh Weigh Solid this compound Assess->Weigh Solid Pipette Pipette this compound Solution Assess->Pipette Solution PPE_Solid Required PPE: - Gloves - Lab Coat - Eye Protection - Dust Mask Weigh->PPE_Solid End Proceed with Experiment PPE_Solid->End PPE_Solution Required PPE: - Gloves - Lab Coat - Eye Protection Pipette->PPE_Solution PPE_Solution->End

Fig. 1: PPE decision workflow for handling this compound.

Q3: How should I respond to an accidental exposure?

A3: In case of accidental exposure, follow these first-aid measures immediately:

  • Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

  • Ingestion: If swallowed, wash out the mouth with water, provided the person is conscious. Do not induce vomiting. Seek immediate medical attention.

Q4: What are the proper storage and disposal procedures for this compound?

A4: Proper storage is crucial for maintaining the compound's stability and ensuring safety.

  • Storage: The lyophilized solid should be stored at -20°C for long-term stability (≥ 4 years).[1]

  • Disposal: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste. Do not allow it to enter the environment.

Compound Stability & Solubility

This section provides data on the stability and solubility of this compound, which is critical for preparing stock solutions and ensuring experimental reproducibility.

Q5: How should I prepare and store stock solutions of this compound?

A5: this compound solutions are known to be unstable.[2] It is highly recommended to prepare solutions fresh for each experiment.[2] If storage is necessary, aliquot the solution into small, single-use volumes and store under an inert gas (e.g., nitrogen or argon).[3]

  • Aqueous Solutions: Stable for up to 3 days when stored at -20°C.[4]

  • Ethanol Solutions: Stable for up to 3 months when stored at -70°C.

Q6: What are the recommended solvents for this compound?

A6: this compound is soluble in several common laboratory solvents. The approximate solubilities are summarized in the table below. If precipitation occurs during preparation, gentle heating or sonication can be used to aid dissolution.

SolventSolubilityReference
Water~30 mg/mL
DMSO~10-40 mg/mL
Ethanol~10 mg/mL
DMF~10 mg/mL
PBS (pH 7.2)~25 mg/mL

Experimental Troubleshooting

This section provides guidance on common issues encountered during experiments involving this compound.

Q7: My experimental results are inconsistent or show no effect. What could be the cause?

A7: Inconsistent results are often linked to the handling of this compound. Follow this troubleshooting workflow to identify the potential cause.

Troubleshooting_Workflow Start Start: Inconsistent Experimental Results Check_Solution Was the this compound solution prepared fresh? Start->Check_Solution Check_Storage How was the stock solution stored? Check_Solution->Check_Storage Yes Result_Degraded Root Cause: Compound likely degraded. Solutions are unstable. Check_Solution->Result_Degraded No Check_Purity Has the solid compound's purity been verified? Check_Storage->Check_Purity Properly Result_Improper_Storage Root Cause: Improper storage led to degradation (e.g., no inert gas, wrong temperature). Check_Storage->Result_Improper_Storage Improperly Result_Purity_Issue Root Cause: Compound purity may be compromised. Consider a new batch. Check_Purity->Result_Purity_Issue No Result_Other Consider other experimental variables (cell passage number, reagent quality, etc.). Check_Purity->Result_Other Yes

Fig. 2: Troubleshooting inconsistent this compound activity.

Q8: I'm observing high background signaling or off-target effects in my cell-based assays. Why might this be happening?

A8: High background can result from several factors:

  • Concentration: this compound is a potent lipid mediator. Ensure you are using the correct concentration range for your cell type, typically in the nanomolar to low micromolar range. A dose-response curve is essential to determine the optimal concentration.

  • Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO) can have independent effects on cells. Always include a vehicle control (solvent only) in your experimental design to account for these effects.

  • Serum in Media: Components in fetal bovine serum (FBS) or other sera can bind to or metabolize this compound, leading to variability. Consider running experiments in serum-free or reduced-serum media for a defined period.

Experimental Protocol Example

Protocol: Preparation of this compound for In Vitro Cell-Based Assays

This protocol provides a standardized method for preparing this compound solutions to treat cells in culture.

  • Aseptic Technique: Perform all steps in a sterile biological safety cabinet to prevent contamination.

  • Weighing: Carefully weigh the required amount of lyophilized this compound powder in a sterile microfuge tube. Due to its potency and potential hazards, handle the powder with care.

  • Reconstitution:

    • Prepare a high-concentration primary stock solution. For example, to make a 10 mM stock in DMSO, add the appropriate volume of sterile-filtered DMSO to the weighed powder.

    • Vortex thoroughly to ensure the compound is fully dissolved. Sonication can be used if necessary.

  • Serial Dilution:

    • From the primary stock, prepare an intermediate stock in a solvent compatible with your cell culture media (e.g., sterile PBS or serum-free media). This helps minimize the final concentration of the primary solvent (like DMSO) in the culture.

    • Perform further serial dilutions in your final cell culture media to achieve the desired working concentrations.

  • Vehicle Control: Prepare a vehicle control solution containing the same final concentration of the solvent(s) (e.g., DMSO, PBS) used for the this compound dilutions.

  • Cell Treatment: Add the final this compound dilutions and the vehicle control to your cell cultures and incubate for the desired experimental duration. For in vivo experiments, working solutions should be prepared fresh on the same day of use.

References

Validation & Comparative

A Comparative Analysis of C16-PAF and C18-PAF Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Platelet-activating factor (PAF) is a potent phospholipid mediator involved in a diverse range of physiological and pathological processes, including inflammation, allergic responses, and thrombosis. Naturally occurring PAF is typically a mixture of molecular species, with the most common having a 16-carbon (C16) or 18-carbon (C18) alkyl chain at the sn-1 position. This guide provides an objective comparison of the biological activities of C16-PAF (1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine) and C18-PAF (1-O-octadecyl-2-acetyl-sn-glycero-3-phosphocholine), supported by experimental data to aid researchers in selecting the appropriate molecule for their studies.

Quantitative Comparison of Biological Activities

The length of the alkyl chain at the sn-1 position significantly influences the biological potency of PAF. The following tables summarize the quantitative differences in the activities of this compound and C18-PAF across key biological assays.

Biological ActivityThis compoundC18-PAFKey Findings
Platelet Aggregation More PotentLess PotentThis compound is a more potent inducer of platelet aggregation compared to C18-PAF[1]. Specific EC50 values from direct comparative studies are not readily available in the reviewed literature.
Neutrophil Activation Potency varies by assayPotency varies by assayOne study indicates C18-PAF is a more potent chemoattractant for human neutrophils in a chemokinesis assay[2]. Another study suggests the rank order of chemotactic potency is this compound > C18-PAF for neutrophil migration[3].
Hypotensive Effect More PotentLess PotentThis compound is approximately 7-fold more potent as a renal vasodilator and hypotensive agent than C18-PAF in anesthetized rats[4].
Vascular Permeability Similar PotencySimilar PotencyIntradermal injections of both this compound and C18-PAF induce dose-dependent increases in weal volume and flare area, with no significant difference in their potency[2].
Macrophage Activation EquipotentEquipotentThis compound and C18-PAF are equipotent in activating guinea pig macrophages.

Experimental Methodologies

Detailed protocols for the key assays used to compare this compound and C18-PAF are provided below.

Platelet Aggregation Assay (Light Transmittance Aggregometry)

This method measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate.

  • Blood Collection: Draw whole blood from healthy, fasting human donors into tubes containing 3.8% sodium citrate (B86180) (9:1 blood to citrate ratio).

  • PRP Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP). Centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 10 minutes to obtain platelet-poor plasma (PPP), which is used as a reference.

  • Platelet Count Standardization: Adjust the platelet count in the PRP to a standard concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

  • Aggregation Measurement:

    • Pre-warm the PRP sample to 37°C.

    • Place the cuvette with PRP into the aggregometer and establish a baseline reading (0% aggregation). Use a PPP-filled cuvette for the 100% aggregation reference.

    • Add the desired concentration of this compound or C18-PAF to the PRP with constant stirring.

    • Record the change in light transmittance over time. The maximum aggregation is determined from the aggregation curve.

  • Data Analysis: Calculate the EC50 value, which is the concentration of the agonist that produces 50% of the maximal aggregation response.

Neutrophil Chemotaxis Assay (Boyden Chamber Assay)

This assay assesses the directed migration of neutrophils towards a chemoattractant.

  • Neutrophil Isolation: Isolate neutrophils from human peripheral blood using density gradient centrifugation (e.g., with Ficoll-Paque) followed by dextran (B179266) sedimentation to remove red blood cells.

  • Assay Setup:

    • Use a Boyden chamber, which consists of an upper and a lower compartment separated by a microporous membrane (typically 3-5 µm pore size).

    • Place the chemoattractant solution (this compound or C18-PAF at various concentrations in assay medium) in the lower compartment.

    • Add the suspension of isolated neutrophils in assay medium to the upper compartment.

  • Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO₂ for a defined period (e.g., 60-90 minutes) to allow neutrophils to migrate through the membrane towards the chemoattractant.

  • Quantification of Migration:

    • After incubation, remove the membrane.

    • Fix and stain the migrated cells on the lower side of the membrane.

    • Count the number of migrated neutrophils in several high-power fields under a microscope.

  • Data Analysis: Express the results as the number of migrated cells per high-power field or as a chemotactic index (the ratio of migrated cells in the presence of a chemoattractant to the number of cells that migrated in the presence of control medium). Determine the EC50 value for chemotaxis.

Visualizing the Molecular Mechanisms

The following diagrams illustrate the key signaling pathway activated by PAF and the general workflows of the experimental procedures described.

PAF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PAFR PAF Receptor (PAFR) Gq Gq PAFR->Gq Activation PLC PLC Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC Activation DAG->PKC Cellular_Response Cellular Response (e.g., Platelet Aggregation, Neutrophil Activation) Ca_release->Cellular_Response PKC->Cellular_Response PAF This compound or C18-PAF PAF->PAFR Binding

Caption: PAF signaling pathway upon binding to its receptor.

Platelet_Aggregation_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay A Whole Blood Collection B Centrifugation (Low Speed) A->B C PRP Isolation B->C D Centrifugation (High Speed) B->D F Platelet Count Standardization C->F E PPP Isolation D->E E->F G Pre-warm PRP to 37°C F->G H Establish Baseline in Aggregometer G->H I Add C16/C18-PAF H->I J Record Light Transmittance I->J K Analyze Aggregation Curve J->K

Caption: Workflow for Platelet Aggregation Assay.

Neutrophil_Chemotaxis_Workflow cluster_prep_neutrophil Neutrophil Preparation cluster_assay_chemotaxis Boyden Chamber Assay A Peripheral Blood Collection B Density Gradient Centrifugation A->B C Neutrophil Isolation B->C E Add Neutrophils to Upper Chamber C->E D Add Chemoattractant (C16/C18-PAF) to Lower Chamber D->E F Incubate at 37°C E->F G Fix and Stain Migrated Cells F->G H Count Migrated Cells G->H

Caption: Workflow for Neutrophil Chemotaxis Assay.

References

A Comparative Analysis of C16-PAF and Lysophosphatidylcholine (LPC) Signaling in Cellular Activation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced signaling pathways of lipid mediators is paramount. This guide provides a comprehensive comparison of two such molecules: C16-Platelet-Activating Factor (C16-PAF) and Lysophosphatidylcholine (LPC). While both are implicated in inflammatory processes, their signaling mechanisms and potencies exhibit key distinctions.

This guide synthesizes experimental data to objectively compare the performance of this compound and LPC in initiating cellular responses. It delves into their respective receptors, downstream signaling cascades, and the quantitative aspects of their activity. Detailed experimental protocols for key assays are also provided to support further research in this area.

At a Glance: Key Differences in Signaling

FeatureC16-Platelet-Activating Factor (this compound)Lysophosphatidylcholine (LPC)
Primary Receptor Platelet-Activating Factor Receptor (PAFR)G protein-coupled receptor G2A, GPR55, Toll-like receptors (TLRs). May also indirectly act via PAFR.
Signaling Potency High potency, active at nanomolar concentrations.Generally lower potency, active at micromolar concentrations.
Primary Downstream Pathways G-protein activation (Gi, Gq, G12/13), PLC, MAPK/ERK, PI3K/Akt, Calcium mobilization, NF-κB.PKC, MAPK/ERK, NF-κB, Calcium mobilization.
Key Biological Effects Platelet aggregation, inflammation, vascular permeability, chemotaxis, apoptosis (isoform-dependent).Inflammation, cytokine release, monocyte chemotaxis, apoptosis, endothelial cell activation.

Signaling Pathways: A Visual Comparison

The signaling cascades initiated by this compound and LPC, while sharing some common downstream effectors, are initiated through distinct receptor interactions.

digraph "C16_PAF_Signaling" {
  graph [rankdir="LR", splines=ortho, nodesep=0.4];
  node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.1];
  edge [arrowsize=0.7, fontname="Arial", fontsize=9];

// Nodes C16_PAF [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PAFR [label="PAFR", style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G_protein [label="Gαq/11, Gαi", style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"]; PLC [label="PLC", style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; IP3_DAG [label="IP3 / DAG", style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; Ca_mobilization [label="Ca²⁺ Mobilization", style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; PKC [label="PKC", style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; MAPK_ERK [label="MAPK/ERK\nPathway", style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K_Akt [label="PI3K/Akt\nPathway", style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; Cellular_Response [label="Cellular Response\n(Inflammation, etc.)", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges C16_PAF -> PAFR [label="Binds"]; PAFR -> G_protein [label="Activates"]; G_protein -> PLC [label="Activates"]; PLC -> IP3_DAG [label="Generates"]; IP3_DAG -> Ca_mobilization; IP3_DAG -> PKC; G_protein -> PI3K_Akt; PKC -> MAPK_ERK; PI3K_Akt -> MAPK_ERK; Ca_mobilization -> Cellular_Response; MAPK_ERK -> Cellular_Response; }

Figure 2: LPC Signaling Pathways.

Quantitative Comparison of Signaling Events

A direct quantitative comparison of this compound and LPC signaling highlights the significantly higher potency of this compound.

Signaling EventThis compound (EC50)LPC (Effective Concentration)Cell TypeReference
ERK1/2 Phosphorylation 13-30 nMNot directly comparedBovine Neutrophils[1]
Cytokine Release (IFN-γ, TNF-α) 1 µg/ml (~1.9 µM)5 µMHuman PBMC[2][3]

Note: The pro-inflammatory effects of some commercial LPC preparations have been attributed to contamination with PAF or PAF-like lipids.[4] Studies have shown that the induction of cytokines like IFN-γ and TNF-α by LPC can be inhibited by a specific PAF receptor antagonist, WEB 2170, suggesting that at least some of LPC's inflammatory actions may be mediated indirectly through the PAF receptor.[2][3][5][6]

Experimental Protocols

To facilitate reproducible research, detailed protocols for key assays used to study this compound and LPC signaling are provided below.

Intracellular Calcium Mobilization Assay

This protocol is for measuring changes in intracellular calcium concentration in response to agonist stimulation using a fluorescent dye like Fura-2 AM or Indo-1 AM.

```dot digraph "Calcium_Mobilization_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.1]; edge [arrowsize=0.7, fontname="Arial", fontsize=9];

// Nodes start [label="Start: Cell Culture", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cell_prep [label="Cell Preparation\n(Harvesting & Washing)", fillcolor="#F1F3F4", fontcolor="#202124"]; dye_loading [label="Dye Loading\n(e.g., Fura-2 AM)", fillcolor="#FBBC05", fontcolor="#202124"]; incubation [label="Incubation\n(De-esterification)", fillcolor="#F1F3F4", fontcolor="#202124"]; washing [label="Washing", fillcolor="#F1F3F4", fontcolor="#202124"]; resuspension [label="Resuspension in\nAssay Buffer", fillcolor="#F1F3F4", fontcolor="#202124"]; measurement [label="Fluorescence Measurement\n(Baseline)", fillcolor="#34A853", fontcolor="#FFFFFF"]; agonist_addition [label="Agonist Addition\n(this compound or LPC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; measurement2 [label="Fluorescence Measurement\n(Post-stimulation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; data_analysis [label="Data Analysis\n(Ratio of Emission Wavelengths)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> cell_prep; cell_prep -> dye_loading; dye_loading -> incubation; incubation -> washing; washing -> resuspension; resuspension -> measurement; measurement -> agonist_addition; agonist_addition -> measurement2; measurement2 -> data_analysis; data_analysis -> end; }

References

A Comparative Guide to C16-PAF Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding affinity of C16-PAF (1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine) to its receptor, the Platelet-Activating Factor Receptor (PAFR), alongside other relevant ligands. The information presented is supported by experimental data to aid in the evaluation and selection of compounds for research and drug development purposes.

Introduction to this compound and its Receptor

This compound is a potent, naturally occurring phospholipid that acts as a signaling molecule by binding to the Platelet-Activating Factor Receptor (PAFR).[1] PAFR is a G-protein coupled receptor (GPCR) involved in a wide array of physiological and pathological processes, including inflammation, platelet aggregation, and allergic responses. The binding of an agonist like this compound to PAFR initiates a cascade of intracellular signaling events.

PAFR Signaling Pathway

Upon ligand binding, the PAFR undergoes a conformational change, leading to the activation of associated heterotrimeric G-proteins, primarily Gq and Gi. Activation of Gq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events lead to various cellular responses. The Gi pathway, on the other hand, can inhibit adenylyl cyclase, reducing cyclic AMP (cAMP) levels.

PAFR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol C16_PAF This compound PAFR PAFR C16_PAF->PAFR Gq Gαq PAFR->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response (e.g., Inflammation, Platelet Aggregation) Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

PAFR Signaling Pathway. This diagram illustrates the activation of the PAF receptor by this compound, leading to downstream signaling events.

Comparison of Binding Affinities

The binding affinity of a ligand to its receptor is a critical parameter for assessing its potency and potential therapeutic efficacy. This is often quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) determined through competitive binding assays.

CompoundLigand TypeKi (nM)IC50 (nM)Experimental System
This compound Agonist---
C18-PAF Agonist--Less potent than this compound in platelet aggregation[2]
WEB 2086 (Apafant) Antagonist9.9-Human PAF receptors[3]
1533,000Human platelets[4]
CV-3988 Antagonist12079Rabbit platelets[5]
-160Human platelets[5]
-180Guinea-pig platelets[5]
Rupatadine Antagonist--Dual H1 and PAF receptor antagonist[6]
BN 52021 (Ginkgolide B) Antagonist--PAF receptor antagonist

Note: Direct comparison of absolute values should be made with caution due to variations in experimental conditions, tissues, and species used across different studies.

Experimental Protocols

Radioligand Competitive Binding Assay for PAFR

This protocol describes a common method for determining the binding affinity of a test compound for the PAF receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the Ki of a test compound for the PAF receptor.

Materials:

  • Cell membranes expressing PAFR (e.g., from platelets or transfected cell lines)

  • Radiolabeled PAFR ligand (e.g., [³H]-C16-PAF or a radiolabeled antagonist like [³H]-WEB 2086)

  • Unlabeled this compound (for determining non-specific binding)

  • Test compounds

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.25% BSA, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Workflow:

Competitive_Binding_Assay cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis A Prepare PAFR-expressing cell membranes D Incubate membranes, radioligand, and test compound/buffer A->D B Prepare serial dilutions of test compound B->D C Prepare radiolabeled ligand solution C->D E Rapidly filter mixture through glass fiber filters D->E F Wash filters to remove unbound radioligand E->F G Place filters in scintillation cocktail F->G H Quantify radioactivity using a scintillation counter G->H I Calculate IC50 and Ki values H->I

Experimental Workflow for a Competitive Binding Assay.

Procedure:

  • Membrane Preparation: Homogenize cells or tissues expressing PAFR in a suitable buffer and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • PAFR-containing membranes.

    • A fixed concentration of the radiolabeled ligand.

    • Increasing concentrations of the unlabeled test compound.

    • For total binding, add assay buffer instead of the test compound.

    • For non-specific binding, add a high concentration of unlabeled this compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Conclusion

The validation of this compound receptor binding affinity is crucial for understanding its biological role and for the development of novel therapeutics targeting the PAFR. This guide provides a comparative overview of the binding affinities of this compound and other PAFR ligands, along with a detailed protocol for a standard competitive binding assay. The provided data and methodologies can serve as a valuable resource for researchers in the field.

References

Confirming C16-PAF Activity: A Comparative Guide to Specific Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of specific inhibitors used to confirm the activity of C16-Platelet-Activating Factor (C16-PAF), a potent phospholipid mediator involved in a diverse range of physiological and pathological processes. By presenting supporting experimental data, detailed protocols, and clear visualizations, this document aims to be an essential resource for researchers investigating PAF signaling and developing novel therapeutics.

This compound and Its Biological Significance

This compound (1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine) is a naturally occurring, potent lipid mediator.[1] It is produced by various inflammatory cells and exerts its effects by binding to the G-protein coupled PAF receptor (PAF-R).[1] This interaction triggers a cascade of intracellular signaling events, leading to a wide array of biological responses, including platelet aggregation, neutrophil chemotaxis, increased vascular permeability, and hypotension.[1] Given its central role in inflammation, allergy, and thrombosis, the modulation of this compound activity is a significant area of research.

Alternatives for Comparison: C18-PAF and Lysophosphatidylcholine (LPC)

To provide a comprehensive performance comparison, this guide evaluates this compound activity against two key alternatives:

  • C18-PAF: A structural homolog of this compound with an 18-carbon alkyl chain at the sn-1 position. While both activate the PAF receptor, their potencies can differ depending on the biological assay.

  • Lysophosphatidylcholine (LPC): A precursor in the biosynthesis of PAF, LPC has been reported to exhibit some PAF-like pro-inflammatory activities, potentially through the PAF receptor. However, some studies suggest this activity may be due to contamination with PAF or a PAF-like mimetic.

Specific Inhibitors of this compound Activity

The confirmation of this compound's biological functions relies heavily on the use of specific antagonists that block its interaction with the PAF receptor. This guide focuses on three well-characterized inhibitors:

  • WEB 2086 (Apafant): A thieno-triazolodiazepine that acts as a potent and selective PAF-R antagonist.

  • CV-3988: A structural analog of PAF that competitively inhibits PAF-R binding.

  • Ginkgolide B (BN 52021): A terpenoid isolated from the Ginkgo biloba tree, known for its specific PAF-R antagonistic properties.

Quantitative Comparison of Inhibitor Potency

The following tables summarize the inhibitory potency of WEB 2086, CV-3988, and Ginkgolide B in various in vitro and in vivo assays.

InhibitorAssaySpeciesIC50 / Ki ValueReference
WEB 2086 PAF-induced Platelet AggregationHumanIC50: 0.17 µM
PAF-induced Neutrophil AggregationHumanIC50: 0.36 µM
[3H]-PAF Binding to PlateletsHumanKi: 15 nM
CV-3988 PAF-induced Platelet AggregationRabbitIC50: 3-30 µM
[3H]-PAF Binding to PlateletsRabbitIC50: 7.9 x 10⁻⁸ M, Ki: 1.2 x 10⁻⁷ M
[3H]-PAF Binding to PlateletsHumanIC50: 1.6 x 10⁻⁷ M
Ginkgolide B PAF-induced Platelet AggregationHumanIC50: 2.5 µg/ml
(BN 52021)[3H]-PAF Binding to NeutrophilsHumanKi: 1.3 x 10⁻⁶ M
PAF-induced Neutrophil ChemotaxisHumanIC50: 2.3 x 10⁻⁵ M

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental designs, the following diagrams are provided in Graphviz DOT language.

This compound Signaling Pathway

C16_PAF This compound PAFR PAF Receptor (PAF-R) G-protein coupled C16_PAF->PAFR Binds to G_protein Gq Protein PAFR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Responses (Platelet Aggregation, Neutrophil Chemotaxis, Inflammation) Ca_release->Cellular_Response PKC->Cellular_Response Inhibitors Specific Inhibitors (WEB 2086, CV-3988, Ginkgolide B) Inhibitors->PAFR Block binding

Caption: Simplified signaling pathway of this compound via its receptor.

Experimental Workflow: In Vitro Inhibitor Screening

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_cells Prepare Target Cells (e.g., Platelets, Neutrophils) incubate Pre-incubate Cells with Inhibitor prep_cells->incubate prep_inhibitor Prepare Serial Dilutions of Inhibitor prep_inhibitor->incubate prep_agonist Prepare this compound (Agonist) stimulate Stimulate with this compound prep_agonist->stimulate incubate->stimulate measure Measure Biological Response (e.g., Aggregation, Migration) stimulate->measure plot Plot Dose-Response Curve measure->plot calculate Calculate IC50 Value plot->calculate

Caption: General workflow for in vitro screening of this compound inhibitors.

Detailed Experimental Protocols

Platelet Aggregation Assay

This assay measures the ability of this compound to induce platelet aggregation and the inhibitory effect of specific antagonists.

Materials:

  • Platelet-rich plasma (PRP) or washed platelets

  • This compound

  • Specific inhibitor (WEB 2086, CV-3988, or Ginkgolide B)

  • Platelet aggregometer

  • Stir bars

  • Phosphate-buffered saline (PBS)

Protocol:

  • Prepare Platelets: Obtain PRP by centrifuging citrated whole blood at a low speed. To obtain washed platelets, further centrifuge the PRP and resuspend the platelet pellet in a suitable buffer.

  • Inhibitor Incubation: Place a defined volume of the platelet suspension into the aggregometer cuvette with a stir bar. Add the specific inhibitor at various concentrations and incubate for a specified time (e.g., 2-5 minutes) at 37°C.

  • Baseline Measurement: Place the cuvette in the aggregometer and establish a baseline reading.

  • Stimulation: Add a submaximal concentration of this compound to induce platelet aggregation.

  • Data Recording: Record the change in light transmission over time. The increase in light transmission corresponds to platelet aggregation.

  • Data Analysis: Determine the percentage of inhibition for each inhibitor concentration compared to the control (this compound alone) and calculate the IC50 value.

Neutrophil Chemotaxis Assay

This assay assesses the ability of this compound to attract neutrophils and the blocking effect of specific inhibitors.

Materials:

  • Isolated human neutrophils

  • This compound

  • Specific inhibitor (WEB 2086, CV-3988, or Ginkgolide B)

  • Boyden chamber or similar chemotaxis system with a porous membrane

  • Assay medium (e.g., HBSS with 0.1% BSA)

  • Staining solution for visualization (e.g., Diff-Quik)

  • Microscope

Protocol:

  • Neutrophil Isolation: Isolate neutrophils from fresh human blood using density gradient centrifugation.

  • Inhibitor Incubation: Pre-incubate the isolated neutrophils with various concentrations of the specific inhibitor.

  • Assay Setup: Place the chemoattractant (this compound) in the lower chamber of the Boyden apparatus. Place the porous membrane over the lower chamber.

  • Cell Seeding: Add the pre-incubated neutrophil suspension to the upper chamber.

  • Incubation: Incubate the chamber at 37°C in a humidified incubator for 1-2 hours to allow for cell migration.

  • Cell Staining and Counting: After incubation, remove the membrane, fix, and stain the cells that have migrated to the lower side of the membrane.

  • Data Analysis: Count the number of migrated cells in several high-power fields under a microscope. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

In Vivo PAF-Induced Hypotension

This assay evaluates the systemic effect of this compound on blood pressure and the protective effect of specific antagonists in an animal model.

Materials:

  • Anesthetized rats or guinea pigs

  • This compound

  • Specific inhibitor (WEB 2086, CV-3988, or Ginkgolide B)

  • Catheters for intravenous administration and blood pressure monitoring

  • Blood pressure transducer and recording system

  • Saline

Protocol:

  • Animal Preparation: Anesthetize the animal and insert catheters into a vein for drug administration and an artery for continuous blood pressure monitoring.

  • Baseline Measurement: Record the baseline mean arterial pressure (MAP).

  • Inhibitor Administration: Administer the specific inhibitor intravenously at a predetermined dose.

  • This compound Challenge: After a suitable interval, administer an intravenous bolus of this compound to induce hypotension.

  • Blood Pressure Monitoring: Continuously record the MAP throughout the experiment.

  • Data Analysis: Measure the maximum decrease in MAP following the this compound challenge in both control (vehicle-treated) and inhibitor-treated animals. Calculate the percentage of inhibition of the hypotensive response.

Conclusion

The confirmation of this compound activity is critically dependent on the use of specific and potent inhibitors. This guide has provided a comparative overview of three such inhibitors—WEB 2086, CV-3988, and Ginkgolide B—highlighting their potencies and providing detailed experimental protocols for their application. By utilizing these tools and methodologies, researchers can effectively investigate the multifaceted roles of this compound in health and disease, paving the way for the development of novel therapeutic strategies targeting the PAF signaling pathway.

References

Unraveling the Specificity of C16-PAF: A Comparative Analysis of Cross-Reactivity with Other Lipid Mediators

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of lipid mediators is paramount. This guide provides a comprehensive comparison of the cross-reactivity of 1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine (C16-PAF) with other key lipid signaling molecules, namely lysophosphatidic acid (LPA) and sphingosine-1-phosphate (S1P). The data presented underscores the high specificity of the platelet-activating factor (PAF) receptor for its endogenous ligand, a critical consideration in the development of targeted therapeutics.

Platelet-activating factor (PAF) is a potent phospholipid mediator involved in a myriad of physiological and pathological processes, including inflammation, thrombosis, and allergy.[1] Its biological effects are mediated through a specific G-protein coupled receptor, the PAF receptor (PAFR). The high affinity and specificity of this receptor for PAF, particularly this compound, are well-documented. This guide delves into the comparative binding and functional activity of this compound versus LPA and S1P to elucidate the degree of cross-reactivity at the PAFR.

Quantitative Comparison of Receptor Activation

The following table summarizes the available data on the activation potency of this compound, LPA, and S1P on the PAF receptor. The data consistently demonstrate the high specificity of the PAF receptor for this compound, with no significant activation observed for LPA or S1P at physiologically relevant concentrations.

Lipid MediatorReceptorAssay TypePotency (EC50/IC50/Ki)Reference
This compound PAF ReceptorPlatelet Aggregation~8 µM[2]
LPA PAF ReceptorCompetitive BindingNo significant competition[3]
S1P PAF ReceptorCompetitive BindingNo significant competition[3]

Note: The EC50 for this compound can vary depending on the cell type and assay conditions. The value presented is from a study on human platelet aggregation. The lack of specific binding data for LPA and S1P on the PAF receptor in the literature is itself an indicator of the receptor's high specificity.

Signaling Pathway of this compound

This compound initiates a cascade of intracellular events upon binding to its receptor, PAFR. This signaling is crucial for various cellular responses. The diagram below illustrates the canonical PAF signaling pathway.

PAF_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol C16_PAF This compound PAFR PAF Receptor (PAFR) C16_PAF->PAFR Binds Gq Gq PAFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Co-activates Cellular_Response Cellular Response (e.g., Platelet Aggregation, Inflammation) PKC->Cellular_Response Leads to

Figure 1: this compound Signaling Pathway.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used to assess the cross-reactivity of lipid mediators.

Radioligand Competitive Binding Assay

This assay is a fundamental method to determine the binding affinity of a ligand to its receptor.

Objective: To quantify the ability of unlabeled lipid mediators (LPA, S1P) to compete with a radiolabeled PAF analog for binding to the PAF receptor.

Materials:

  • Washed human or rabbit platelets (source of PAF receptors)

  • [³H]-PAF (radiolabeled ligand)

  • This compound (unlabeled standard)

  • LPA and S1P (test compounds)

  • Binding buffer (e.g., Tyrode's buffer with 0.25% BSA)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Platelet Preparation: Isolate platelets from whole blood by differential centrifugation and wash them to remove plasma components. Resuspend the washed platelets in the binding buffer to a specific concentration.

  • Assay Setup: In microcentrifuge tubes, combine the washed platelet suspension, a fixed concentration of [³H]-PAF, and varying concentrations of the unlabeled competitor (this compound, LPA, or S1P).

  • Incubation: Incubate the mixture at room temperature for a defined period (e.g., 30 minutes) to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters under vacuum. The filters will trap the platelets with bound radioligand, while the unbound radioligand passes through.

  • Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific [³H]-PAF binding against the logarithm of the competitor concentration. The concentration of the competitor that inhibits 50% of the specific [³H]-PAF binding is the IC50 value.

Binding_Assay_Workflow start Start platelet_prep Prepare Washed Platelet Suspension start->platelet_prep assay_setup Set up Assay: Platelets + [³H]-PAF + Unlabeled Competitor platelet_prep->assay_setup incubation Incubate to Reach Equilibrium assay_setup->incubation filtration Rapid Filtration through Glass Fiber Filters incubation->filtration washing Wash Filters filtration->washing quantification Quantify Radioactivity (Scintillation Counting) washing->quantification data_analysis Analyze Data: Calculate IC50 quantification->data_analysis end End data_analysis->end

Figure 2: Radioligand Binding Assay Workflow.
Platelet Aggregation Assay

This functional assay measures the ability of a lipid mediator to induce platelet aggregation, a key physiological response to PAF.

Objective: To determine the concentration-dependent effect of this compound, LPA, and S1P on platelet aggregation.

Materials:

  • Platelet-rich plasma (PRP) or washed platelets

  • Aggregometer

  • This compound, LPA, S1P

  • Saline or appropriate buffer

Procedure:

  • PRP Preparation: Obtain PRP by centrifuging citrated whole blood at a low speed.

  • Aggregometer Setup: Calibrate the aggregometer using PRP (0% aggregation) and platelet-poor plasma (100% aggregation).

  • Assay: Place a cuvette with PRP in the aggregometer and add a stir bar. After establishing a stable baseline, add a known concentration of the lipid mediator (this compound, LPA, or S1P).

  • Measurement: Record the change in light transmission as platelets aggregate.

  • Data Analysis: Determine the maximal aggregation percentage for each concentration of the lipid mediator. Plot the aggregation response against the logarithm of the agonist concentration to determine the EC50 value.

Conclusion

The data and experimental evidence overwhelmingly support the high specificity of the PAF receptor for this compound. Lipid mediators such as LPA and S1P, despite being critical signaling molecules in their own right, do not exhibit significant cross-reactivity with the PAF receptor. This high degree of specificity is fundamental to the distinct physiological roles of these lipid mediator systems and is a key principle for the design of selective therapeutic agents targeting the PAF signaling pathway. Researchers can confidently utilize this compound as a specific tool to probe PAF receptor function with minimal off-target effects from LPA or S1P.

References

A Comparative Guide to Synthetic vs. Naturally Derived C16-Platelet-Activating Factor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of key bioactive lipids is paramount. This guide provides an objective comparison of synthetic and naturally derived C16-Platelet-Activating Factor (C16-PAF), a potent phospholipid mediator critical in various physiological and pathological processes.

This compound, or 1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine, is a naturally occurring signaling molecule.[1] In laboratory and clinical research, chemically synthesized this compound is widely utilized. The primary assumption is that the synthetic version is structurally and functionally identical to the endogenous molecule, thereby providing a reliable substitute for in vitro and in vivo studies. This guide will delve into the characteristics and biological activities of this compound, presenting data applicable to both forms.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These characteristics are identical for both synthetic and high-purity naturally derived this compound.

PropertyValue
Chemical Formula C₂₆H₅₄NO₇P[1]
Molecular Weight 523.7 g/mol [1]
CAS Number 74389-68-7[1]
Appearance Lyophilized powder[1]
Solubility Soluble in Water (to 100 mM), DMSO (10 mg/ml), Ethanol (10 mg/ml), and PBS (pH 7.2) (25 mg/ml)[1]
Storage Recommended storage at -20°C[1]
Biological Activity and Performance Data

This compound is a potent lipid mediator involved in a wide array of biological responses, primarily through its interaction with the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor.[2][3] Its activity is defined by its ability to trigger specific cellular responses. The following table summarizes key biological activities, which are benchmarks for assessing the performance of any this compound preparation, whether of natural or synthetic origin.

Biological ActivityDescription
Platelet Aggregation This compound is a powerful inducer of platelet aggregation and degranulation.[4] It is noted to be a more potent mediator of platelet aggregation than the C18 variant of PAF.[1]
Inflammatory Response It is a key mediator in inflammation, stimulating the migration of neutrophils and the production of reactive oxygen species and IL-6 in human macrophages.[1]
Vascular Permeability This compound is known to induce increased vascular permeability.[2][5]
Cell Signaling As a potent activator of MAPK and MEK/ERK pathways, this compound plays a role in cell proliferation and survival.[2][6] It can also exhibit anti-apoptotic effects by inhibiting caspase-dependent cell death through PAFR activation.[2]
Neuronal Effects In neuronal cells, this compound can elicit concentration-dependent cell loss in the absence of PAFR.[2]

Experimental Protocols

To ensure the biological activity of a given batch of this compound (synthetic or natural), standardized experimental protocols are essential. Below are detailed methodologies for key assays.

Platelet Aggregation Assay

This assay is fundamental for determining the potency of this compound.

Objective: To measure the ability of this compound to induce platelet aggregation in a sample of platelet-rich plasma (PRP).

Methodology:

  • Preparation of Platelet-Rich Plasma (PRP):

    • Draw whole blood from a healthy donor into a tube containing an anticoagulant (e.g., 3.2% sodium citrate).

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to separate the PRP from red blood cells and leukocytes.

    • Carefully collect the upper PRP layer.

  • Platelet Count Adjustment:

    • Determine the platelet count in the PRP using a hematology analyzer.

    • Adjust the platelet count to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using platelet-poor plasma (PPP), which is obtained by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 20 minutes.

  • Aggregation Measurement:

    • Pre-warm the PRP sample to 37°C.

    • Place a small volume of the adjusted PRP into an aggregometer cuvette with a stir bar.

    • Establish a baseline light transmission for a few minutes.

    • Add a known concentration of this compound to the PRP and record the change in light transmission over time. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.

    • The extent of aggregation is quantified as the maximum percentage change in light transmission.

Neutrophil Chemotaxis Assay

This assay assesses the ability of this compound to act as a chemoattractant for neutrophils.

Objective: To quantify the migration of neutrophils in response to a this compound gradient.

Methodology:

  • Isolation of Neutrophils:

    • Isolate neutrophils from fresh whole blood using density gradient centrifugation (e.g., using Ficoll-Paque) followed by dextran (B179266) sedimentation and hypotonic lysis of any remaining red blood cells.

    • Resuspend the purified neutrophils in a suitable buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

  • Chemotaxis Chamber Setup:

    • Use a multi-well chemotaxis chamber (e.g., a Boyden chamber) with a microporous membrane (typically 3-5 µm pore size) separating the upper and lower wells.

    • Add different concentrations of this compound to the lower wells.

    • Add the neutrophil suspension to the upper wells.

  • Incubation and Cell Staining:

    • Incubate the chamber at 37°C in a humidified incubator with 5% CO₂ for 1-2 hours to allow the neutrophils to migrate through the membrane towards the this compound gradient.

    • After incubation, remove the non-migrated cells from the top of the membrane.

    • Fix and stain the migrated cells on the underside of the membrane with a suitable stain (e.g., Diff-Quik or hematoxylin).

  • Quantification:

    • Count the number of migrated cells in several high-power fields under a microscope.

    • The chemotactic response is expressed as the number of migrated cells per high-power field or as a chemotactic index (the fold increase in migration over the buffer control).

Visualizing the this compound Signaling Pathway

This compound exerts its effects by binding to the PAF receptor, which initiates a cascade of intracellular signaling events. The following diagram illustrates this pathway.

PAF_Signaling_Pathway C16_PAF This compound PAFR PAF Receptor (PAFR) (G-protein coupled) C16_PAF->PAFR G_Protein Gq/11 Protein PAFR->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C (PKC) DAG->PKC activates Ca_Release Ca²⁺ Release ER->Ca_Release Platelet_Aggregation Platelet Aggregation Ca_Release->Platelet_Aggregation MAPK_Pathway MAPK/ERK Pathway PKC->MAPK_Pathway activates Inflammation Inflammation MAPK_Pathway->Inflammation Experimental_Workflow start Start: Obtain this compound (Synthetic or Natural) prep Prepare Stock Solutions (e.g., in water or DMSO) start->prep assay_choice Select Biological Assay prep->assay_choice platelet_assay Platelet Aggregation Assay assay_choice->platelet_assay   Potency chemotaxis_assay Neutrophil Chemotaxis Assay assay_choice->chemotaxis_assay   Inflammatory   Response other_assays Other Cellular Assays (e.g., Cytokine Release) assay_choice->other_assays   Specific   Cellular   Functions data_acq Data Acquisition platelet_assay->data_acq chemotaxis_assay->data_acq other_assays->data_acq analysis Data Analysis and Comparison to Standards data_acq->analysis end Conclusion on Bioactivity analysis->end

References

C16-PAF Potency: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the potency of C16-Platelet-Activating Factor (C16-PAF), a key phospholipid mediator, across various cell lines. Designed for researchers, scientists, and drug development professionals, this document summarizes quantitative data on this compound's biological activity, details relevant experimental protocols, and illustrates the primary signaling pathway.

Comparative Potency of this compound in Different Cell Lines

This compound, also known as 1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine, is a potent lipid messenger that elicits a wide range of cellular responses by activating the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor (GPCR).[1][2][3] Its activity is highly dependent on the cell type and the specific biological response being measured. The following table summarizes the half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values of this compound in various cell lines, providing a quantitative comparison of its potency.

Cell LineCell TypeAssayEndpointPotency (EC50/IC50)Reference
Bovine NeutrophilsImmune (Granulocyte)Western BlotERK1 Phosphorylation30 nM[EC50 values for this compound in bovine neutrophils for ERK1/2 phosphorylation]
Bovine NeutrophilsImmune (Granulocyte)Western BlotERK2 Phosphorylation13 nM[EC50 values for this compound in bovine neutrophils for ERK1/2 phosphorylation]
Human NeutrophilsImmune (Granulocyte)Flow CytometryCD10 Upregulation10.3 nM[EC50 values for this compound in human neutrophils]
Human NeutrophilsImmune (Granulocyte)Flow CytometryCD11b Upregulation14.7 nM[EC50 values for this compound in human neutrophils]
Human NeutrophilsImmune (Granulocyte)Flow CytometryCD62L Downregulation79.2 nM[EC50 values for this compound in human neutrophils]
Human NeutrophilsImmune (Granulocyte)Flow CytometryCD66b Upregulation15.4 nM[EC50 values for this compound in human neutrophils]
Human NeutrophilsImmune (Granulocyte)Phagocytosis AssayPhagocytic Activity19.2 nM[EC50 values for this compound in human neutrophils]
Human NeutrophilsImmune (Granulocyte)ROS AssayROS Generation55.3 nM[EC50 values for this compound in human neutrophils]
Human PlateletsBlood CellAggregometryPlatelet AggregationThreshold ~100 nM[PAF induced dose-dependent aggregation over the range of 50 nM to 14 microM, with a threshold dose of about 100 nM.]
Ovarian Cancer Cells (CAOV-3)CancerWestern BlotDownstream Signaling10-100 nM (effective concentration)[4]
Non-Small Cell Lung Cancer (NSCLC)CancerNot specifiedProliferation and MetastasisNot specified[1]

This compound Signaling Pathway

Upon binding to its receptor, PAFR, this compound initiates a cascade of intracellular signaling events. The PAFR is coupled to various G proteins, including Gq, Gi, and G12/13, leading to the activation of multiple downstream effectors depending on the cell type. A generalized signaling pathway is illustrated below.

C16_PAF_Signaling C16_PAF This compound PAFR PAF Receptor (PAFR) (GPCR) C16_PAF->PAFR Binds G_protein Gαq/i/12/13, Gβγ PAFR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PI3K PI3K G_protein->PI3K PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Responses (Inflammation, Proliferation, Chemotaxis, etc.) Ca_release->Cellular_Response MAPK MAPK Cascade (ERK, p38, JNK) PKC->MAPK Akt Akt PI3K->Akt Activates NF_kB NF-κB Activation Akt->NF_kB MAPK->Cellular_Response NF_kB->Cellular_Response

Caption: General this compound signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound potency. Below are protocols for key experiments used to generate the data in this guide.

Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay measures the directed migration of neutrophils towards a chemoattractant, such as this compound.

Materials:

  • Boyden chamber apparatus

  • Polycarbonate membranes (3-5 µm pore size)

  • Human neutrophils isolated from whole blood

  • Assay medium (e.g., RPMI 1640 with 0.5% BSA)

  • This compound

  • Staining solution (e.g., Diff-Quik)

  • Microscope

Procedure:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., ethanol) and dilute to desired concentrations in assay medium.

  • Add the this compound dilutions to the lower wells of the Boyden chamber. Use assay medium alone as a negative control.

  • Place the polycarbonate membrane over the lower wells.

  • Isolate human neutrophils from fresh venous blood using density gradient centrifugation.

  • Resuspend the isolated neutrophils in assay medium at a concentration of 1-2 x 10^6 cells/mL.

  • Add the neutrophil suspension to the upper wells of the Boyden chamber.

  • Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 60-90 minutes.

  • After incubation, remove the membrane. Scrape the non-migrated cells from the upper surface.

  • Fix and stain the membrane with a suitable stain.

  • Mount the membrane on a glass slide and count the number of migrated cells in several high-power fields under a microscope.

  • Plot the number of migrated cells against the this compound concentration to determine the EC50 value.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration in response to this compound stimulation.

Materials:

  • Adherent or suspension cells of interest

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • This compound

  • Fluorescence microplate reader with automated injection capabilities

Procedure:

  • Cell Preparation:

    • Adherent cells: Plate cells in a 96-well black-walled, clear-bottom plate and culture overnight to form a monolayer.

    • Suspension cells: Harvest cells and resuspend in assay buffer.

  • Dye Loading:

    • Prepare a loading solution of the calcium indicator dye in assay buffer.

    • Remove the culture medium from adherent cells and add the dye-loading solution. For suspension cells, add the dye to the cell suspension.

    • Incubate the cells for 45-60 minutes at 37°C to allow for dye uptake.

  • Assay:

    • Wash the cells with assay buffer to remove excess dye.

    • Place the plate in the fluorescence microplate reader and allow it to equilibrate to 37°C.

    • Set the reader to record fluorescence intensity over time (e.g., every 1-2 seconds) with excitation and emission wavelengths appropriate for the dye (e.g., ~490 nm excitation and ~525 nm emission for Fluo-4).

    • Establish a baseline fluorescence reading for each well.

    • Use the automated injector to add different concentrations of this compound to the wells.

    • Continue recording fluorescence to measure the peak increase in intracellular calcium.

  • Data Analysis:

    • Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Plot ΔF against the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing this compound potency in a given cell line.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Performance cluster_analysis Data Analysis Cell_Culture Cell Line Culture Cell_Harvest Cell Harvesting & Counting Cell_Culture->Cell_Harvest Stimulation Cell Stimulation with this compound Cell_Harvest->Stimulation Reagent_Prep Reagent Preparation (this compound dilutions, buffers, dyes) Reagent_Prep->Stimulation Incubation Incubation Stimulation->Incubation Measurement Measurement of Cellular Response (e.g., fluorescence, migration, etc.) Incubation->Measurement Data_Collection Data Collection Measurement->Data_Collection Dose_Response Dose-Response Curve Generation Data_Collection->Dose_Response EC50_Calc EC50/IC50 Calculation Dose_Response->EC50_Calc

Caption: Workflow for this compound potency assessment.

This guide provides a foundational understanding of this compound potency across different cell types. Researchers are encouraged to consult the primary literature for more detailed information and specific experimental conditions.

References

C16-PAF as a Biomarker for Inflammation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of inflammatory biomarkers, the quest for molecules with high sensitivity, specificity, and prognostic value is ongoing. Platelet-Activating Factor (PAF), a potent phospholipid mediator, and specifically its C16 isoform (C16-PAF), has emerged as a significant player in the inflammatory cascade. This guide provides a comprehensive comparison of this compound with established inflammatory biomarkers such as C-reactive protein (CRP), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α), offering researchers, scientists, and drug development professionals a critical overview of its potential as a clinical and research tool.

Performance Comparison of Inflammatory Biomarkers

The validation of a biomarker hinges on its performance in distinguishing between health and disease, as well as its ability to reflect disease severity and predict outcomes. While direct head-to-head comparisons of this compound with other biomarkers across a wide range of inflammatory conditions are still emerging, existing studies provide valuable insights.

BiomarkerDisease/ConditionSensitivity (%)Specificity (%)Key Findings & Correlations
This compound Necrotizing Enterocolitis (NEC)--Studied for its diagnostic value, but specific performance data is limited in direct comparison to other markers.[1]
COVID-19--Levels of PAF (16:0) show correlations with inflammatory parameters such as IL-10, IL-6, and sTREM-1.
CRP Acute Pancreatitis82.76 (at admission)59.52 (at admission)A cutoff of >47.10 mg/L at admission was associated with moderately severe to severe pancreatitis.[2][3]
Necrotizing Enterocolitis (NEC)--Maternal CRP levels were associated with higher neonatal inflammatory status.[1]
Sepsis (predicting TNF-α >40 pg/mL)--Moderate predictive capability for elevated TNF-α and IL-6.
Bacterial Meningitis (CSF)87Fair to goodDifferentiates bacterial from viral meningitis.[4]
IL-6 Sepsis (Mortality Prediction)--AUC of 0.826 for predicting mortality, outperforming CRP and PCT in some studies.
Sepsis (Diagnosis)6883Independent risk factor for sepsis diagnosis.
Acute Pancreatitis70.9 (at admission)-Diagnostic accuracy for mild AP was 70.9% at a cutoff of <50 pg/mL.
Bacterial Meningitis (CSF)87Fair to goodDifferentiates bacterial from viral meningitis.
TNF-α Sepsis--A key upstream inflammatory cytokine.
Bacterial Meningitis (CSF)72Fair to goodDifferentiates bacterial from viral meningitis.

Note: The table summarizes available data. Direct comparative studies for this compound against other markers with sensitivity and specificity are limited. The provided data for CRP and IL-6 are from studies on specific conditions and may not be directly comparable to this compound without head-to-head analysis.

Signaling Pathways and Experimental Workflows

Understanding the biological role of this compound and the methods to measure it are crucial for its validation as a biomarker.

This compound Signaling Pathway in Inflammation

This compound exerts its pro-inflammatory effects by binding to the PAF receptor (PAFR), a G-protein coupled receptor found on the surface of various immune and endothelial cells. This interaction triggers a cascade of intracellular signaling events, leading to cellular activation, production of other inflammatory mediators, and increased vascular permeability.

C16_PAF_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound PAFR PAF Receptor (PAFR) This compound->PAFR Binds G_Protein G-Protein PAFR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates Inflammatory_Response Inflammatory Response (Cytokine production, Adhesion molecule expression, Increased vascular permeability) Ca_release->Inflammatory_Response MAPK MAPK Pathway (e.g., ERK, p38) PKC->MAPK NFkB NF-κB Activation PKC->NFkB MAPK->Inflammatory_Response NFkB->Inflammatory_Response

Caption: this compound signaling cascade in inflammatory cells.

Experimental Workflow for this compound Quantification

Accurate quantification of this compound is critical for its validation. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for its specificity and sensitivity, while enzyme-linked immunosorbent assays (ELISAs) offer a higher-throughput alternative.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Analysis Sample Biological Sample (Plasma, Serum, etc.) Extraction Lipid Extraction (e.g., Bligh-Dyer) Sample->Extraction Purification Solid Phase Extraction (SPE) Extraction->Purification LC Liquid Chromatography (LC Separation) Purification->LC ELISA ELISA Purification->ELISA Alternative MS Tandem Mass Spectrometry (MS/MS Detection) LC->MS Quantification Quantification (Standard Curve) MS->Quantification ELISA->Quantification Validation Data Validation Quantification->Validation

Caption: General workflow for this compound measurement.

Experimental Protocols

This compound Measurement by LC-MS/MS

This method provides high specificity and allows for the simultaneous quantification of different PAF species.

1. Lipid Extraction:

  • To a 1 mL plasma sample, add 3.75 mL of a chloroform (B151607):methanol (1:2, v/v) mixture.

  • Vortex thoroughly and incubate on ice for 30 minutes.

  • Add 1.25 mL of chloroform and 1.25 mL of water, vortex again.

  • Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.

  • Collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

2. Solid Phase Extraction (SPE) for PAF Purification:

  • Reconstitute the dried lipid extract in a small volume of a suitable solvent.

  • Condition an SPE cartridge (e.g., silica-based) with a non-polar solvent followed by the reconstitution solvent.

  • Load the sample onto the cartridge.

  • Wash the cartridge with non-polar and intermediate-polarity solvents to remove interfering lipids.

  • Elute the PAF fraction with a polar solvent mixture (e.g., methanol:water).

  • Dry the eluted fraction under nitrogen.

3. LC-MS/MS Analysis:

  • Reconstitute the purified sample in the initial mobile phase.

  • Inject the sample onto a C18 reverse-phase LC column.

  • Use a gradient elution with mobile phases typically consisting of water and methanol/acetonitrile with additives like formic acid or ammonium (B1175870) acetate.

  • Perform detection using a tandem mass spectrometer in positive ion mode with multiple reaction monitoring (MRM) for the specific precursor-to-product ion transition of this compound.

  • Quantify this compound concentration by comparing the peak area to a standard curve generated with known concentrations of a this compound standard.

This compound Measurement by ELISA

ELISA provides a high-throughput method for PAF quantification, though it may have cross-reactivity with other PAF-like molecules.

1. Plate Coating:

  • Coat a 96-well microplate with a capture antibody specific for PAF in a coating buffer (e.g., carbonate-bicarbonate buffer).

  • Incubate overnight at 4°C.

  • Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).

2. Blocking:

  • Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) to each well.

  • Incubate for 1-2 hours at room temperature.

  • Wash the plate as described above.

3. Sample and Standard Incubation:

  • Add prepared standards and samples (lipid extracts) to the wells.

  • Incubate for 2 hours at room temperature.

  • Wash the plate.

4. Detection Antibody Incubation:

  • Add a biotinylated detection antibody specific for PAF to each well.

  • Incubate for 1 hour at room temperature.

  • Wash the plate.

5. Streptavidin-HRP Incubation:

  • Add streptavidin-horseradish peroxidase (HRP) conjugate to each well.

  • Incubate for 30 minutes at room temperature in the dark.

  • Wash the plate.

6. Substrate Development and Measurement:

  • Add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution to each well.

  • Incubate until a color develops.

  • Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the this compound concentration from the standard curve.

Conclusion

This compound is a promising biomarker in the field of inflammation research and diagnostics. Its upstream position in the inflammatory cascade and its direct involvement in key pathological processes suggest it may offer unique insights compared to downstream markers like CRP. However, the current body of evidence lacks extensive, direct comparative studies on its diagnostic and prognostic performance against established biomarkers across a range of inflammatory diseases. Future research focusing on head-to-head comparisons in well-defined patient cohorts is essential to fully validate this compound's clinical utility. The continued development and standardization of robust and sensitive analytical methods, such as LC-MS/MS, will be crucial in this endeavor. For researchers and drug development professionals, this compound represents a valuable target and tool for understanding and modulating inflammatory responses.

References

A Researcher's Guide to C16-PAF Antibody Specificity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of 1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine (C16-PAF) is critical for understanding its role in a myriad of physiological and pathological processes. This guide provides a comparative assessment of this compound antibody specificity, offering insights into available detection methods and presenting supporting experimental data to aid in the selection of the most appropriate tools for your research.

Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in diverse biological processes, including inflammation, platelet aggregation, and anaphylaxis. This compound, characterized by a 16-carbon alkyl chain at the sn-1 position, is one of the most biologically active and well-studied isoforms. The specificity of the antibodies used to detect this compound is paramount to avoid cross-reactivity with other structurally similar lipids, which can lead to inaccurate results and misinterpretation of its biological role.

Comparing this compound Detection Methods: Immunoassays vs. Mass Spectrometry

The two primary methodologies for the quantification of this compound are immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), and mass spectrometry (MS). Each approach presents distinct advantages and limitations in terms of specificity, sensitivity, and throughput.

FeatureImmunoassays (e.g., ELISA)Mass Spectrometry (LC-MS/MS)
Principle Antibody-based detection of this compound.Detection based on mass-to-charge ratio of the molecule.
Specificity Can be prone to cross-reactivity with other PAF isoforms (e.g., C18-PAF) and structurally related lipids (e.g., lyso-PAF). Specificity is highly dependent on the individual antibody.Offers high specificity and can distinguish between different PAF isoforms and other lipids based on their unique molecular weights and fragmentation patterns.
Sensitivity Generally high, with detection limits in the picogram to nanogram range.High sensitivity, also capable of detecting picogram to nanogram levels.
Quantification Provides relative or absolute quantification based on a standard curve.Provides accurate absolute quantification using internal standards.
Throughput High-throughput capabilities, suitable for screening large numbers of samples.Lower throughput compared to ELISA, but technological advancements are increasing sample processing speed.
Sample Preparation Typically requires lipid extraction from the biological matrix.Requires rigorous lipid extraction and chromatographic separation prior to analysis.
Cost Generally lower cost per sample compared to mass spectrometry.Higher initial instrument cost and operational expenses.

Assessing the Specificity of Anti-PAF Antibodies

The specificity of an anti-PAF antibody is crucial for reliable data. Studies have shown that the primary determinants for antibody recognition are the acetyl group at the sn-2 position and the ether linkage at the sn-1 position of the glycerol (B35011) backbone[1]. While many commercially available antibodies are marketed as specific for this compound, it is essential to scrutinize the available data for evidence of cross-reactivity.

A study on sheep anti-PAF antibodies demonstrated that both this compound and C18:1-PAF were potent inhibitors of antibody binding, indicating a high affinity for these forms[1]. Conversely, phospholipids (B1166683) with longer acyl chains at the sn-2 position (propionyl, butyryl, or hexanoyl) showed significantly weaker or no inhibitory activity[1]. This suggests that while the acetyl group is critical, the length of the alkyl chain at the sn-1 position can influence antibody binding.

Unfortunately, direct head-to-head comparative studies of commercially available this compound specific antibodies are scarce in the published literature. Manufacturers' datasheets often provide limited quantitative data on cross-reactivity. Researchers should, therefore, exercise caution and, where possible, perform in-house validation of their chosen antibody against a panel of relevant lipids, including:

  • C18-PAF: To assess specificity for the alkyl chain length.

  • Lyso-PAF: The biologically inactive precursor, to ensure the antibody does not bind to it.

  • Other Phospholipids: Such as phosphatidylcholines with different fatty acid chains.

Experimental Protocols

Accurate assessment of this compound levels requires meticulous sample preparation and adherence to validated protocols. Below are detailed methodologies for lipid extraction and a competitive ELISA for this compound quantification.

Lipid Extraction from Biological Samples

This protocol is a general guideline for the extraction of lipids, including this compound, from cell cultures or tissues.

Materials:

Procedure:

  • For cultured cells, start with a pellet of at least 1 x 10^6 cells. For tissues, use approximately 5 mg of homogenized tissue[2].

  • Add 450 µL of ice-cold methanol to the sample[2].

  • Vortex the mixture thoroughly to precipitate proteins.

  • Add 500 µL of chloroform and vortex again.

  • Add 200 µL of Milli-Q water to induce phase separation.

  • Vortex the mixture and then centrifuge at a low speed (e.g., 1000 x g) for 5-10 minutes to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass syringe and transfer it to a new glass vial.

  • Evaporate the solvent under a stream of nitrogen or in a vacuum concentrator.

  • Resuspend the dried lipid extract in an appropriate solvent for downstream analysis (e.g., assay buffer for ELISA or mobile phase for LC-MS).

Competitive ELISA for this compound Quantification

This protocol outlines a typical competitive ELISA for the quantification of this compound.

Materials:

  • Microplate pre-coated with a capture antibody specific for PAF.

  • This compound standard.

  • Biotinylated this compound.

  • Streptavidin-HRP conjugate.

  • TMB substrate solution.

  • Stop solution (e.g., 0.2 M H2SO4).

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • Assay buffer.

  • Extracted lipid samples.

Procedure:

  • Prepare a standard curve by serially diluting the this compound standard in the assay buffer.

  • Add standards and resuspended lipid samples to the wells of the pre-coated microplate.

  • Add a fixed amount of biotinylated this compound to each well. This compound in the sample will compete with the biotinylated this compound for binding to the capture antibody.

  • Incubate the plate according to the manufacturer's instructions (e.g., 1-2 hours at room temperature).

  • Wash the plate multiple times with wash buffer to remove unbound reagents.

  • Add streptavidin-HRP conjugate to each well and incubate.

  • Wash the plate again to remove unbound streptavidin-HRP.

  • Add the TMB substrate solution to each well. The color development is inversely proportional to the amount of this compound in the sample.

  • Stop the reaction by adding the stop solution.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the concentration of this compound in the samples by interpolating from the standard curve.

Visualizing Key Processes

To further aid in understanding, the following diagrams illustrate the this compound signaling pathway and the workflow for assessing antibody specificity.

G This compound Signaling Pathway C16_PAF This compound PAFR PAF Receptor (PAFR) (GPCR) C16_PAF->PAFR G_Protein G-Protein PAFR->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response (e.g., Platelet Aggregation, Inflammation) Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: this compound signaling through its G-protein coupled receptor.

G Workflow for this compound Antibody Specificity Assessment cluster_0 Preparation cluster_1 Competitive ELISA cluster_2 Data Analysis Antibody Select this compound Antibody Add_Antibody_Analog Add Antibody + Serial Dilutions of Competing Lipid Antibody->Add_Antibody_Analog Analogs Prepare Panel of Structurally Related Lipids (C18-PAF, lyso-PAF, etc.) Analogs->Add_Antibody_Analog Coat_Plate Coat Plate with This compound Coat_Plate->Add_Antibody_Analog Detection Add Secondary Ab & Substrate Add_Antibody_Analog->Detection Measure_Signal Measure Signal Detection->Measure_Signal IC50 Calculate IC50 for each Competing Lipid Measure_Signal->IC50 Compare Compare IC50 values to determine cross-reactivity IC50->Compare

Caption: Workflow for assessing antibody specificity via competitive ELISA.

Conclusion

The choice of methodology for this compound detection should be guided by the specific requirements of the research question, considering the trade-offs between specificity, throughput, and cost. While immunoassays offer a convenient and high-throughput option, their potential for cross-reactivity necessitates careful validation of the chosen antibody. For studies demanding the highest level of specificity and accurate quantification, LC-MS/MS remains the gold standard. By carefully considering the data presented in this guide and implementing rigorous validation protocols, researchers can ensure the accuracy and reliability of their this compound measurements, leading to more robust and reproducible scientific findings.

References

comparative analysis of C16-PAF from different commercial suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 1-O-hexadecyl-2-acetyl-sn-glyceryl-3-phosphocholine (C16-PAF), the choice of commercial supplier is a critical first step that can significantly impact experimental outcomes. The purity, stability, and biological activity of this compound can vary between suppliers and even between batches. This guide provides a framework for the comparative analysis of this compound from different commercial suppliers, offering detailed experimental protocols and data presentation templates to aid in making an informed decision.

Supplier Product Specifications

A preliminary comparison can be made based on the product specifications provided by various suppliers. While this information is self-reported, it serves as a useful baseline for further experimental validation.

SupplierPurity SpecificationFormulationStorage TemperatureStability Information
Cayman Chemical ≥98%[1][2]Lyophilized powder[1][2]-20°C[1]≥ 4 years
APExBIO High-purityNot specifiedNot specifiedNot specified
MedKoo Biosciences >98%Not specified-20°C for long termStable for weeks during shipping
Selleck Chemicals Not specifiedNot specifiedNot specifiedSolutions are unstable; prepare fresh
R&D Systems Not specifiedSoluble to 100 mM in water-20°CNot specified
MedchemExpress 99.85%Solid or in DMSONot specifiedNot specified

Experimental Protocols for Comparative Analysis

To objectively assess the quality of this compound from different suppliers, a series of head-to-head experimental comparisons are recommended.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To independently verify the purity of this compound from different suppliers and to detect the presence of any impurities.

Methodology:

  • Sample Preparation:

    • Reconstitute the lyophilized this compound from each supplier in an appropriate solvent (e.g., ethanol (B145695) or methanol) to a stock concentration of 1 mg/mL.

    • Prepare working solutions by diluting the stock solutions to a final concentration of 100 µg/mL in the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water containing 0.1% trifluoroacetic acid (TFA).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 205 nm.

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Integrate the peak areas from the chromatograms.

    • Calculate the purity of each sample as the percentage of the main this compound peak area relative to the total peak area.

Stability Assessment

Objective: To compare the stability of this compound from different suppliers under typical laboratory storage conditions.

Methodology:

  • Sample Preparation:

    • Reconstitute this compound from each supplier in a biologically relevant buffer (e.g., PBS with 0.1% BSA) to a concentration of 1 mg/mL.

    • Aliquot the solutions into separate tubes for each time point.

  • Storage Conditions:

    • Store the aliquots at 4°C and -20°C.

  • Time Points:

    • Analyze the samples at 0, 24, 48, and 72 hours, and then weekly for four weeks.

  • Analysis:

    • At each time point, assess the purity of the stored samples using the HPLC method described above.

    • Plot the percentage of intact this compound remaining over time for each supplier and storage condition.

Biological Activity Assessment: Platelet Aggregation Assay

Objective: To compare the potency of this compound from different suppliers in inducing a biological response. Platelet aggregation is a classic and robust assay for PAF activity.

Methodology:

  • Platelet-Rich Plasma (PRP) Preparation:

    • Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP.

  • Platelet Aggregation:

    • Use a platelet aggregometer to monitor changes in light transmission through the PRP suspension, which corresponds to platelet aggregation.

    • Add a baseline volume of buffer to the PRP and establish a stable baseline.

    • Prepare serial dilutions of this compound from each supplier.

    • Add increasing concentrations of this compound to the PRP and record the maximum aggregation response for each concentration.

  • Data Analysis:

    • Plot the concentration-response curves for this compound from each supplier.

    • Calculate the EC50 (half-maximal effective concentration) for each supplier. A lower EC50 indicates higher potency.

Visualizing Key Processes

To further aid in understanding the experimental and biological contexts of this compound, the following diagrams are provided.

G Experimental Workflow for this compound Supplier Comparison cluster_procurement Procurement & Preparation cluster_analysis Comparative Analysis cluster_decision Decision Making S1 Supplier A this compound Prep Reconstitution & Dilution S1->Prep S2 Supplier B this compound S2->Prep S3 Supplier C this compound S3->Prep Purity Purity Assessment (HPLC) Prep->Purity Stability Stability Assessment Prep->Stability Activity Biological Activity (Platelet Aggregation) Prep->Activity Data Data Comparison (Tables & Plots) Purity->Data Stability->Data Activity->Data Decision Optimal Supplier Selection Data->Decision

Caption: Workflow for comparing this compound from different suppliers.

G This compound Signaling Pathway C16PAF This compound PAFR PAF Receptor (PAFR) G-protein coupled receptor C16PAF->PAFR Gq Gq PAFR->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca2+ Release IP3->Ca2 PKC Protein Kinase C (PKC) Activation DAG->PKC MAPK MAPK/ERK Pathway Ca2->MAPK PKC->MAPK Response Cellular Responses (e.g., Platelet Aggregation, Inflammation) MAPK->Response

Caption: Simplified this compound signaling cascade via the PAF receptor.

By following this guide, researchers can systematically evaluate this compound from various commercial sources, ensuring the selection of a high-quality reagent that will contribute to the reliability and reproducibility of their experimental results.

References

Safety Operating Guide

Proper Disposal of C16-PAF: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of all laboratory chemicals is paramount. C16-Platelet-Activating Factor (C16-PAF), a potent, biologically active phospholipid, requires strict adherence to proper disposal protocols to mitigate potential environmental and health risks. This guide provides essential safety and logistical information for the operational and disposal plans of this compound.

Chemical and Physical Properties

A comprehensive understanding of the chemical and physical properties of this compound is the first step in ensuring its safe management.

PropertyValue
Molecular Formula C26H54NO7P
Molecular Weight 523.7 g/mol
Appearance Lyophilized powder
Storage Temperature -20°C
Solubility Water (30 mg/ml), PBS (pH 7.2) (25 mg/ml), Ethanol (10 mg/ml), DMSO (10 mg/ml), DMF (10 mg/ml)[1]

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of this compound. This is a general guideline and should be adapted to comply with the specific regulations of your institution and local authorities. Always consult with your institution's Environmental Health and Safety (EHS) department for specific requirements.

1. Personal Protective Equipment (PPE):

  • Before handling this compound, ensure you are wearing appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

2. Waste Identification and Segregation:

  • This compound waste should be classified as hazardous chemical waste.

  • Do not mix this compound waste with other waste streams, such as biological or radioactive waste, unless explicitly permitted by your EHS department.[2][3]

3. Preparing the Waste Container:

  • Use a designated, leak-proof, and chemically compatible container for this compound waste.[4][5][6] The original container is often the best option for unused or expired product.[2]

  • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("C16-Platelet-Activating Factor" or "1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine"), and the associated hazards.[5]

4. Disposal of Solid this compound:

  • If disposing of the lyophilized powder, take care to avoid generating dust.[7]

  • Securely seal the primary container.

  • Place the sealed container into a secondary container for added safety during transport and storage.

5. Disposal of this compound Solutions:

  • Aqueous and solvent-based solutions of this compound must be collected as hazardous waste.

  • Do not dispose of this compound solutions down the sink.[8]

  • Collect the waste solution in a sealable, chemical-resistant container.

  • The first rinse of any glassware that contained this compound should also be collected as hazardous waste.[8] Subsequent rinses with water may be permissible for drain disposal, but confirm with your local EHS guidelines.

6. Contaminated Labware:

  • Any disposable labware (e.g., pipette tips, microfuge tubes) that has come into contact with this compound should be considered hazardous waste.

  • Collect these items in a designated, labeled, puncture-resistant container.

7. Storage of Waste:

  • Store the hazardous waste container in a designated satellite accumulation area.[5]

  • Ensure the storage area is secure and away from incompatible chemicals.[5]

  • Keep the waste container tightly closed except when adding waste.[6][9]

8. Arranging for Disposal:

  • Once the waste container is full, or in accordance with your institution's policies, contact your EHS department to arrange for a hazardous waste pickup.[4][5]

  • Do not attempt to transport hazardous waste off-site yourself.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

C16_PAF_Disposal_Workflow cluster_prep Preparation cluster_containment Containment cluster_final Final Steps start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe identify Identify Waste as Hazardous Chemical Waste ppe->identify waste_type Determine Waste Form identify->waste_type solid_waste Solid (Powder) waste_type->solid_waste Solid solution_waste Solution waste_type->solution_waste Liquid contaminated_ware Contaminated Labware waste_type->contaminated_ware Solid Labware collect_solid Collect in Labeled, Sealed Primary Container solid_waste->collect_solid collect_solution Collect in Labeled, Leak-Proof Liquid Waste Container solution_waste->collect_solution collect_ware Collect in Labeled, Puncture-Resistant Container contaminated_ware->collect_ware secondary_contain Place in Secondary Containment collect_solid->secondary_contain collect_solution->secondary_contain store Store in Designated Satellite Accumulation Area collect_ware->store secondary_contain->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs end_proc End: Waste Collected by EHS contact_ehs->end_proc

This compound Disposal Workflow

References

Essential Safety and Operational Guide for Handling C16-PAF

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling of C16-Platelet-Activating Factor (C16-PAF). Adherence to these guidelines is essential to ensure laboratory safety and the integrity of experimental outcomes.

Personal Protective Equipment (PPE) and Safety Precautions

While this compound is not classified as a hazardous substance, good laboratory practices and appropriate personal protective equipment are necessary to minimize exposure and ensure a safe working environment.

Recommended Personal Protective Equipment:

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect gloves for integrity before use.
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times when handling this compound in liquid or solid form.
Body Protection Laboratory coatA standard, full-sleeved lab coat is required to protect from splashes.
Respiratory Protection Not generally requiredWork in a well-ventilated area. If creating aerosols, a fume hood should be used.

General Handling Precautions:

  • Avoid contact with skin and eyes.

  • Do not ingest or inhale.

  • Wash hands thoroughly after handling.

  • Ensure a safety shower and eyewash station are readily accessible.

Operational Plan: Storage and Preparation of this compound Solutions

Proper storage and preparation are critical for maintaining the biological activity and stability of this compound.

Storage of this compound:

  • Solid Form: Store as a lyophilized powder at -20°C. Under these conditions, it is stable for at least one year.

  • In Solution: Prepare stock solutions in an appropriate solvent (e.g., ethanol (B145695), DMSO). Store stock solutions in tightly sealed glass vials at -20°C or -80°C. Avoid repeated freeze-thaw cycles by preparing aliquots.

Preparation of Stock and Working Solutions:

  • Stock Solution: To prepare a stock solution, dissolve the lyophilized this compound powder in a suitable organic solvent like ethanol or DMSO.

  • Working Solution: For cell-based assays, further dilute the stock solution in an appropriate aqueous buffer or cell culture medium to the final desired concentration immediately before use.

Disposal Plan

Dispose of this compound and contaminated materials in accordance with institutional and local regulations for non-hazardous chemical waste.

Step-by-Step Disposal Procedure:

  • Deactivation (Optional but Recommended): For larger quantities, this compound can be deactivated by hydrolysis. This can be achieved by treating the solution with a mild acid or base.

  • Collection of Waste: Collect all unused this compound solutions and contaminated materials (e.g., pipette tips, gloves, vials) in a designated, clearly labeled waste container.

  • Disposal Route:

    • Aqueous Solutions: Small quantities of dilute aqueous solutions may be permissible for drain disposal with copious amounts of water, subject to institutional guidelines.

    • Solid Waste and Organic Solutions: Dispose of solid waste and solutions in organic solvents through your institution's chemical waste management program. Do not dispose of organic solvents down the drain.

  • Empty Containers: Rinse empty this compound containers three times with an appropriate solvent before disposing of them in the regular laboratory glass waste.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Platelet Aggregation Assay

This protocol outlines the steps to measure the effect of this compound on platelet aggregation using light transmission aggregometry.

Materials:

  • Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate.

  • This compound stock solution.

  • Phosphate-buffered saline (PBS).

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • Light transmission aggregometer.

Procedure:

  • Preparation of PRP and PPP:

    • Centrifuge the whole blood at 200 x g for 15 minutes at room temperature to obtain PRP.

    • To obtain PPP, centrifuge a portion of the remaining blood at 2000 x g for 20 minutes.

  • Assay Performance:

    • Adjust the platelet count in the PRP to approximately 2.5 x 10^8 platelets/mL using PPP.

    • Place a cuvette with PPP in the aggregometer to set the 100% aggregation baseline.

    • Place a cuvette with PRP in the sample channel and establish the 0% aggregation baseline.

    • Add a specific concentration of this compound to the PRP sample.

    • Record the change in light transmission for 5-10 minutes to measure the extent of platelet aggregation.

In Vivo Vascular Permeability Assay (Miles Assay)

This protocol describes the measurement of this compound-induced vascular permeability in a mouse model using Evans blue dye.[1][2][3]

Materials:

  • This compound solution for injection.

  • Evans blue dye solution (0.5% in sterile saline).

  • Anesthetic agent.

  • Formamide (B127407).

  • Spectrophotometer.

Procedure:

  • Animal Preparation: Anesthetize the mice according to your institution's approved animal protocol.

  • Injection:

    • Inject the this compound solution intravenously (e.g., via the tail vein).

    • After a predetermined time (e.g., 5-10 minutes), inject the Evans blue dye solution intravenously.

  • Circulation and Perfusion: Allow the dye to circulate for a specific period (e.g., 30 minutes). Perfuse the animals with saline to remove intravascular dye.

  • Tissue Collection and Dye Extraction:

    • Dissect the tissues of interest (e.g., lung, skin).

    • Weigh the tissue samples.

    • Incubate the tissues in formamide at 60°C for 24 hours to extract the Evans blue dye.[1]

  • Quantification:

    • Centrifuge the formamide extracts to pellet any tissue debris.

    • Measure the absorbance of the supernatant at 620 nm using a spectrophotometer.[1]

    • Calculate the amount of extravasated dye per gram of tissue.

Quantitative Data Summary

The following table summarizes quantitative data related to the biological activity of this compound.

ParameterValueExperimental SystemReference
Platelet Aggregation (Human PRP) EC50: ~1 x 10-8 MHuman Platelet-Rich Plasma
Vascular Permeability Increase (Rat) 7-fold increase in tracheal dye contentIn vivo (Rat)
Vascular Permeability Increase (Guinea Pig) Dose-dependent extravasationIn vivo (Guinea Pig)

Visualization of this compound Signaling Pathway

The following diagram illustrates the signaling pathway initiated by this compound binding to its receptor (PAFR).

PAF_Signaling This compound Signaling Pathway C16_PAF This compound PAFR PAF Receptor (PAFR) (G-protein coupled) C16_PAF->PAFR Binds to G_Protein Gq Protein Activation PAFR->G_Protein PLC Phospholipase C (PLC) Activation G_Protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Cellular_Response Cellular Responses (e.g., Platelet Aggregation, Increased Vascular Permeability) Ca_Release->Cellular_Response Leads to PKC->Cellular_Response Leads to

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
C16-PAF
Reactant of Route 2
Reactant of Route 2
C16-PAF

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.